2,2'-Oxydipropan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72986-46-0 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2-(2-hydroxypropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-5(2,7)9-6(3,4)8/h7-8H,1-4H3 |
InChI Key |
PRHCBRXAHBBRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)OC(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2,2'-Oxydipropan-2-ol (CAS 72986-46-0)
Notice to the Reader: Publicly available information on the specific chemical compound 2,2'-Oxydipropan-2-ol with CAS number 72986-46-0 is exceptionally limited. The majority of technical literature focuses on the broader category of dipropylene glycol (DPG), which is typically a mixture of isomers, or on other more commercially prevalent isomers. Consequently, this document summarizes the available data for the specified compound and provides context based on the general properties of dipropylene glycol isomers where specific data is absent. A significant portion of the requested in-depth experimental data, particularly concerning biological activity and detailed protocols, is not available in the public domain.
Chemical Identity and Physical Properties
This compound is one of the isomers of dipropylene glycol. Its chemical structure consists of two propan-2-ol units linked by an ether bond at the secondary carbon positions.
Synonyms:
-
2,2'-Oxybis(2-propanol)
-
2-(2-hydroxypropan-2-yloxy)propan-2-ol
The following table summarizes the key identification and physicochemical properties for this compound. It is important to note that some of this data is predicted rather than experimentally verified due to the scarcity of specific research on this isomer.
| Property | Value |
| CAS Number | 72986-46-0 |
| Molecular Formula | C₆H₁₄O₃ |
| Molecular Weight | 134.17 g/mol |
| Boiling Point | 93.0±15.0 °C (Predicted) |
| Density | 1.039±0.06 g/cm³ (Predicted) |
| EINECS Number | 277-175-7 |
Synthesis and Purification
General Synthesis of Dipropylene Glycol Isomers
This reaction can be catalyzed by both acids and bases, and the choice of catalyst and reaction conditions can influence the distribution of the resulting isomers.[2] The process is generally exothermic.[2]
Purification of Isomers
Separating the specific this compound isomer from the mixture of other dipropylene glycol isomers requires advanced purification techniques.
-
Distillation: This is the primary method for separating the different glycol products on an industrial scale.[2]
-
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are utilized for the analytical separation and potential preparative purification of the isomers.[2]
The following diagram illustrates a generalized workflow for the production and purification of dipropylene glycol isomers.
Caption: Generalized workflow for dipropylene glycol isomer production.
Analytical Methods
The analysis of dipropylene glycol isomers is typically performed using chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC-MS for Isomer Separation (General)
A specific, validated protocol for this compound is not available. However, a general method for the separation of dipropylene glycol isomers is described in the literature, which would be the basis for developing a specific method.
Objective: To separate and identify the isomers of dipropylene glycol in a sample.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Typical GC-MS Parameters (adapted from general methods for DPG isomers):
-
Column: HP-5 capillary column (30m x 0.25mm x 0.25µm) or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: An initial oven temperature held for a period, followed by a ramped increase to a final temperature, which is then held.
-
MS Detector: Electron Ionization (EI) mode.
Procedure:
-
Sample Preparation: A sample containing the dipropylene glycol isomers is dissolved in a suitable solvent (e.g., ethanol, isopropanol). An internal standard may be added for quantitative analysis.
-
Injection: The prepared sample is injected into the GC.
-
Separation: The different isomers are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Identification: The separated compounds are detected and identified by the mass spectrometer based on their mass spectra.
Biological Activity and Toxicology
There is a significant lack of specific toxicological and biological activity data for this compound (CAS 72986-46-0). The available information is for the general mixture of dipropylene glycol isomers.
Safety data sheets for dipropylene glycol (mixture of isomers) generally indicate low toxicity.[3][4][5] Based on data for the isomer mixture, dipropylene glycol is not typically classified as hazardous.[3] Standard handling procedures include using in a well-ventilated area and avoiding contact with eyes and skin.[4]
No information was found regarding specific mechanisms of action, signaling pathways, or in-depth pharmacological studies for this compound.
The following diagram illustrates the logical relationship in assessing the safety of this specific isomer, highlighting the current data gap.
Caption: Data availability for toxicological assessment of this compound.
Conclusion
This compound (CAS 72986-46-0) is a specific isomer of dipropylene glycol for which there is a notable scarcity of detailed public information. While its basic chemical identity is established, comprehensive experimental data on its synthesis, purification, analytical characterization, biological activity, and toxicology are lacking. The information presented here is largely based on general knowledge of dipropylene glycol and its more common isomers. Further research would be required to fully characterize this specific compound to the level of detail required by drug development and research professionals.
References
Synthesis of 2,2'-Oxydipropan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2'-Oxydipropan-2-ol, more commonly known as diisopropyl ether (DIPE). This ether is a valuable solvent and gasoline additive, and its synthesis is of significant interest in industrial and laboratory settings. This document details the core methodologies, presents quantitative data for comparison, and provides experimental protocols for key reactions.
Core Synthesis Pathways
The synthesis of diisopropyl ether is primarily achieved through three main routes: the acid-catalyzed dehydration of isopropanol, the reaction of propylene with isopropanol, and to a lesser extent, the Williamson ether synthesis. A multi-step indirect hydration of propylene also presents a viable, albeit more complex, pathway.
Acid-Catalyzed Dehydration of Isopropanol
The most common method for synthesizing diisopropyl ether is the acid-catalyzed dehydration of isopropanol. This reaction involves the intermolecular dehydration of two isopropanol molecules to form the ether. However, this pathway is in competition with the intramolecular dehydration of isopropanol, which yields propylene.[1] Therefore, careful control of reaction conditions is crucial to maximize the yield of the desired ether.
A variety of acid catalysts can be employed, including mineral acids like sulfuric acid and solid acid catalysts such as zeolites and clays.
Reaction Scheme:
2 (CH₃)₂CHOH --[Acid Catalyst]--> ((CH₃)₂CH)₂O + H₂O
Several catalysts have been investigated to optimize the selectivity towards diisopropyl ether over propylene.
-
Sulfuric Acid: While effective, concentrated sulfuric acid can lead to significant propylene formation due to its strong dehydrating nature.[2] Using a lower concentration of sulfuric acid (around 60%) and a higher molar ratio of alcohol to acid under pressure can favor ether formation.[2]
-
Solid Acid Catalysts: To circumvent the issues with mineral acids, heterogeneous solid acid catalysts are often preferred in industrial processes. These include:
-
Zeolites: Zeolites such as ZSM-5, HY, and Beta have shown high selectivity for ether formation.[1]
-
Montmorillonite Clay: Acid-treated Montmorillonite clay is an effective catalyst for the liquid-phase synthesis of diisopropyl ether from isopropanol.[3]
-
Supported Iron Oxides: Iron oxides supported on alumina have also been studied for isopropanol dehydration, with acidic preparations showing higher selectivity towards DIPE.[4]
-
Metal-Organic Frameworks (MOFs): UiO-66 has been investigated as a catalyst, with different sites being active for the formation of propene and di-isopropyl ether.[5]
-
Quantitative Data for Acid-Catalyzed Dehydration of Isopropanol
| Catalyst | Temperature (°C) | Pressure | Isopropanol Conversion (%) | DIPE Selectivity (%) | DIPE Yield (%) | Reference |
| Zeolite-Ni(H2PO4)2 | 150 | Reflux | 81.51 | 33.16 | 40.77 | [4] |
| Acidic Montmorillonite Clay | 120 - 250 | Liquid Phase | - | - | - | [3] |
| USY Zeolite | >150 | Atmospheric | High | - | - | [4] |
| Fe3O4/γ-Al2O3 (acidic pH) | 250 | Atmospheric | - | High | - | [4] |
| UiO-66-A373 | 237 | Atmospheric | ~5 | ~45 | - | [5] |
Experimental Protocol: Synthesis of Diisopropyl Ether using Sulfuric Acid (Illustrative)
Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: A distillation apparatus is assembled, including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Reactants: A mixture of isopropanol and 58% sulfuric acid (equal parts by volume) is carefully added to the round-bottom flask.[2]
-
Heating and Distillation: The mixture is heated. The diisopropyl ether, having a lower boiling point (68 °C) than isopropanol (82.6 °C), will distill over.
-
Purification: The collected distillate is washed with a sodium hydroxide solution to neutralize any acidic impurities, followed by washing with water. The organic layer is then dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate) and redistilled to obtain pure diisopropyl ether.
Synthesis from Propylene and Isopropanol
Diisopropyl ether can also be synthesized by the reaction of propylene with isopropanol over an acidic ion-exchange resin.[6] The reaction mechanism is influenced by the ratio of the reactants.[6] At low propylene to isopropanol ratios, a cluster of isopropanol molecules solvates a proton from the resin's sulfonic acid group, which then reacts with propylene to form a carbocation intermediate. This intermediate subsequently reacts with an adsorbed isopropanol molecule to yield DIPE.[6]
Reaction Scheme:
CH₃CH=CH₂ + (CH₃)₂CHOH --[Acidic Ion Exchange Resin]--> ((CH₃)₂CH)₂O
Experimental Workflow
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for preparing ethers. In the context of diisopropyl ether, it would involve the reaction of sodium isopropoxide with 2-halopropane (e.g., 2-bromopropane or 2-chloropropane). This reaction proceeds via an SN2 mechanism.[7][8] However, due to the secondary nature of the alkyl halide, elimination reactions to form propylene can be a significant side reaction. This method is generally considered less economical for the large-scale production of DIPE compared to the acid-catalyzed dehydration of isopropanol.[2]
Reaction Scheme:
(CH₃)₂CHONa + (CH₃)₂CHBr --> ((CH₃)₂CH)₂O + NaBr
Logical Relationship for Williamson Ether Synthesis
Indirect Hydration of Propylene
Another route to diisopropyl ether involves a multi-step process starting from the dehydration of isopropanol to propylene. The propylene is then subjected to indirect hydration.[1]
-
Dehydration of Isopropanol: Isopropanol is dehydrated at high temperatures to produce propylene.
-
Formation of Isopropyl Sulfates: The propylene is then reacted with concentrated sulfuric acid (>80% wt) at low temperatures (20-30 °C) to form mono- and diisopropyl sulfates.
-
Hydrolysis: The diisopropyl sulfates are subsequently hydrolyzed to produce diisopropyl ether.
This pathway highlights the dual role of sulfuric acid, which can act as a dehydrating agent at high temperatures and as a reactant for sulfation at low temperatures.
Experimental Workflow for Indirect Hydration of Propylene
Conclusion
The synthesis of this compound (diisopropyl ether) is a well-established process with several viable pathways. The acid-catalyzed dehydration of isopropanol remains the most direct and industrially significant method, with ongoing research focusing on the development of more selective and robust solid acid catalysts. The choice of synthesis route for a particular application will depend on factors such as the desired scale of production, the availability of starting materials, and the economic feasibility of the process. This guide provides the foundational knowledge for researchers and professionals to understand and further explore the synthesis of this important chemical compound.
References
- 1. organic chemistry - Selectivity in dehydration of isopropyl alcohol to diisopropyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Sciencemadness Discussion Board - Synthesis of Diisopropyl-ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. US4042633A - Process for preparing diisopropyl ether - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Isomeric Forms of Dipropylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomeric forms of dipropylene glycol (DPG), a versatile solvent and chemical intermediate. This document details the physicochemical properties, analytical methodologies for characterization, and the synthesis of its primary isomers.
Introduction to Dipropylene Glycol Isomers
Dipropylene glycol (DPG) is a colorless, nearly odorless, and slightly viscous liquid with the chemical formula C6H14O3.[1][2] Commercial DPG is not a single compound but rather a mixture of three structural isomers. These isomers arise from the reaction of propylene oxide with propylene glycol.[3][4] The three principal isomers are:
-
4-oxa-2,6-heptandiol (also known as 1,1'-oxybis(2-propanol))
-
2-(2-hydroxy-propoxy)-propan-1-ol
-
2,2'-oxybis(1-propanol)
The relative abundance of these isomers can vary depending on the manufacturing process.[5] Understanding the distinct characteristics of each isomer is crucial for applications in pharmaceuticals, cosmetics, and industrial processes where purity and specific properties are paramount.
Physicochemical Characteristics of Dipropylene Glycol Isomers
The physical and chemical properties of the DPG isomers are similar, yet subtle differences exist that can influence their behavior in various applications. The following table summarizes the key quantitative data for each isomer.
| Property | 4-oxa-2,6-heptandiol | 2-(2-hydroxy-propoxy)-propan-1-ol | 2,2'-oxybis(1-propanol) | Commercial DPG Mixture |
| CAS Number | 110-98-5[1] | 106-62-7[6] | 108-61-2[7] | 25265-71-8[2] |
| Molecular Weight ( g/mol ) | 134.17[1] | 134.17[6] | 134.17[7] | 134.17[2] |
| Boiling Point (°C) | 232[1] | 234.2[6] | Not available | 230.5 - 235[2][8] |
| Melting Point (°C) | -32[1] | Not available | Not available | < -20 to -40[9][10] |
| Density (g/cm³ at 20°C) | 1.020[1] | 1.034[6] | Not available | 1.0206 - 1.023[2][9] |
| Viscosity (cP at 20°C) | Not available | Not available | Not available | 107[11] |
| Solubility in Water | Miscible[1] | Soluble[6] | Not available | Miscible[2] |
Experimental Protocols for Isomer Characterization
The separation and identification of DPG isomers are typically achieved through chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the individual isomers of DPG.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a HP-5 (30m x 0.25mm x 0.25µm), is suitable for separation.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 10 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: 5 minutes at 280°C.[12]
-
-
Injector Temperature: 250°C.[12]
-
Split Ratio: 20:1.[12]
-
Sample Preparation: Dilute the DPG sample in a suitable solvent such as ethanol, isopropanol, n-butanol, or acetone. An internal standard can be used for quantitative analysis.[12]
-
Mass Spectrometer Conditions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of DPG isomers.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for DPG analysis.
-
Sample Preparation: Dissolve a small amount of the DPG sample in the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Acquire proton spectra to observe the chemical shifts and coupling patterns of the different hydrogen atoms in each isomer.
-
¹³C NMR: Acquire carbon spectra to determine the number of unique carbon environments, which can help distinguish between the isomers.
-
-
Analysis: The chemical shifts and splitting patterns in the ¹H and ¹³C NMR spectra will be unique for each isomer due to the different chemical environments of the protons and carbons. These spectra can be compared to reference spectra for positive identification.
Synthesis and Isomeric Relationships
Dipropylene glycol is produced as a byproduct during the manufacturing of propylene glycol from the hydrolysis of propylene oxide.[3][4] The reaction of propylene oxide with propylene glycol leads to the formation of the different DPG isomers.
The following diagrams illustrate the chemical structures of the three main isomers of dipropylene glycol.
References
- 1. 4-oxa-2,6-heptandiol [stenutz.eu]
- 2. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. DIPROPYLENE GLYCOL (DPG) - Ataman Kimya [atamanchemicals.com]
- 5. EP4414353A1 - Process for preparing dipopylene glycol isomers - Google Patents [patents.google.com]
- 6. Cas 106-62-7,2-(2-Hydroxypropoxy)-1-propanol | lookchem [lookchem.com]
- 7. 2,2'-Oxydipropanol | C6H14O3 | CID 92739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-oxa-1,7-heptanediol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 9. Buy 2-(2-hydroxypropoxy)propan-1-ol from LAURENT.INC - ECHEMI [echemi.com]
- 10. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,2'-Oxydipropan-2-ol and its Isomers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a detailed overview of the physical and chemical properties of 2,2'-Oxydipropan-2-ol. It is critical to note that specific experimental data for this compound (CAS 72986-46-0) is exceptionally scarce in publicly available scientific literature. Much of the available information pertains to the broader category of "dipropylene glycol" (DPG), which typically refers to a mixture of isomers, or to the more commercially prevalent isomers: 1,1'-Oxydi-2-propanol and 2-(2-Hydroxypropoxy)propan-1-ol.
This document begins by clarifying the isomeric forms of dipropylene glycol to provide a clear structural context. It then presents the limited available data for the requested compound, this compound, before detailing the more extensive data available for the other isomers. The guide includes general experimental protocols for the synthesis and analysis of dipropylene glycol, as isomer-specific methodologies are not widely reported. This approach is intended to provide a comprehensive understanding of this class of compounds while highlighting the significant data gaps for this compound.
Isomerism of Dipropylene Glycol
Dipropylene glycol (DPG) is the common name for a mixture of three structural isomers with the molecular formula C₆H₁₄O₃.[1] The specific isomer requested, this compound, is distinct due to its two tertiary alcohol functionalities. The significant confusion in chemical databases and literature necessitates a clear distinction between these isomers.
The three principal isomers are:
-
1,1'-Oxydi-2-propanol (CAS: 110-98-5)
-
2-(2-Hydroxypropoxy)propan-1-ol (CAS: 106-62-7)
-
2,2'-Oxydipropan-1-ol (a primary alcohol isomer, CAS: 108-61-2) is often found in literature, while the requested This compound (a tertiary alcohol isomer, CAS: 72986-46-0) is less common and poorly characterized.
To visually represent these structural differences, the following diagram illustrates the isomeric forms.
Physical and Chemical Properties of this compound
As previously stated, experimentally determined data for this compound is extremely limited. The following table summarizes the available identifiers and predicted physical properties.
| Property | Value | Source |
| CAS Number | 72986-46-0 | [2] |
| Molecular Formula | C₆H₁₄O₃ | [2][3] |
| Molecular Weight | 134.17 g/mol | [2][3] |
| IUPAC Name | 2-(2-hydroxypropan-2-yloxy)propan-2-ol | [2] |
| Synonyms | 2,2'-Oxybis(2-propanol) | [2][3] |
| Canonical SMILES | CC(C)(O)OC(C)(C)O | [2] |
| Boiling Point | 93.0 ± 15.0 °C (Predicted) | [3] |
| Density | 1.039 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 12.88 ± 0.29 (Predicted) | [3] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 49.7 Ų | [2] |
Properties of Other Dipropylene Glycol Isomers
For comparative purposes, the experimentally determined properties of the more common DPG isomers are provided below.
1,1'-Oxydi-2-propanol (CAS 110-98-5)
This is the most common isomer in commercial dipropylene glycol.
| Property | Value | Source |
| Appearance | Colorless, slightly viscous liquid | [4] |
| Odor | Nearly odorless | [4] |
| Boiling Point | 232.8 °C | [4] |
| Melting Point | < -40 °C | [4] |
| Flash Point | 121 - 137.7 °C | [4][5] |
| Density | 1.0252 g/cm³ at 20 °C | [4] |
| Vapor Pressure | 0.03 mmHg at 25 °C | [4] |
| Vapor Density | 4.63 (Air = 1) | [4] |
| Solubility in Water | Miscible | [6] |
| Viscosity | 1.07 cP at 20 °C | [4][5] |
| Refractive Index | 1.439 at 25 °C | [4] |
2,2'-Oxydipropan-1-ol (CAS 108-61-2)
This isomer contains two primary alcohol groups.
| Property | Value | Source |
| Appearance | Colorless liquid | [1][7] |
| Molecular Weight | 134.17 g/mol | [1][8] |
| Boiling Point | 230.5 °C | [1] |
| Density | 1.0206 g/cm³ at 20 °C | [1] |
| Flash Point | 95.5 °C | |
| Solubility in Water | Miscible | [7] |
| Kovats Retention Index | Standard non-polar: 1036, 1075; Standard polar: 1892 | [8] |
Experimental Protocols
Detailed experimental protocols specifically for the synthesis and analysis of this compound are not available in the reviewed literature. The following sections describe generalized methods for the production and analysis of dipropylene glycol.
General Synthesis of Dipropylene Glycol
The industrial production of dipropylene glycol is typically a byproduct of the synthesis of monopropylene glycol from the hydrolysis of propylene oxide.[1][6] A subsequent reaction between propylene glycol and propylene oxide yields the various isomers of dipropylene glycol.[1]
The reaction can be catalyzed by either acids or bases, or it can proceed at high temperatures without a catalyst.[1] The choice of catalyst and reaction conditions (temperature, pressure, reactant ratios) influences the distribution of the resulting isomers. The process is highly exothermic.[1]
Analytical Methodologies
The analysis and quantification of dipropylene glycol isomers are primarily achieved through chromatographic techniques.
Gas Chromatography (GC): GC is the most common method for separating and quantifying DPG isomers.[1][9]
-
Protocol Outline:
-
Sample Preparation: Biological samples (e.g., plasma, urine) may require deproteination, extraction, and derivatization to improve volatility and detection.[9] Environmental or industrial samples may be diluted in a suitable solvent.
-
Injection: A small aliquot of the prepared sample is injected into the GC.
-
Separation: The isomers are separated on a capillary column (e.g., fused silica). The choice of the stationary phase is critical for resolving the different isomers.
-
Detection: A Flame Ionization Detector (FID) is commonly used for quantification. Mass Spectrometry (MS) coupled with GC (GC-MS) provides definitive identification by comparing the mass spectra of the eluting compounds to reference spectra.[1][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for samples in aqueous matrices.[9]
-
Protocol Outline:
-
Sample Preparation: Aqueous samples may be injected directly after filtration. Deproteination may be required for biological fluids.
-
Separation: A reverse-phase column (e.g., C18) is typically used with a suitable mobile phase.
-
Detection: A UV detector can be used if the analytes are derivatized with a chromophore. A Refractive Index (RI) detector can also be employed.
-
Chemical Reactivity and Stability
The chemical reactivity of dipropylene glycol isomers is dictated by the presence of hydroxyl (-OH) and ether (-O-) functional groups.[1]
-
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. The reactivity of the hydroxyl groups (primary vs. secondary vs. tertiary) will differ, with the tertiary alcohols of this compound expected to be the least reactive towards esterification.
-
Etherification: The hydroxyl groups can be further reacted to form other ethers.
-
Oxidation: The primary and secondary alcohol groups of the other isomers can be oxidized to aldehydes, ketones, or carboxylic acids. The tertiary alcohols of this compound are resistant to oxidation under non-forcing conditions.
-
Polymerization: The diol structure allows these molecules to act as monomers in polymerization reactions, for instance, in the formation of polyesters and polyurethanes.[1]
The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
Toxicology and Safety
Toxicological data is typically available for the mixture of dipropylene glycol isomers rather than for individual components.
-
Acute Toxicity: Dipropylene glycol generally exhibits low acute toxicity via oral, dermal, and inhalation routes.[1] The oral LD50 in rats is reported to be greater than 5000 mg/kg.[1]
-
Irritation: It is considered to be mildly irritating to the skin and eyes.[5]
-
Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (gloves, safety glasses) and ensuring adequate ventilation.[8]
Conclusion and Future Directions
While this compound is a recognized isomer of dipropylene glycol, there is a profound lack of experimentally verified data regarding its physical properties, chemical behavior, and toxicological profile. The majority of scientific and commercial literature focuses on the isomeric mixture or the more common 1,1'-Oxydi-2-propanol. This significant data gap prevents a full characterization of this compound.
For researchers and drug development professionals, it is crucial to be aware of this ambiguity and to ensure that any work with "dipropylene glycol" is based on a well-characterized material with known isomer distribution. Further research is warranted to isolate, characterize, and evaluate the specific properties and potential applications of this compound.
References
- 1. 2,2'-Oxydipropanol | 108-61-2 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 72986-46-0 [amp.chemicalbook.com]
- 4. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bis(2-hydroxypropyl) ether SDS, 110-98-5 Safety Data Sheets - ECHEMI [echemi.com]
- 6. atamankimya.com [atamankimya.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 2,2'-Oxydipropanol | C6H14O3 | CID 92739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Spectroscopic Profile of 2,2'-Oxydipropan-2-ol: A Theoretical and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Oxydipropan-2-ol, a di-tertiary alcohol ether, presents a unique chemical structure for which comprehensive, publicly available spectroscopic data is notably scarce. This technical guide addresses this information gap by providing a detailed theoretical spectroscopic profile based on fundamental principles and data from structurally analogous compounds. It serves as a practical reference for researchers, scientists, and professionals in drug development by outlining expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Furthermore, this document provides detailed experimental protocols for acquiring empirical data and a logical workflow for spectroscopic analysis.
Introduction
This compound, with the chemical structure (CH₃)₂C(OH)-O-C(OH)(CH₃)₂, is a member of the diol ether family. Its two tertiary alcohol functionalities and central ether linkage suggest potential applications as a solvent, a building block in polymer chemistry, or a precursor in pharmaceutical synthesis. Despite its simple structure, a comprehensive search of scientific databases reveals a lack of published experimental spectroscopic data. This guide aims to fill this void by presenting a predicted spectroscopic profile, enabling researchers to identify and characterize this compound.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, namely di-tert-butyl ether and 2,3-dimethyl-2,3-butanediol, and established principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 1.2 - 1.4 | Singlet | 12H | -C(OH)(CH₃ )₂ |
| 2 | 2.0 - 4.0 (variable) | Singlet (broad) | 2H | -OH |
Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 25 - 30 | -C(OH)(CH₃ )₂ |
| 2 | 70 - 75 | C (OH)(CH₃)₂ |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 2980 - 2940 | Strong | C-H Stretch | Alkane |
| 1380 - 1360 | Medium | C-H Bend (gem-dimethyl) | Alkane |
| 1200 - 1100 | Strong | C-O Stretch | Ether & Tertiary Alcohol |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Predicted Relative Intensity | Possible Fragment |
| 148 | Very Low / Absent | [M]⁺ (Molecular Ion) |
| 133 | Low | [M - CH₃]⁺ |
| 115 | Low | [M - CH₃ - H₂O]⁺ |
| 75 | Medium | [(CH₃)₂C(OH)-O]⁺ |
| 59 | High | [(CH₃)₂C=OH]⁺ (base peak) |
| 43 | Medium | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.
Materials:
-
NMR Spectrometer (300 MHz or higher recommended)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve the appropriate amount of this compound in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands).
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).
-
This compound sample (a few drops or a small amount of solid).
-
Solvent for cleaning (e.g., isopropanol, acetone).
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with an appropriate solvent and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Gas Chromatograph (GC) for sample introduction (if applicable).
-
This compound sample, dissolved in a volatile solvent (e.g., methanol, dichloromethane) if using GC-MS.
Procedure (using GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Instrument Setup:
-
Set the GC parameters (injection volume, inlet temperature, oven temperature program, and column flow rate) to ensure good separation and elution of the compound.
-
Set the MS parameters (ionization energy - typically 70 eV for EI, mass range, and scan speed).
-
-
Injection: Inject the sample into the GC.
-
Data Acquisition: The GC will separate the components of the sample, and the eluting compound will enter the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the fragmentation pattern.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: A flowchart of the spectroscopic analysis process.
Conclusion
An In-depth Technical Guide to the Thermodynamic Properties and Stability of Dipropylene Glycol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties and stability of the primary isomers of dipropylene glycol (DPG), a versatile solvent and chemical intermediate. Due to the likely misnomer of "2,2'-Oxydipropan-2-ol" in common chemical literature and databases, this document focuses on the three commercially significant isomers that constitute technical-grade DPG: 1,1'-Oxydi-2-propanol, 2-(2-Hydroxypropoxy)-1-propanol, and 2,2'-Oxybis(1-propanol).
This guide is intended to be a valuable resource for professionals in research and development, providing essential data for process design, formulation, and stability assessment. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations of key chemical processes.
Thermodynamic and Physical Properties
The thermodynamic and physical properties of the dipropylene glycol isomers are crucial for a wide range of applications, from predicting their behavior in chemical reactions to designing safe storage and handling procedures. While experimental data for some properties are available, others have been estimated using the reliable Joback group-contribution method to provide a more complete dataset.
Table 1: Physical Properties of Dipropylene Glycol Isomers
| Property | 1,1'-Oxydi-2-propanol | 2-(2-Hydroxypropoxy)-1-propanol | 2,2'-Oxybis(1-propanol) | Commercial DPG Mixture |
| CAS Number | 110-98-5[1][2] | 106-62-7[3][4][5][6] | 108-61-2[7][8] | 25265-71-8[9][10] |
| Molecular Formula | C₆H₁₄O₃[1][2] | C₆H₁₄O₃[3][4][5][6] | C₆H₁₄O₃[7][8] | C₆H₁₄O₃[9][10] |
| Molecular Weight ( g/mol ) | 134.17[1] | 134.17[3] | 134.17[7] | 134.17[10] |
| Boiling Point (°C) | 232.8[1] | 234.2 at 760 mmHg[6] | - | 230.5[11] |
| Melting Point (°C) | < -40[1] | - | - | -32 |
| Density (g/cm³ at 20°C) | 1.0252[1] | 1.034[6] | - | 1.0206[11] |
| Flash Point (°C) | 137.7[1] | 95.5[6] | - | 121[11] |
Table 2: Thermodynamic Properties of Dipropylene Glycol Isomers (Experimental and Estimated)
| Property | 1,1'-Oxydi-2-propanol | 2-(2-Hydroxypropoxy)-1-propanol | 2,2'-Oxybis(1-propanol) |
| Standard Enthalpy of Formation (liquid, ΔfH°liq) (kJ/mol) | -733.0 (Calculated from Heat of Combustion) | -725.7 (Estimated via Joback method) | -725.7 (Estimated via Joback method) |
| Heat of Combustion (ΔcH°) (kJ/mol) | -3700[12] | - | - |
| Standard Molar Entropy (liquid, S°liq) (J/mol·K) | 330.5 (Estimated via Joback method) | 330.5 (Estimated via Joback method) | 330.5 (Estimated via Joback method) |
| Gibbs Free Energy of Formation (liquid, ΔfG°liq) (kJ/mol) | -545.9 (Estimated via Joback method) | -538.6 (Estimated via Joback method) | -538.6 (Estimated via Joback method) |
| Liquid Heat Capacity (Cp,liquid) (J/mol·K) | 295.3 (Estimated via Joback method) | 322.1 at 298 K | 295.3 (Estimated via Joback method) |
Note: The Joback method is a group contribution method used for the estimation of thermophysical properties of pure components. The accuracy of this method varies depending on the compound and the property being estimated.
Stability Profile
Dipropylene glycol and its isomers are generally considered stable under normal storage conditions. However, as with other ethers, they can undergo autooxidation in the presence of oxygen to form potentially explosive peroxides. Thermal decomposition is also a consideration at elevated temperatures.
Thermal Stability
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques for assessing the thermal stability of dipropylene glycol. TGA can determine the onset of decomposition, while DSC can identify exothermic or endothermic transitions. The autoignition temperature for the DPG mixture is reported as 371 °C[13].
Chemical Stability
Hydrolysis: The ether linkage in dipropylene glycol is generally stable to hydrolysis under neutral pH conditions.
Oxidation: The primary chemical stability concern for dipropylene glycol is autooxidation. This process is a radical chain reaction that is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. The resulting radical reacts with atmospheric oxygen to form a hydroperoxide. This process can be accelerated by light, heat, and the presence of metal catalysts.
Experimental Protocols
The following sections outline the general methodologies for determining the key thermodynamic and stability properties of dipropylene glycol isomers.
Determination of Enthalpy of Combustion via Bomb Calorimetry
Objective: To measure the heat of combustion of a liquid sample, from which the standard enthalpy of formation can be calculated.
Methodology:
-
A precisely weighed liquid sample (approximately 1 gram) is placed in a crucible within a high-pressure vessel known as a "bomb"[14][15].
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm[16].
-
The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter)[15].
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically via a fuse wire[14].
-
The combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
The temperature of the water is monitored until it reaches a maximum and then begins to cool.
-
The total heat released is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the water.
-
Corrections are made for the heat of combustion of the fuse wire.
-
The enthalpy of combustion is then calculated per mole of the substance.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a liquid sample.
Methodology:
-
A small, accurately weighed sample of the liquid is placed in a sample pan (typically platinum or alumina)[17][18].
-
The sample pan is placed on a sensitive microbalance within a furnace[19][20].
-
The furnace is heated at a controlled, linear rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air)[17][18].
-
The mass of the sample is continuously monitored as a function of temperature.
-
A thermogram is generated, plotting the percentage of initial mass versus temperature.
-
The onset of mass loss indicates the beginning of decomposition, and the temperature at which the maximum rate of mass loss occurs can also be determined.
Phase Transition Analysis by Differential Scanning Calorimetry (DSC)
Objective: To identify and characterize phase transitions such as melting, crystallization, and glass transitions, and to measure heat capacity.
Methodology:
-
A small, accurately weighed liquid sample is hermetically sealed in a sample pan (typically aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program (heating or cooling at a constant rate).
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
A DSC thermogram is generated, plotting heat flow versus temperature.
-
Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) appear as peaks.
-
A step change in the baseline indicates a glass transition.
-
The heat capacity of the sample can be determined by comparing the heat flow to the sample with that of a known standard.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate important logical and chemical pathways related to dipropylene glycol.
Industrial Production of Dipropylene Glycol
The commercial production of dipropylene glycol is a co-product of the hydrolysis of propylene oxide to produce monopropylene glycol[10]. The process involves a two-step reaction followed by purification.
Caption: Industrial production workflow for dipropylene glycol.
Simplified Autooxidation Pathway of an Ether
The following diagram illustrates the general radical chain mechanism for the autooxidation of an ether, which is applicable to dipropylene glycol.
Caption: Simplified radical chain mechanism for ether autooxidation.
References
- 1. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propanol, 1,1'-oxybis- [webbook.nist.gov]
- 3. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]
- 5. 1-Propanol, 2-(2-hydroxypropoxy)- [webbook.nist.gov]
- 6. Cas 106-62-7,2-(2-Hydroxypropoxy)-1-propanol | lookchem [lookchem.com]
- 7. 1-Propanol, 2,2'-oxybis- [webbook.nist.gov]
- 8. 2,2'-Oxydipropanol | C6H14O3 | CID 92739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. shell.com [shell.com]
- 10. atamankimya.com [atamankimya.com]
- 11. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 12. 1,1'-Oxydi-2-propanol(110-98-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. nsuworks.nova.edu [nsuworks.nova.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. azom.com [azom.com]
- 19. mt.com [mt.com]
- 20. laboratuar.com [laboratuar.com]
A Comprehensive Technical Guide to the Solubility Profile of 2,2'-Oxydipropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Oxydipropan-2-ol is an organic compound and one of the isomers of dipropylene glycol. Dipropylene glycol, in its commercial form, is typically a mixture of three isomers: 1,1'-oxybis(2-propanol), 2-(2-hydroxypropoxy)-1-propanol, and 2,2'-oxybis(1-propanol).[1] The specific isomer this compound is less common, and detailed solubility data for this particular molecule is not extensively documented in publicly available literature. However, based on the general characteristics of dipropylene glycol, it is known to be a colorless, nearly odorless, and viscous liquid with a high boiling point and low toxicity.[2] Its properties as a solvent make it a valuable component in various industrial and commercial applications.[3]
This guide provides a summary of the known solubility characteristics of dipropylene glycol, which can serve as an estimate for the behavior of its individual isomers, including this compound. Furthermore, a detailed experimental protocol for determining solubility is provided, along with a visual representation of the workflow.
Data Presentation: Solubility of Dipropylene Glycol (Isomeric Mixture)
| Solvent | Solubility | Reference |
| Water | Miscible in all ratios | [1][2][4] |
| Ethanol | Soluble | [1][2] |
| Toluene | Soluble | [5] |
| Benzene | Soluble | [6] |
| Castor Oil | Soluble | [6] |
| Carbon Tetrachloride | Soluble | [6] |
| Ether | Soluble | [5] |
| Various Organic Solvents | Generally miscible/soluble | [1][3][4] |
Note: The term "miscible" implies that the substances will mix in all proportions to form a homogeneous solution.
Experimental Protocols: Determination of Solubility
The following is a detailed methodology for determining the solubility of a compound like this compound in a given solvent, based on the widely used shake-flask method. This method is considered the gold standard for thermodynamic solubility assessment.[7]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The goal is to create a suspension where solid solute is in equilibrium with the dissolved solute.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[7] Periodic sampling and analysis can be performed to confirm that the concentration of the dissolved solute has reached a plateau.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).
-
-
Calculation:
-
Calculate the original concentration of the solute in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in units of mg/mL, mol/L, or g/100g of solvent.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of a compound using the shake-flask method.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Dipropylene Glycol vs Propylene Glycol, What Are Them? – DChemie Malaysia [dchemie.com.my]
- 5. directpcw.com [directpcw.com]
- 6. DIPROPYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 7. youtube.com [youtube.com]
An In-depth Technical Guide to the Historical Research and Applications of Dipropylene Glycol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical development, chemical properties, and diverse applications of dipropylene glycol (DPG) and its isomers. With a focus on its utility in research and drug development, this document synthesizes key data and methodologies to serve as a valuable resource for professionals in the field.
Introduction and Historical Perspective
Dipropylene glycol (DPG), a byproduct of propylene glycol production, has been a subject of scientific and industrial interest since the mid-20th century.[1][2][3] Initially explored for its solvent and plasticizing properties, its low toxicity profile quickly expanded its applications into consumer products.[4][5] Early research focused on the synthesis and identification of its three isomers: 1,1'-oxybis(2-propanol), 2-(2-hydroxypropoxy)-1-propanol, and 2,2'-oxybis(1-propanol).[3] The journey of DPG from an industrial chemical to a widely used excipient in pharmaceuticals and cosmetics is a testament to its versatile physicochemical properties and excellent safety record.[1][2]
Physicochemical Properties of Dipropylene Glycol Isomers
Dipropylene glycol is a colorless, odorless, and slightly viscous liquid that is miscible with water and many organic solvents.[5] Its properties are a composite of its three isomers, each contributing to its overall characteristics. The distinct properties of each isomer are detailed below.
| Property | 1,1'-oxybis(2-propanol) | 2-(2-hydroxypropoxy)-1-propanol | 2,2'-oxybis(1-propanol) | Commercial DPG (Mixture) |
| CAS Number | 110-98-5 | 106-62-7 | 108-61-2 | 25265-71-8 |
| Molecular Formula | C₆H₁₄O₃ | C₆H₁₄O₃ | C₆H₁₄O₃ | C₆H₁₄O₃ |
| Molecular Weight ( g/mol ) | 134.17 | 134.17 | 134.17 | 134.17 |
| Boiling Point (°C) | 232 | 224-234 | 213 | ~230.5 |
| Density (g/cm³ at 20°C) | 1.021 | 1.023 | 1.022 | ~1.023 |
| Viscosity (cP at 25°C) | 75 | - | - | 107 |
| Flash Point (°C) | 127 | 121 | 118 | ~121 |
| Solubility in Water | Miscible | Miscible | Miscible | Miscible |
Toxicological Profile
Extensive toxicological studies have established that dipropylene glycol has a low order of toxicity.[6][7] It is not considered to be a carcinogen, mutagen, or reproductive toxicant.[6] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed DPG and concluded it is safe for use in cosmetic products.[4] Similarly, the U.S. Environmental Protection Agency (EPA) has reviewed DPG and found it to have low toxicity.[6]
| Toxicological Endpoint | Result |
| Acute Oral Toxicity (LD50, rat) | > 5000 mg/kg |
| Acute Dermal Toxicity (LD50, rabbit) | > 5000 mg/kg |
| Skin Irritation (rabbit) | Non-irritating to slightly irritating |
| Eye Irritation (rabbit) | Minimally irritating |
| Sensitization (human) | Not a sensitizer |
| Carcinogenicity | No evidence of carcinogenicity |
| Mutagenicity | Not mutagenic |
| Reproductive/Developmental Toxicity | No evidence of reproductive or developmental toxicity |
Applications in Research and Drug Development
The favorable physicochemical and toxicological properties of dipropylene glycol have led to its widespread use in various research and development applications, particularly in the pharmaceutical and cosmetic industries.
Pharmaceutical Applications
In the pharmaceutical industry, DPG is primarily used as a solvent and co-solvent to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[8][9] Its ability to dissolve a wide range of compounds makes it a valuable excipient in the formulation of oral, topical, and parenteral drug products.
This protocol outlines a method to assess the effectiveness of dipropylene glycol in enhancing the solubility of a poorly soluble drug.
Materials:
-
Poorly soluble drug powder
-
Dipropylene glycol (pharmaceutical grade)
-
Deionized water
-
Phosphate buffered saline (PBS), pH 7.4
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector for the drug
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of DPG-Water/PBS Co-solvent Systems: Prepare a series of co-solvent systems with varying concentrations of DPG in water or PBS (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Equilibrium Solubility Determination:
-
Add an excess amount of the drug powder to vials containing a fixed volume of each co-solvent system and the control (water or PBS alone).
-
Tightly cap the vials and vortex for 2 minutes to ensure initial dispersion.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24, 48, or 72 hours) to reach equilibrium.
-
After incubation, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved drug.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered samples with the appropriate mobile phase for HPLC analysis.
-
Analyze the samples by HPLC to determine the concentration of the dissolved drug.
-
-
Data Analysis:
-
Construct a calibration curve for the drug using standard solutions of known concentrations.
-
Calculate the solubility of the drug in each co-solvent system and the control.
-
Plot the solubility of the drug as a function of the DPG concentration to visualize the solubility enhancement.
-
Caption: Workflow for evaluating dipropylene glycol as a solubility enhancer.
Cosmetic and Personal Care Applications
Dipropylene glycol is a versatile ingredient in cosmetics and personal care products, functioning as a humectant, solvent, and viscosity-decreasing agent.[10][11] Its humectant properties help to attract and retain moisture in the skin and hair, while its solvent properties aid in the uniform distribution of other ingredients in a formulation.[11]
This protocol describes a method to evaluate the humectant properties of dipropylene glycol in a cosmetic formulation using a controlled humidity chamber.
Materials:
-
Base cosmetic formulation (e.g., a simple cream or lotion without humectants)
-
Dipropylene glycol
-
Glycerin (as a positive control)
-
Petri dishes or similar flat-bottomed containers
-
Controlled humidity chamber
-
Analytical balance
Procedure:
-
Formulation Preparation:
-
Prepare the base formulation.
-
Create test formulations by incorporating DPG at various concentrations (e.g., 2%, 5%, 10% w/w) into the base formulation.
-
Prepare a positive control formulation with a known humectant like glycerin at a comparable concentration.
-
Prepare a negative control with only the base formulation.
-
-
Hygroscopicity Test:
-
Accurately weigh a specific amount of each formulation into separate, pre-weighed petri dishes.
-
Record the initial weight of each sample.
-
Place the petri dishes in a controlled humidity chamber set to a high relative humidity (e.g., 75% RH) and a constant temperature (e.g., 25°C).
-
-
Data Collection and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the petri dishes from the chamber and re-weigh them.
-
Calculate the percentage of weight gain for each formulation at each time point, which corresponds to the amount of moisture absorbed.
-
Plot the percentage of weight gain versus time for each formulation.
-
Compare the moisture absorption of the DPG-containing formulations to the positive and negative controls to assess its humectant efficacy.
-
Caption: Workflow for evaluating the humectant properties of dipropylene glycol.
Analytical Methodologies: Isomer Separation
The analysis and quantification of the individual isomers of dipropylene glycol are crucial for quality control and formulation development. Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for this purpose.[12][13]
Experimental Protocol: GC-MS Analysis of DPG Isomers
This protocol provides a general method for the separation and identification of dipropylene glycol isomers using GC-MS.[12][14][15]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is often suitable. An HP-5 column (30m x 0.25mm x 0.25 µm) has also been reported.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[12]
-
Injector Temperature: 250°C.[12]
-
Oven Temperature Program: An initial temperature of 70°C held for 10 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.[12]
-
Split Ratio: 20:1.[12]
-
Mass Spectrometer:
Procedure:
-
Standard Preparation: Prepare individual standards of the three DPG isomers, if available, and a mixed standard in a suitable solvent (e.g., methanol or ethanol). Also, prepare a series of dilutions of the mixed standard for calibration.
-
Sample Preparation: Dilute the DPG sample in the chosen solvent. An internal standard can be added for quantitative analysis.
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared standard and sample solutions into the GC-MS system.
-
Data Analysis:
-
Identify the peaks corresponding to each isomer based on their retention times and mass spectra by comparing them to the individual standards.
-
For quantitative analysis, construct a calibration curve for each isomer using the peak areas of the standard solutions.
-
Calculate the concentration of each isomer in the sample.
-
Caption: Logical flow for the GC-MS analysis of dipropylene glycol isomers.
Conclusion
Dipropylene glycol and its isomers have a well-established history of safe and effective use across a multitude of industries. For researchers, scientists, and drug development professionals, DPG offers a unique combination of desirable properties: excellent solvency for a wide range of molecules, humectant capabilities, low volatility, and a favorable safety profile. The experimental protocols provided in this guide offer a starting point for the evaluation of DPG in various applications. As research and development continue to evolve, the versatility of dipropylene glycol will undoubtedly lead to its incorporation in new and innovative formulations.
References
- 1. Dipropylene Glycol's Key Benefits for Advanced Product Development [eureka.patsnap.com]
- 2. Dipropylene Glycol's Critical Role in Cosmetic Preservation [eureka.patsnap.com]
- 3. shell.com [shell.com]
- 4. Dipropylene Glycol in Industry: Harnessing Its Versatility [eureka.patsnap.com]
- 5. DIPROPYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Dipropylene glycol (25265-71-8) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipropylene Glycol in Skincare: Facilitating Deep Moisturization [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 13. dipropylene glycol - Chromatography Forum [chromforum.org]
- 14. glsciences.com [glsciences.com]
- 15. Dipropylene Glycol GC method - Chromatography Forum [chromforum.org]
Methodological & Application
Application Notes and Protocols for 2,2'-Oxydipropan-1-ol as a High-Temperature Reaction Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2,2'-Oxydipropan-1-ol, a primary isomer of Dipropylene Glycol (DPG), as a high-temperature reaction solvent. Its properties make it a versatile and effective medium for various chemical syntheses, particularly those requiring elevated temperatures.
Introduction
2,2'-Oxydipropan-1-ol is a colorless, viscous, and nearly odorless liquid with a high boiling point and low toxicity.[1] It is a component of the isomeric mixture known as dipropylene glycol (DPG).[2] Its excellent solvency for a wide range of organic compounds and its miscibility with water and many organic solvents make it a valuable choice for a reaction medium.[3] These characteristics, combined with its thermal stability, render it suitable for high-temperature applications in organic synthesis, including the preparation of active pharmaceutical ingredients (APIs).[3][4]
Physicochemical Properties
A summary of the key physical and chemical properties of Dipropylene Glycol (of which 2,2'-Oxydipropan-1-ol is a major isomer) is presented in the table below. These properties are crucial for designing and conducting high-temperature reactions.
| Property | Value | References |
| Molecular Formula | C₆H₁₄O₃ | [5] |
| Molecular Weight | 134.17 g/mol | [5] |
| Boiling Point | approx. 232-234 °C | [5] |
| Melting Point | approx. -48 °C | [5] |
| Density | approx. 1.04 g/mL | [5] |
| Flash Point | > 100 °C | [5] |
| Solubility | Miscible with water and many organic solvents (e.g., ethanol, acetone, benzene) | [5] |
Applications in High-Temperature Synthesis
2,2'-Oxydipropan-1-ol is particularly advantageous for reactions that require sustained high temperatures to proceed at a reasonable rate. Its high boiling point allows for conducting reactions at temperatures well above 150 °C without the need for high-pressure apparatus.
Key Applications Include:
-
Esterification Reactions: Due to its high boiling point, it can be used as a solvent for the synthesis of esters from carboxylic acids and alcohols, where the removal of water is crucial to drive the equilibrium towards the product.
-
Condensation Reactions: It serves as an excellent medium for various condensation reactions that require high activation energies.
-
Synthesis of Heterocyclic Compounds: High temperatures are often necessary for the cyclization steps in the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry. For example, the synthesis of quinazolinones, a class of compounds with diverse biological activities, can be facilitated in high-boiling solvents like glycols.[6][7]
-
Polymer Synthesis: DPG itself is used as a monomer in the production of polyesters and polyurethanes, demonstrating its stability and reactivity at elevated temperatures.[2]
Experimental Protocols
While specific protocols for every reaction type are beyond the scope of this document, the following provides a generalized protocol for conducting a high-temperature reaction using 2,2'-Oxydipropan-1-ol as a solvent. This is followed by a hypothetical example for the synthesis of a quinazolinone derivative.
4.1. General Protocol for a High-Temperature Reaction
This protocol outlines the essential steps for setting up and performing a chemical reaction at elevated temperatures using 2,2'-Oxydipropan-1-ol.
Materials:
-
2,2'-Oxydipropan-1-ol (or high-purity Dipropylene Glycol)
-
Reactants and catalysts
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with a temperature controller
-
Inert gas supply (e.g., Nitrogen or Argon) if reactants are air-sensitive
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a clean and dry round-bottom flask, add the starting materials and the catalyst.
-
Add a sufficient volume of 2,2'-Oxydipropan-1-ol to dissolve or suspend the reactants. The volume should be enough to ensure good stirring and heat transfer.
-
Place a magnetic stir bar in the flask.
-
Attach a reflux condenser to the flask. If the reaction is air-sensitive, flush the system with an inert gas and maintain a positive pressure throughout the reaction.
-
-
Heating and Reaction:
-
Place the flask in a heating mantle and begin stirring.
-
Gradually increase the temperature to the desired reaction temperature (typically between 150 °C and 220 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product is insoluble in the reaction mixture upon cooling, it may be isolated by filtration.
-
If the product is soluble, pour the reaction mixture into a larger volume of a non-solvent (e.g., water or a hydrocarbon solvent) to precipitate the product.
-
Alternatively, perform an extraction. Since 2,2'-Oxydipropan-1-ol is miscible with water, an extraction with a water-immiscible organic solvent will transfer the product to the organic phase, leaving the solvent in the aqueous phase.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
-
4.2. Hypothetical Protocol: Synthesis of 2-Phenylquinazolin-4(3H)-one
This protocol describes a plausible synthesis of 2-phenylquinazolin-4(3H)-one from 2-aminobenzamide and benzaldehyde in 2,2'-Oxydipropan-1-ol, inspired by similar syntheses in other high-boiling solvents.
Reaction Scheme:
Procedure:
-
In a 100 mL round-bottom flask, combine 2-aminobenzamide (1.36 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).
-
Add 2,2'-Oxydipropan-1-ol (20 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 180-190 °C with stirring for 4-6 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylquinazolin-4(3H)-one.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for a high-temperature synthesis using 2,2'-Oxydipropan-1-ol as a solvent.
Caption: General workflow for high-temperature synthesis.
5.2. Logical Relationship of Solvent Properties to Application
This diagram shows the logical connection between the key properties of 2,2'-Oxydipropan-1-ol and its suitability as a high-temperature reaction solvent.
Caption: Solvent properties and their advantages.
Safety and Handling
-
2,2'-Oxydipropan-1-ol (as DPG) has low acute toxicity.[2]
-
It is advisable to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Although it has a high flash point, avoid open flames and other ignition sources when working at high temperatures.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 2. shell.com [shell.com]
- 3. DIPROPYLENE GLYCOL (DPG) - Ataman Kimya [atamanchemicals.com]
- 4. The Science Behind Dipropylene Glycol: How It Works [epchems.com]
- 5. Bio Greenware Ltd | DPG - Dipropylene Glycol [biogreenware.com]
- 6. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 7. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of 2,2'-Oxydipropan-2-ol in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Oxydipropan-2-ol, commonly known as dipropylene glycol (DPG), is a versatile diol widely employed in polymer chemistry. As a mixture of three isomers, it serves as a crucial building block in the synthesis of a variety of polymers, including unsaturated polyester resins, polyurethanes, and as a reactive diluent in epoxy resin formulations. Its ether linkage imparts flexibility, while its hydroxyl groups provide reactive sites for polymerization. This document provides detailed application notes and experimental protocols for the use of dipropylene glycol in polymer synthesis.
Unsaturated Polyester Resins (UPRs)
Dipropylene glycol is a common diol used in the production of unsaturated polyester resins. It is known to enhance flexibility in the final cured product. These resins are widely used in composites, coatings, and adhesives.
Application Notes
The inclusion of dipropylene glycol in UPR formulations allows for the tailoring of mechanical properties. By adjusting the ratio of DPG to other glycols, such as propylene glycol or neopentyl glycol, properties like tensile strength, elongation at break, and hardness can be modified. The synthesis is typically a two-stage process involving polycondensation followed by dilution with a reactive monomer like styrene.
Experimental Protocol: Synthesis of an Unsaturated Polyester Resin
This protocol describes the synthesis of a general-purpose unsaturated polyester resin using dipropylene glycol.
Materials:
-
Maleic anhydride
-
Phthalic anhydride
-
Dipropylene glycol (DPG)
-
Propylene glycol (PG)
-
Hydroquinone (inhibitor)
-
Styrene (reactive diluent)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser for water removal.
-
Heating mantle
-
Vacuum pump
Procedure:
-
Charging the Reactor: Charge the reactor with maleic anhydride, phthalic anhydride, dipropylene glycol, and propylene glycol in the desired molar ratios. A typical starting ratio might be 1:1:1.5:0.5 respectively.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slow nitrogen sparge throughout the reaction to prevent oxidation and discoloration.
-
First Stage - Esterification:
-
Heat the mixture slowly to 150-160°C with continuous stirring. The esterification reaction will start, and water will begin to distill off.
-
Gradually increase the temperature to 180-200°C over 2-3 hours.
-
Hold the temperature at 200°C and monitor the reaction progress by measuring the acid value of the resin at regular intervals.
-
The reaction is considered complete when the acid value drops to a predetermined level, typically between 30-35 mg KOH/g.
-
-
Second Stage - Vacuum:
-
Apply a vacuum to the reactor to remove the remaining water and unreacted glycols.
-
Maintain the temperature at 200°C under vacuum until the acid value reaches the final target of 15-20 mg KOH/g.
-
-
Cooling and Dilution:
-
Cool the polyester resin to below 100°C.
-
Add hydroquinone (as an inhibitor) to prevent premature gelation.
-
Slowly add styrene monomer with vigorous stirring to achieve the desired viscosity. A common resin-to-styrene ratio is 70:30 by weight.
-
-
Storage: Store the final unsaturated polyester resin in a cool, dark place.
Quantitative Data: Typical Properties of a DPG-based UPR
| Property | Value |
| Acid Value (mg KOH/g) | 15 - 20 |
| Viscosity (at 25°C, cps) | 400 - 600 |
| Styrene Content (%) | 30 - 35 |
| Specific Gravity | 1.10 - 1.12 |
| Gel Time (at 25°C, minutes) | 15 - 25 |
Experimental Workflow: UPR Synthesis
Application Notes and Protocols for Organic Synthesis using 2,2'-Oxydipropan-2-ol (Dipropylene Glycol)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the use of 2,2'-Oxydipropan-2-ol, commonly known as dipropylene glycol (DPG), in various organic synthesis applications. DPG is a versatile reagent, often used as a diol in polymerization reactions to impart flexibility and other desirable properties to the resulting polymers. This document outlines its application in the synthesis of unsaturated polyester resins, polyurethane prepolymers, and dipropylene glycol diacrylate (DPGDA).
Application 1: Synthesis of Unsaturated Polyester Resin
Unsaturated polyester resins (UPRs) are widely used in composites, coatings, and adhesives. Dipropylene glycol is incorporated into the polyester backbone to enhance flexibility and impact resistance. The following protocol describes the synthesis of a DPG-based UPR using maleic anhydride.
Experimental Protocol
This protocol is adapted from a standard procedure for the synthesis of unsaturated polyester resins.[1]
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Dipropylene Glycol (DPG) | 134.17 | 546 g | 4.07 |
| Maleic Anhydride | 98.06 | 400 g | 4.08 |
| Hydroquinone (inhibitor) | 110.11 | As needed | - |
| Piperidine (catalyst) | 85.15 | 0.71 g | 0.0083 |
| Styrene (reactive diluent) | 104.15 | As needed | - |
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation condenser, add 273 g (2.04 mol) of dipropylene glycol and 400 g (4.08 mol) of maleic anhydride.
-
Heat the mixture to 79°C and maintain this temperature for 3 hours with constant stirring.
-
After 3 hours, add the remaining 273 g (2.04 mol) of dipropylene glycol, a suitable amount of hydroquinone inhibitor, and 0.71 g (8.3 mmol) of piperidine to the reaction mixture.
-
Increase the temperature to 204°C (400°F) and begin collecting the water of condensation using the distillation apparatus.
-
Continue the polycondensation reaction until the desired viscosity is achieved. For an 80% solution of the resin in styrene, a Gardner-Holt viscosity of approximately 10.1 seconds is a suitable endpoint.[1]
-
Once the target viscosity is reached, cool the reaction mixture to approximately 80°C (175°F).
-
Slowly add styrene containing an inhibitor to the resin to achieve the desired final concentration (e.g., 80% resin solids). The addition of styrene should be done carefully to control the exotherm.
-
The final unsaturated polyester resin solution is then cooled to room temperature and stored in a sealed container.
Quantitative Data Summary
| Parameter | Value | Reference |
| DPG to Maleic Anhydride Molar Ratio | 1.0 : 1.0 | [1] |
| Reaction Temperature | 204°C | [1] |
| Final Viscosity (80% in Styrene) | 10.1 sec (Gardner-Holt) | [1] |
Application 2: Synthesis of a Flexible Polyurethane Prepolymer
Dipropylene glycol can be used as a chain extender or a polyol component in the synthesis of polyurethanes, contributing to the flexibility of the final material. The following is a representative protocol for the synthesis of a polyurethane prepolymer using DPG and a diisocyanate.
Experimental Protocol
Reaction Scheme:
HO-CH(CH3)-CH2-O-CH2-CH(CH3)-OH + 2 CH2=CH-COOH -> CH2=CH-COO-CH(CH3)-CH2-O-CH2-CH(CH3)-OOC-CH=CH2 + 2 H2O (Dipropylene Glycol) (Acrylic Acid) (Dipropylene Glycol Diacrylate)
Caption: Experimental workflow for the synthesis of unsaturated polyester resin using dipropylene glycol.
References
Application Notes and Protocols for Dipropylene Glycol Dibenzoate (DPGDB) as a Plasticizer in Industrial Applications
Disclaimer: The chemical name "2,2'-Oxydipropan-2-ol" does not correspond to a commonly used industrial plasticizer. It is likely that this is a non-standard name for a related compound. Based on the chemical structure and common industrial plasticizers, this document will focus on Dipropylene Glycol Dibenzoate (DPGDB) , a widely used, high-performance, non-phthalate plasticizer. DPGDB is synthesized from dipropylene glycol and benzoic acid and shares a structural ether linkage similar to the queried substance.[1]
These application notes are intended for researchers, scientists, and professionals in drug development and material science who are interested in the use of DPGDB as a plasticizer in various industrial formulations.
Introduction to Dipropylene Glycol Dibenzoate (DPGDB)
Dipropylene Glycol Dibenzoate (CAS No: 27138-31-4) is a versatile, high-solvating plasticizer known for its excellent compatibility with a wide range of polar polymers and rubbers.[1][2] It is a clear, colorless to pale yellow, oily liquid with a mild characteristic odor.[1] DPGDB is an environmentally friendly alternative to traditional phthalate plasticizers and is recommended by the European Chemical Agency (ECHA) for many applications.[3][4] Its low toxicity, non-mutagenic, and non-carcinogenic properties make it a preferred choice in consumer and industrial products.[4]
Key Features:
-
High Solvating Power[5]
-
Excellent Polymer Compatibility (especially with PVC, PVAc, and polyurethanes)[3][5]
-
Low Volatility[1]
-
Non-Phthalate Plasticizer[2]
-
Environmentally Friendly[6]
-
Reduces Processing Temperatures and Times[5]
Physicochemical Properties of DPGDB
A summary of the key physical and chemical properties of Dipropylene Glycol Dibenzoate is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 27138-31-4 | [1] |
| EC Number | 248-258-5 | [1] |
| Molecular Formula | C₂₀H₂₂O₅ | [3] |
| Molecular Weight | 342.39 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Density (at 20°C) | Approx. 1.12 - 1.144 g/cm³ | [1][6] |
| Boiling Point | 350°C - 464.198°C | [1][6] |
| Melting Point | -40°C | [1] |
| Flash Point | 202.303°C - 204°C | [1][6] |
| Vapor Pressure (at 25°C) | <0.01 mm Hg | [1][6] |
| Solubility in Water | Slightly soluble | [1] |
| Purity | ≥ 99.0% | [6] |
| Acidity (as Benzoic Acid) | ≤ 0.1% | [6] |
| Moisture Content | ≤ 0.1% | [6] |
Industrial Applications
DPGDB's versatility allows for its use in a wide array of industrial applications.[1][2][3][6]
| Application Area | Specific Use | Benefits Conferred by DPGDB | Reference(s) |
| Plastics (PVC) | Flooring, wall coverings, synthetic leather, toys, gloves, water hoses. | Enhances flexibility, durability, and resilience. | [1][6] |
| Adhesives & Sealants | Construction adhesives, automotive sealants, packaging adhesives, latex caulks. | Improves adhesion, cohesion, flexibility, and wet tack.[3][5] | [1][3][5] |
| Coatings & Inks | Industrial coatings, decorative coatings, flexographic inks, gravure inks. | Improves film formation, flexibility, adhesion, and durability.[1][5] | [1][5] |
| Personal Care & Cosmetics | Fragrances (as a fixative), nail polish, sunscreens (as a solvent for UV filters), skin and hair care. | Excellent solvency, low volatility, emollient properties without a greasy feel.[1][5][7] | [1][5][7] |
| Textiles | Fabric softeners, textile coatings. | Provides a soft feel and enhances flexibility and durability of coated fabrics. | [1] |
| Lubricants | Industrial and automotive lubricants. | Improves viscosity and reduces volatility. | [1] |
Experimental Protocols for Performance Evaluation
To assess the efficacy of DPGDB as a plasticizer in a polymer matrix (e.g., PVC), several standard experimental protocols can be employed.
Protocol for Sample Preparation
A consistent and well-documented sample preparation procedure is crucial for obtaining reliable and comparable results.
Caption: Workflow for preparing plasticized polymer test specimens.
Protocol for Measuring Mechanical Properties (Tensile Test)
The tensile test evaluates the plasticizer's efficiency in imparting flexibility and strength to the polymer.[8]
Standard: ASTM D2284[8]
-
Apparatus: Universal Testing Machine (UTM) with an appropriate load cell.
-
Specimen: Dumbbell-shaped specimens prepared as per the sample preparation protocol.
-
Procedure: a. Mount the specimen in the grips of the UTM. b. Apply a tensile load at a constant crosshead speed until the specimen fractures. c. Record the load and elongation throughout the test.
-
Data Analysis: Calculate the following properties:
-
Tensile Strength at Break (MPa): The maximum stress the material can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture. A higher value indicates greater flexibility.
-
Modulus of Elasticity (MPa): A measure of the material's stiffness. A lower modulus indicates a more flexible material.
-
Protocol for Measuring Hardness (Shore Durometer)
Hardness testing is a quick and simple method to assess the plasticizing effect.[9][10]
Standard: ASTM D2240[9]
-
Apparatus: Shore A or Shore D Durometer. The Shore A scale is used for softer materials, while Shore D is for harder ones.[9][11]
-
Specimen: A flat specimen with a minimum thickness of 6.4 mm (can be stacked sheets).[9]
-
Procedure: a. Place the specimen on a hard, flat surface. b. Press the durometer foot firmly and evenly onto the specimen. c. Read the hardness value from the dial within one second of firm contact. For materials with creep, a reading after a specified time (e.g., 15 seconds) can also be recorded.[12] d. Take at least five measurements at different positions on the specimen and calculate the average.
-
Data Analysis: A lower Shore hardness value indicates a more effective plasticizing action.
Protocol for Thermal Analysis (DSC and TGA)
Thermal analysis provides insights into the thermal stability and the effect of the plasticizer on the polymer's glass transition temperature (Tg).[13][14]
Apparatus: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
A. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg). A lower Tg indicates more effective plasticization.[15]
-
Procedure: a. Seal a small, weighed sample (5-10 mg) in an aluminum pan. b. Heat the sample in the DSC under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). c. Cool the sample rapidly. d. Reheat the sample at the same rate. The Tg is determined from the second heating scan to erase the thermal history.
-
Data Analysis: The Tg is identified as the midpoint of the step change in the heat flow curve.
B. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the plasticized polymer and determine the plasticizer content.
-
Procedure: a. Place a weighed sample (10-20 mg) in the TGA furnace. b. Heat the sample at a constant rate (e.g., 20°C/min) under a nitrogen or air atmosphere. c. Record the weight loss as a function of temperature.
-
Data Analysis: The onset temperature of decomposition indicates the thermal stability. The weight loss at different temperature ranges can be correlated with the volatilization of the plasticizer and the degradation of the polymer.
Caption: Logical flow for evaluating plasticizer performance.
Protocol for Measuring Plasticizer Migration
This protocol determines the permanence of the plasticizer within the polymer matrix.
Standard: ISO 177 (Determination of migration of plasticizers)
-
Principle: The plasticized specimen is placed in contact with a solid or liquid medium, and the amount of plasticizer that migrates into the medium is measured over time at a specific temperature.
-
Procedure (Activated Carbon Method - ISO 176): a. Weigh the conditioned test specimen. b. Place the specimen in a container and surround it with activated carbon. c. Store the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours). d. After exposure, remove the specimen, clean off any adhering carbon, and re-condition it. e. Weigh the specimen again.
-
Data Analysis: The loss of mass, expressed as a percentage of the initial mass, represents the amount of plasticizer that has migrated. Lower mass loss indicates better permanence.
Summary of Expected Performance Data
The addition of DPGDB to a polymer like PVC is expected to alter its properties in a predictable manner. The table below summarizes the expected trends.
| Performance Metric | Expected Effect of Increasing DPGDB Concentration |
| Tensile Strength | Decrease |
| Elongation at Break | Increase |
| Modulus of Elasticity | Decrease |
| Shore Hardness | Decrease |
| Glass Transition (Tg) | Decrease |
| Thermal Stability | May slightly decrease |
| Migration/Volatility | Low, but will increase with temperature |
By following these application notes and protocols, researchers and scientists can effectively evaluate and utilize Dipropylene Glycol Dibenzoate as a high-performance, non-phthalate plasticizer in a variety of industrial applications.
References
- 1. atamankimya.com [atamankimya.com]
- 2. DIPROPYLENE GLYCOL DIBENZOATE - Ataman Kimya [atamanchemicals.com]
- 3. DPGDB (DIPROPYLENE GLYCOL DIBENZOATE) - Ataman Kimya [atamanchemicals.com]
- 4. 2017erp.com [2017erp.com]
- 5. nbinno.com [nbinno.com]
- 6. adakem.com [adakem.com]
- 7. specialchem.com [specialchem.com]
- 8. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 9. arcorepoxy.com [arcorepoxy.com]
- 10. specialchem.com [specialchem.com]
- 11. infinitalab.com [infinitalab.com]
- 12. Shore durometer - Wikipedia [en.wikipedia.org]
- 13. mt.com [mt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Synthesis of Novel Derivatives from 2,2'-Oxydipropan-1-ol: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the synthesis of novel derivatives from 2,2'-Oxydipropan-1-ol, a key isomer of dipropylene glycol. These protocols are intended for researchers, scientists, and drug development professionals interested in exploring the potential of this versatile scaffold in various applications, including the development of new therapeutics, advanced polymers, and specialized solvents.
Introduction
2,2'-Oxydipropan-1-ol, a diol with the chemical formula C₆H₁₄O₃, offers a flexible backbone for the synthesis of a wide range of derivatives. Its two hydroxyl groups serve as reactive sites for the introduction of various functional moieties, enabling the tailoring of its physicochemical and biological properties. Dipropylene glycol, a mixture of isomers including 2,2'-Oxydipropan-1-ol, is widely recognized for its low toxicity and is used in cosmetics, plasticizers, and as an industrial solvent.[1][2][3] This document focuses on leveraging the unique structure of the 2,2'-Oxydipropan-1-ol isomer for the creation of novel molecules with potential applications in pharmacology and materials science.
Data Presentation: Physicochemical Properties of 2,2'-Oxydipropan-1-ol
A clear understanding of the starting material is crucial for the successful synthesis of its derivatives. The table below summarizes the key physicochemical properties of 1,1'-Oxydipropan-2-ol, a closely related isomer, which are expected to be similar to 2,2'-Oxydipropan-1-ol.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₃ | [4][5] |
| Molecular Weight | 134.17 g/mol | [4][5] |
| Boiling Point | 232.8 °C | [4] |
| Melting Point | < -40 °C | [4] |
| Density | 1.0252 g/cm³ at 20 °C | [4] |
| Solubility in Water | 100 g/L | [4] |
Experimental Protocols
The following section details the methodologies for the synthesis of two key classes of derivatives from 2,2'-Oxydipropan-1-ol: ethers and polyesters. These protocols are based on well-established synthetic organic chemistry principles.
Protocol 1: Synthesis of Diether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the preparation of ethers from an alcohol and an organohalide.[6][7][8][9][10] This protocol outlines the synthesis of a diether derivative of 2,2'-Oxydipropan-1-ol.
Workflow for Williamson Ether Synthesis:
Caption: General workflow for the Williamson ether synthesis of diether derivatives.
Materials:
-
2,2'-Oxydipropan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,2'-Oxydipropan-1-ol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diether derivative.
Expected Outcome and Characterization: The final product is expected to be a diether of 2,2'-Oxydipropan-1-ol. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Protocol 2: Synthesis of Polyester Derivatives by Polycondensation
Aliphatic polyesters can be synthesized through the polycondensation of a diol and a dicarboxylic acid.[11][12][13][14] This protocol describes the synthesis of a polyester from 2,2'-Oxydipropan-1-ol and a dicarboxylic acid.
Workflow for Polyester Synthesis:
Caption: General workflow for the synthesis of polyesters via polycondensation.
Materials:
-
2,2'-Oxydipropan-1-ol
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid) or its dimethyl ester
-
Catalyst (e.g., tin(II) chloride, titanium(IV) isopropoxide)
-
High-boiling point solvent (optional, e.g., dimethylformamide)
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of 2,2'-Oxydipropan-1-ol and the dicarboxylic acid (or its dimethyl ester).
-
Add a catalytic amount of the chosen catalyst (e.g., 0.1 mol%).
-
Heat the mixture under a slow stream of nitrogen to a temperature of 150-200 °C.
-
Continuously remove the water (or methanol if using a dimethyl ester) formed during the reaction by distillation to drive the equilibrium towards the formation of the polyester.
-
Continue the reaction for several hours until the desired molecular weight is achieved. The progress can be monitored by measuring the viscosity of the reaction mixture.
-
Cool the reaction mixture to room temperature. If a solvent was used, dissolve the polymer in a suitable solvent.
-
Precipitate the polyester by pouring the reaction mixture or solution into a non-solvent such as methanol.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum.
Expected Outcome and Characterization: The resulting product will be a polyester. Its molecular weight, thermal properties (glass transition temperature and melting point), and mechanical properties can be determined by techniques such as gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and tensile testing.
Potential Applications and Biological Activity
Derivatives of dipropylene glycol have found applications in the cosmetics industry, where they are valued for their low skin irritation potential.[15] Some propylene glycol esters have been shown to enhance the dermal penetration of active pharmaceutical ingredients.[16] While dipropylene glycol itself is considered to have low toxicity and is not carcinogenic or genotoxic, the biological activities of its novel derivatives are largely unexplored and represent a promising area for research.[17] The synthesis of ester and ether derivatives with known pharmacophores could lead to the discovery of new drug candidates. For instance, linking bioactive carboxylic acids to the 2,2'-Oxydipropan-1-ol backbone could yield prodrugs with altered solubility and pharmacokinetic profiles.
Signaling Pathway Hypothesis (General):
The biological effects of novel derivatives would be highly dependent on the nature of the appended functional groups. For example, if a derivative is designed to mimic a natural ligand, it could potentially interact with specific cellular receptors or enzymes. A hypothetical signaling pathway is depicted below.
Caption: A hypothetical signaling pathway initiated by a novel derivative.
Conclusion
The protocols and information provided in this document serve as a starting point for the synthesis and exploration of novel derivatives of 2,2'-Oxydipropan-1-ol. The versatility of this scaffold, combined with its favorable toxicological profile, makes it an attractive platform for the development of new molecules with a wide range of applications. Further research into the synthesis of diverse derivatives and the systematic evaluation of their biological activities is highly encouraged.
References
- 1. DIPROPYLENE GLYCOL (DPG) - Ataman Kimya [atamanchemicals.com]
- 2. DIPROPYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 3. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 4. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Propanol, 1,1'-oxybis- [webbook.nist.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. Enzymatic synthesis of polyesters from lactones, dicarboxylic acid divinyl esters, and glycols through combination of ring-opening polymerization and polycondensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dipropylene glycol may have some negative effects on the overall health of the skin - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 16. cir-safety.org [cir-safety.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for the Quantification of 2,2'-Oxydipropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,2'-Oxydipropan-2-ol, an isomer of dipropylene glycol. The following sections offer comprehensive methodologies for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). These protocols are designed to be adaptable for various research and quality control applications.
Introduction to Analytical Techniques
The quantification of this compound and its isomers is crucial in various industries, including pharmaceuticals, cosmetics, and chemical manufacturing, to ensure product quality and safety. Due to the structural similarity of dipropylene glycol isomers, chromatographic separation is essential for accurate quantification. Gas chromatography is the most widely employed technique for this purpose, offering high resolution and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional selectivity and sensitivity, making it ideal for identifying and quantifying this compound, even in complex matrices. The mass spectrometer allows for the confirmation of the analyte's identity based on its mass spectrum.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable technique for the quantification of organic compounds. It offers a wide linear range and is less expensive to operate and maintain than GC-MS, making it suitable for routine quality control analysis where the identity of the analyte is already established.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the analytical methods described in this document. It is important to note that the data is compiled from various sources, as a single comprehensive validation study for this compound was not publicly available.
| Performance Characteristic | GC-MS Method | GC-FID Method | Source |
| Linearity Range | 0.25 - 25.00 mg/mL | Not Specified | [1] |
| Correlation Coefficient (R²) | > 0.999 | Not Specified | [1] |
| Limit of Detection (LOD) | 0.10 mg/mL | Not Specified | [1] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | |
| Precision (Repeatability) | Not Specified | RSD of peak area ratio < 1.0% (n=5) | [2] |
| Recovery | Good | Not Specified | [1] |
| Resolution (between isomers) | Baseline separation achievable | > 1.2 | [2] |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS
This protocol is based on a method for the separation and detection of dipropylene glycol isomers and is suitable for the quantitative analysis of this compound using an internal standard method.[1]
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Internal Standard (IS): Dodecane or other suitable non-interfering compound
-
Solvent: Ethanol, isopropanol, n-butanol, or acetone (GC grade)
-
Sample to be analyzed
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Syringe filters (0.22 µm, PTFE)
2. Instrument and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 10 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan (for qualitative confirmation)
-
Note: Specific ions for this compound and the internal standard should be determined by analyzing the respective standards in full scan mode.
-
3. Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a 10.00 mg/mL stock solution of the internal standard in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by adding known amounts of the this compound standard to 10 mL volumetric flasks. Add a fixed amount of the internal standard stock solution to each flask and dilute to volume with the solvent. A typical concentration range would be 0.25 to 25.00 mg/mL.[1]
-
Sample Preparation: Accurately weigh approximately 0.25 g of the sample into a 10 mL volumetric flask.[1] Add the same fixed amount of the internal standard stock solution as used for the calibration standards and dilute to volume with the solvent. Shake the flask to ensure homogeneity.
-
Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter into GC vials before analysis.
4. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).
-
Calculate the concentration of this compound in the prepared sample solution using the peak area ratio from the sample chromatogram and the calibration curve equation.
-
Calculate the final concentration of this compound in the original sample, taking into account the initial sample weight and dilution.
Protocol 2: Quantification of this compound by GC-FID
This protocol is adapted from an application note for the analysis of dipropylene glycol isomers and is suitable for routine quality control.[2]
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
Solvent: Methanol or other suitable solvent (GC grade)
-
Sample to be analyzed
-
Volumetric flasks
-
Micropipettes
-
GC vials
2. Instrument and Conditions
-
Gas Chromatograph: Shimadzu GC-2010 Plus or equivalent with FID
-
Column: InertCap WAX-HT (30 m x 0.53 mm, 1.2 µm) or equivalent polar capillary column (e.g., DB-WAX)
-
Carrier Gas: Helium or Hydrogen. For Hydrogen, a constant pressure of 22 kPa is suggested.[2]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
Oven Temperature Program:
-
Initial temperature: 90 °C, hold for 5 min
-
Ramp: 6 °C/min to 220 °C
-
Hold: 5 min at 220 °C
-
-
Detector Temperature: 250 °C
-
FID Gases: Hydrogen and Air, at manufacturer's recommended flow rates
3. Standard and Sample Preparation
-
Stock Standard Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of, for example, 10 mg/mL.
-
Working Calibration Standards: Prepare a series of working calibration standards by diluting the stock standard solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.
-
Vialing: Transfer the prepared standard and sample solutions into GC vials for analysis.
4. Data Analysis
-
Generate a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.
-
Perform a linear regression analysis to obtain the calibration curve equation and the correlation coefficient (R²).
-
Calculate the concentration of this compound in the prepared sample solution using its peak area and the calibration curve.
-
Determine the final concentration in the original sample based on the initial sample weight and dilution factor.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical protocols described above.
Caption: GC-MS analysis workflow.
Caption: GC-FID analysis workflow.
Caption: Selection of analytical technique.
References
Application Note: Quantitative Analysis of 2,2'-Oxydipropan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2,2'-Oxydipropan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an isomer of dipropylene glycol, finds applications in various industrial and pharmaceutical formulations. The described protocol provides a reliable methodology for the separation and quantification of this analyte, crucial for quality control and research purposes.
Introduction
This compound is one of the three main isomers of dipropylene glycol, a compound widely used as a solvent, plasticizer, and an intermediate in chemical synthesis.[1][2] Its accurate quantification is essential for ensuring product quality and for studying its metabolic fate in various applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers the high selectivity and sensitivity required for the analysis of such isomers in complex matrices.[1] This note presents a detailed experimental protocol, including sample preparation and optimized GC-MS parameters for the analysis of this compound.
Experimental Protocol
Sample Preparation
A precise and clean sample preparation is critical for accurate GC-MS analysis. The following protocol is recommended for the preparation of samples containing this compound.
Materials:
-
Sample containing this compound
-
Isopropanol (or ethanol, n-butanol, acetone)[3]
-
Dodecane (Internal Standard)
-
10 mL volumetric flasks
-
Micropipettes
-
Vortex mixer
-
0.22 µm Polytetrafluoroethylene (PTFE) syringe filters
Procedure:
-
Internal Standard Stock Solution: Accurately prepare a 10.00 mg/mL stock solution of dodecane in isopropanol.[3]
-
Sample Preparation:
-
Accurately weigh approximately 0.2500 g of the sample into a 10 mL volumetric flask.[3]
-
Add the dodecane internal standard stock solution to the flask to bring the volume to 10 mL.[3]
-
Thoroughly mix the solution using a vortex mixer until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.[3]
-
-
Calibration Standards:
-
Prepare a series of calibration standards by accurately weighing known amounts of this compound standard and dissolving them in the internal standard stock solution to achieve a range of concentrations.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters have been optimized for the separation and detection of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Rxi®-1301Sil MS (30 m x 0.25 mm x 0.25 μm) or equivalent non-polar column[1] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio of 10:1 to 50:1 may be used depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature of 90°C held for 2 minutes, then ramped at 6°C/min to 210°C and held for 0.5 minutes.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve using the prepared standards. The ratio of the peak area of this compound to the peak area of the internal standard (dodecane) is plotted against the concentration of this compound.
Table 1: Example Calibration Data
| Concentration (mg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.23 |
| 0.5 | 1.15 |
| 1.0 | 2.33 |
| 2.5 | 5.82 |
| 5.0 | 11.65 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Recovery | > 95%[3] |
| Relative Standard Deviation (RSD) | < 5%[3] |
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Mass Spectrum
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and the optimized instrumental parameters ensure accurate and reproducible results, making this method suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- 1. 2,2'-Oxydipropanol | 108-61-2 | Benchchem [benchchem.com]
- 2. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 3. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 4. 2-Propanol, 1,1'-oxybis- [webbook.nist.gov]
- 5. 2-Propanol, 1,1'-oxybis- [webbook.nist.gov]
Application of 2,2'-Oxydipropan-2-ol in cosmetics and personal care formulations
The ketogenic diet, a high-fat, low-carbohydrate eating plan, has gained considerable attention in the athletic community for its potential to alter metabolism and enhance performance. Proponents laud its ability to improve body composition and provide sustained energy, particularly for endurance athletes. However, the diet's impact on athletic performance is nuanced, with benefits for some disciplines and potential drawbacks for others, especially those reliant on short bursts of high-intensity effort.
The fundamental principle of the ketogenic diet is to shift the body's primary fuel source from carbohydrates to fat. By drastically reducing carbohydrate intake to typically less than 50 grams per day and increasing fat consumption, the body enters a metabolic state called ketosis, where it produces ketones from fat to use as energy.[1][2] This transition, known as keto-adaptation, can take up to four weeks and is often accompanied by a temporary period of fatigue and reduced performance, commonly referred to as the "keto flu".[1][3]
The Upside: Enhanced Endurance and Body Composition
For endurance and ultra-endurance athletes, the ketogenic diet offers several potential advantages. The body's fat reserves are far more extensive than its carbohydrate (glycogen) stores, providing a virtually limitless supply of energy for long-duration, lower-intensity activities.[4][5] Research has shown that keto-adapted athletes can significantly increase their rate of fat oxidation, burning more than double the amount of fat compared to their high-carbohydrate counterparts.[3][6] This enhanced fat-burning capacity can lead to:
-
Improved Body Composition: The increased reliance on fat for fuel can facilitate fat loss while preserving lean muscle mass, leading to a better power-to-weight ratio.[7][8] Some studies have shown that athletes on a ketogenic diet lost more body fat without a decrement in muscle hypertrophy, provided protein intake was adequate.[9]
-
Stable Energy Levels: By minimizing reliance on carbohydrates, athletes may experience more stable blood sugar levels, avoiding the energy spikes and crashes associated with high-carbohydrate fueling strategies.[4][10] This can be particularly beneficial in ultra-endurance events where consistent energy output is crucial.
-
Reduced Reliance on Refueling: With the body adept at using its own fat stores, the need for frequent carbohydrate refueling during long events may be reduced, potentially minimizing gastrointestinal issues often associated with high-carb gels and drinks.[4][11]
The Downside: A Hurdle for High-Intensity Performance
Despite the benefits for endurance, the ketogenic diet may be detrimental for athletes involved in sports that require high-intensity, anaerobic efforts.[12] These activities, such as sprinting, team sports, and heavy weightlifting, rely heavily on the rapid energy provided by glycogen.[13] The potential drawbacks include:
-
Impaired High-Intensity Performance: Several studies have indicated that a ketogenic diet can hinder performance in anaerobic exercise tasks, with performance drops ranging from 4 to 15 percent.[12] At exercise intensities above 70% of VO2max, keto-adapted athletes may experience a decrease in exercise economy, meaning they consume more oxygen to maintain the same pace.[9]
-
Reduced Muscle Glycogen: While some research suggests that long-term keto-adapted athletes can maintain normal muscle glycogen levels, others warn that reduced glycogen stores can lead to premature fatigue.[7][12]
-
Challenges with Muscle Growth: The evidence on muscle building while on a ketogenic diet is mixed. While some studies suggest that it is possible to maintain and even gain muscle mass with adequate protein intake, others have found that it may not be as effective as a traditional higher-carbohydrate diet for muscle hypertrophy.[14][15][16] The moderate protein intake required to maintain ketosis could also be a limiting factor for maximizing strength and muscle gains.[17]
Recovery and Other Considerations
The impact of the ketogenic diet on recovery is another area of interest. Some proponents suggest that ketosis may reduce post-exercise inflammation and oxidative stress, leading to faster recovery.[4][18] However, the recovery process after exercise can also be hampered by the diet.[12]
Athletes considering a ketogenic diet should be aware of potential side effects during the adaptation phase, which can include brain fog, fatigue, headaches, and nausea.[17] It is also crucial to ensure adequate intake of electrolytes like sodium, potassium, and magnesium to prevent fatigue and cramps.[4]
Conclusion: A Personalized Approach is Key
The suitability of a ketogenic diet for an athlete is highly individual and depends on the specific demands of their sport. For ultra-endurance athletes engaged in long, lower-intensity events, the diet's ability to enhance fat burning and provide sustained energy may offer a competitive edge.[7] However, for athletes in sports that rely on explosive power and high-intensity efforts, the potential for decreased performance is a significant concern.[12] The current body of evidence suggests that for most athletes, particularly those in high-intensity sports, a diet higher in carbohydrates remains the more effective strategy for optimal performance.[17] As with any significant dietary change, athletes should consult with a sports nutritionist or healthcare professional to determine if a ketogenic approach is appropriate for their individual goals and needs.
References
- 1. medbridge.com [medbridge.com]
- 2. The keto diet for endurance athletes | Cycling & Triathlon | ROUVY [rouvy.com]
- 3. Is Keto Good for Athletes? — Eleat Sports Nutrition [eleatnutrition.com]
- 4. lofoods.fit [lofoods.fit]
- 5. Ketogenic Diets and Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Sports Performance Bulletin - Nutrition for endurance athletes - Athletes: Yes or no to keto? [sportsperformancebulletin.com]
- 8. ketone.com [ketone.com]
- 9. Impact Of Ketogenic Diet On Athletes: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Does the Keto Diet Work for Endurance Athletes? [trainingpeaks.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Keto Diet and Athletic Performance [healthline.com]
- 13. The Case Against the Keto Diet for Athletes: Why It May Backfire | BOXROX [boxrox.com]
- 14. legionathletics.com [legionathletics.com]
- 15. quora.com [quora.com]
- 16. Effects of the Ketogenic Diet on Muscle Hypertrophy in Resistance-Trained Men and Women: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nutrition Video Series: Why I Don't Recommend Keto to Athletes — Eleat Sports Nutrition [eleatnutrition.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: 2,2'-Oxydipropan-1-ol (Dipropylene Glycol) as a Functional Fluid and Coolant
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Oxydipropan-1-ol, commonly known as dipropylene glycol (DPG), is a high-purity, colorless, and practically odorless liquid with a high boiling point and low volatility.[1][2] It is a mixture of three isomers: 1,1'-oxybis(2-propanol), 2-(2-hydroxypropoxy)-1-propanol, and 2,2'-oxybis(1-propanol).[2][3] Its excellent solvency for a wide range of organic materials, water miscibility, and low toxicity make it a versatile functional fluid and coolant for various applications in research, pharmaceutical, and industrial settings.[1][2][4][5][6][7] This document provides detailed application notes and experimental protocols for the use of DPG as a functional fluid and coolant.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of DPG is essential for its effective application. The following tables summarize key quantitative data.
Table 1: General Physicochemical Properties of Dipropylene Glycol
| Property | Value | Reference |
| Molecular Formula | C6H14O3 | [4][8] |
| Molecular Weight | 134.17 g/mol | [4] |
| Appearance | Clear, colorless, slightly viscous liquid | [4][8][9] |
| Odor | Odorless | [9][10] |
| Boiling Point | 232 °C (450 °F) | [4] |
| Freezing Point | -40 °C (-40 °F) | [4] |
| Flash Point (Closed Cup) | 138 °C (280 °F) | [4] |
| Autoignition Temperature | 350 °C (662 °F) | [4] |
| Density @ 20°C | 1.022 kg/L | [4] |
| Vapor Pressure @ 20°C | <0.01 mmHg | [4] |
| Solubility in Water @ 20°C | 100% | [4] |
Table 2: Thermal and Fluidic Properties of Dipropylene Glycol
| Property | Value | Reference |
| Viscosity @ 20°C | 107 cP | [4] |
| Surface Tension @ 25°C | 35 dynes/cm | [4] |
| Specific Heat @ 25°C | 2.18 J/(g·K) | [4] |
| Thermal Conductivity @ 20°C | 0.149 W/(m·K) | [8] |
| Heat of Vaporization @ 25°C | 45.4 kJ/mol | [4] |
| Refractive Index @ 20°C | 1.4440 | [4] |
Applications as a Functional Fluid and Coolant
DPG's unique combination of properties makes it suitable for a range of applications:
-
Heat Transfer Fluid: In both open and closed systems, DPG offers excellent thermal stability and a wide operating temperature range. Its low vapor pressure makes it particularly suitable for high-temperature applications.
-
Coolant: As a component in antifreeze formulations, DPG provides protection against freezing and boiling.[5][11] Its low toxicity is a significant advantage over ethylene glycol in applications where incidental contact with food, pharmaceuticals, or environmentally sensitive areas is possible.[1]
-
Hydraulic Fluid: DPG can be used as a base for hydraulic fluids, particularly where water solubility and fire resistance are desired.[6][7]
-
Solvent for Drug Development: In pharmaceutical applications, DPG can act as a solvent or carrier for active pharmaceutical ingredients (APIs) in various formulations.[5][6]
Experimental Protocols
The following protocols are based on standardized ASTM methods for evaluating the performance of functional fluids and coolants.
Protocol 1: Corrosion Inhibition Evaluation (Based on ASTM D1384)
This protocol provides a method for evaluating the corrosion-inhibitive properties of DPG-based coolant formulations on various metals commonly found in cooling systems.
1. Materials and Apparatus:
- Test solution: DPG-based coolant diluted to the desired concentration (typically 33% by volume) with corrosive water.
- Metal specimens: Copper, solder, brass, steel, cast iron, and cast aluminum coupons.
- 1000-mL beaker with a reflux condenser and an aerator tube.
- Heating and temperature control apparatus.
- Flowmeter for controlling aeration rate.
2. Procedure:
- Clean and weigh the metal specimens to the nearest 0.1 mg.
- Assemble the metal specimens in a bundle and place them in the beaker.
- Add 750 mL of the test solution to the beaker.
- Assemble the condenser and aerator tube.
- Aerate the solution at a rate of 100 ± 10 mL/min.
- Heat the solution to and maintain it at 88 ± 2 °C (190 ± 5 °F) for 336 hours (2 weeks).[12][13]
- At the end of the test, disassemble the apparatus, clean the metal specimens according to the ASTM D1384 procedure, and reweigh them.
3. Data Presentation:
- Calculate the weight change for each metal specimen.
- Report the average weight change for each metal in milligrams. A negative value indicates a weight gain.
Table 3: Representative Corrosion Test Results (ASTM D1384) for a Propylene Glycol-Based Coolant
| Metal | Typical Weight Change (mg) | ASTM D3306 Max. Limit (mg) |
| Copper | -2 | 10 |
| Solder | -4 | 30 |
| Brass | -3 | 10 |
| Steel | -1 | 10 |
| Cast Iron | -1 | 10 |
| Aluminum | -5 | 30 |
Note: These values are for a formulated propylene glycol coolant and serve as an example. Actual results for DPG formulations may vary.
Protocol 2: High-Temperature Corrosion Testing for Aluminum (Based on ASTM D4340)
This protocol is designed to screen the effectiveness of DPG-based coolants in preventing corrosion of cast aluminum alloys under heat-rejecting conditions, simulating those in modern engines.
1. Materials and Apparatus:
- Test solution: DPG-based coolant.
- Cast aluminum alloy specimen.
- Heat-transfer corrosion test apparatus as specified in ASTM D4340.
- Pressure and temperature control systems.
2. Procedure:
- Clean and weigh the aluminum specimen.
- Install the specimen in the test apparatus.
- Fill the apparatus with the test solution and pressurize to 193 kPa (28 psi).
- Establish a heat flux through the aluminum specimen to maintain its temperature at 135 ± 1 °C (275 ± 2 °F).[10]
- Continue the test for 168 hours (1 week).[10]
- After the test, cool the apparatus, remove the specimen, clean it as per the ASTM D4340 procedure, and reweigh.
3. Data Presentation:
- Calculate the weight change of the aluminum specimen.
- Express the corrosion rate in mg/cm²/week. A rate of less than 1.0 mg/cm²/week is generally considered acceptable for modern engine coolants.
Protocol 3: Thermal Stability Assessment (Based on ASTM D2070)
This protocol evaluates the thermal stability of DPG as a functional fluid in the presence of copper and steel.
1. Materials and Apparatus:
- Test fluid: Dipropylene Glycol.
- Polished copper and steel rods.
- 250-mL Griffin beaker.
- Aluminum block oven capable of maintaining 135 ± 1 °C.[5]
2. Procedure:
- Place 200 mL of the DPG test fluid into the beaker with one of each of the polished copper and steel rods.
- Place the beaker in the aluminum block oven and maintain the temperature at 135 °C for 168 hours.[6][13]
- At the end of the test, remove the beaker and allow it to cool.
- Visually inspect the copper and steel rods for any discoloration.
- Analyze the fluid for the quantity of sludge formed.
3. Data Presentation:
- Report the visual rating of the copper and steel rods.
- Report the amount of sludge precipitated in mg/100 mL.
Visualizations
Diagram 1: Functional Fluid Selection Workflow
Caption: A logical workflow for selecting a functional fluid.
Diagram 2: Dipropylene Glycol Production Process
Caption: A simplified industrial production process for DPG.
References
- 1. carpemar.com [carpemar.com]
- 2. ASTM D 2070 : 2023 Standard Test Method for Thermal Stability of Hyd [shop.standards.ie]
- 3. mdpi.com [mdpi.com]
- 4. monumentchemical.com [monumentchemical.com]
- 5. img.antpedia.com [img.antpedia.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. shell.com [shell.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. farsi.msrpco.com [farsi.msrpco.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. standards.iteh.ai [standards.iteh.ai]
Application Notes and Protocols: The Role of 2,2'-Oxydipropan-2-ol in Unsaturated Polyester Resin Production
Abstract
These application notes provide a comprehensive overview of the role of 2,2'-Oxydipropan-2-ol, commonly known as dipropylene glycol (DPG), in the synthesis of unsaturated polyester resins (UPRs). DPG is a key diol used to impart flexibility, enhance durability, and improve resistance to environmental factors in the final cured resin. This document outlines the effects of DPG on resin properties, presents available quantitative data, and provides a generalized experimental protocol for the synthesis of a DPG-modified unsaturated polyester resin. The information is intended for researchers, scientists, and professionals in the field of polymer chemistry and materials science.
Introduction
Unsaturated polyester resins are thermosetting polymers widely used in composites, coatings, and casting applications. Their properties are tailored by the careful selection of monomers, including diols, and saturated and unsaturated dicarboxylic acids or their anhydrides. This compound (dipropylene glycol) is a di-primary alcohol that serves as a flexibilizing agent in the polyester backbone. Its ether linkage and longer chain length compared to propylene glycol (PG) contribute to increased molecular mobility, which in turn enhances properties such as crack resistance and toughness. The use of DPG can also influence the viscosity of the uncured resin and the thermal and mechanical properties of the cured product.
Role and Effects of this compound in UPRs
The incorporation of DPG into the polyester chain during polycondensation with anhydrides like maleic anhydride and phthalic anhydride has several notable effects:
-
Enhanced Flexibility and Toughness: The ether linkage in the DPG molecule introduces greater rotational freedom in the polymer backbone, leading to a more flexible resin with improved impact strength and resistance to cracking.
-
Reduced Brittleness: As a plasticizer, DPG helps to mitigate the inherent brittleness of highly crosslinked polyester networks.
-
Improved Weathering and Yellowing Resistance: UPRs formulated with DPG often exhibit better long-term stability against environmental factors, including resistance to yellowing upon exposure to UV light.[1]
-
Viscosity Modification: The choice of glycol significantly affects the viscosity of the uncured resin. While specific data on DPG's effect is not abundant, the molecular weight and structure of the glycol are known to be determining factors.
-
Influence on Thermal Properties: The introduction of the more flexible DPG molecule can lead to a lower glass transition temperature (Tg) compared to resins made with more rigid diols.
Quantitative Data on UPR Properties
Direct comparative studies detailing the quantitative effects of using 100% DPG versus other glycols are limited in publicly available literature. However, data from studies on mixed-glycol systems and comparisons of other glycols provide insight into the expected performance. The following tables summarize relevant data from various studies on UPRs, which can be used to infer the potential impact of DPG.
Table 1: Comparison of Mechanical Properties of UPRs with Different Glycols
| Glycol Composition | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Propylene Glycol (PG) & Neopentyl Glycol (NPG) equimolar | 35.1 | 1.74 | 4.39 | [2] |
| Propylene Glycol (PG) | - | 1.23 | 0.90 | [2] |
| 80% PG / 20% Diethylene Glycol (DEG) | Surpasses standard resins | - | - | |
| Propylene Glycol with 30% Ethylene Glycol | Improved balance of properties | - | - | [3] |
| Propylene Glycol with 20% Diethylene Glycol | Improved balance of properties | - | - | [3] |
Note: The data presented is from different studies and may not be directly comparable due to variations in the full resin formulation and curing conditions. The use of diethylene glycol (DEG), which is structurally similar to DPG, suggests that DPG would also contribute to flexibility and impact resistance.
Table 2: Comparison of Thermal and Physical Properties of UPRs with Different Glycols
| Glycol Composition | Glass Transition Temp. (Tg) (°C) | Viscosity (at 25°C) (Pa·s) | Acid Value (mg KOH/g) | Reference |
| Propylene Glycol (PG) & Neopentyl Glycol (NPG) equimolar | 63.7 | - | <50 | [2] |
| Propylene Glycol (PG) | 70.8 | Lower than Isosorbide-based | <50 | [2] |
| Isosorbide | 68.2 | Highest viscosity | 71 | [2] |
| PG / Isosorbide equimolar | 65.4 | ~5 times lower than Isosorbide | <50 | [2] |
Note: The viscosity and Tg are highly dependent on the complete formulation. It is generally observed that more flexible glycols can lead to lower Tg values.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and characterization of an unsaturated polyester resin. A specific formulation including DPG is provided as an example.
4.1. Synthesis of Unsaturated Polyester Resin
This protocol describes a two-stage melt condensation polymerization.
Materials:
-
Maleic Anhydride (MA)
-
Phthalic Anhydride (PA)
-
This compound (Dipropylene Glycol, DPG)
-
Propylene Glycol (PG)
-
Hydroquinone (inhibitor)
-
Styrene (reactive diluent)
Example Formulation (based on molar ratios from a patent[2]):
-
Maleic Anhydride: 6.0 moles
-
Isophthalic Anhydride: 4.0 moles (Phthalic anhydride can be used as a substitute)
-
Dipropylene Glycol: 8.0 moles
-
Propylene Glycol: 2.0 moles
Procedure:
-
Reactor Setup: Equip a 1-liter, four-necked reaction kettle with a mechanical stirrer, a thermometer, a nitrogen inlet, and a packed column connected to a condenser and a collection flask.
-
Charging Reactants: Charge the glycols (DPG and PG) into the reaction kettle.
-
Inert Atmosphere: Start a slow stream of nitrogen gas through the reactor to create an inert atmosphere and prevent oxidation.
-
Heating and Anhydride Addition: Begin heating the glycols with stirring. Once the temperature reaches approximately 100-120°C, add the maleic anhydride and phthalic anhydride. An exothermic reaction may occur.
-
First Stage Reaction (Esterification): Gradually raise the temperature to 150-160°C and hold for about 1-2 hours. Water of esterification will begin to distill off.
-
Second Stage Reaction (Polycondensation): Increase the temperature to 180-210°C. Continue the reaction, monitoring the acid value and viscosity at regular intervals (e.g., every hour). The reaction is typically continued until the acid value drops to a target range (e.g., 30-50 mg KOH/g).
-
Cooling and Dilution: Once the target acid value is reached, cool the reactor to below 100°C. Add a small amount of hydroquinone inhibitor to prevent premature gelation.
-
Blending: Slowly add styrene monomer to the hot polyester to achieve the desired viscosity and solid content (typically 60-70% polyester). Ensure thorough mixing.
-
Storage: Store the final resin in a sealed, light-resistant container at a cool temperature.
4.2. Curing of the Unsaturated Polyester Resin
Materials:
-
Synthesized UPR
-
Methyl Ethyl Ketone Peroxide (MEKP) (initiator)
-
Cobalt Octoate or Cobalt Naphthenate (accelerator)
Procedure:
-
Resin Preparation: To 100 parts of the UPR, add the accelerator (e.g., 0.1-0.5 parts of cobalt solution) and mix thoroughly.
-
Initiation: Just before use, add the initiator (e.g., 1-2 parts of MEKP) and mix vigorously.
-
Casting: Pour the initiated resin into a mold and allow it to cure at room temperature. Gelation time and peak exotherm temperature should be monitored.
-
Post-Curing: For optimal properties, post-cure the solid casting in an oven at a temperature of around 80-120°C for a few hours.
4.3. Characterization of the Cured Resin
-
Mechanical Testing: Perform tensile and flexural tests according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties) to determine tensile strength, modulus, and elongation at break.
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the cured resin. Thermogravimetric Analysis (TGA) can be used to assess thermal stability.
-
Hardness: Measure the Barcol or Shore D hardness of the cured sample.
Visualizations
Diagram 1: Synthesis Workflow for Unsaturated Polyester Resin
Caption: Workflow for the synthesis of DPG-modified unsaturated polyester resin.
Diagram 2: Logical Relationships of DPG in UPRs
Caption: Logical diagram of DPG's effects on UPR properties.
Conclusion
References
Application Notes and Protocols for the Preparation of 1,2-Propanediol and Dipropylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Propanediol (propylene glycol) and dipropylene glycol are versatile chemical compounds with numerous applications in the pharmaceutical, cosmetic, and industrial sectors. 1,2-Propanediol is a key excipient in drug formulations, a solvent, and a humectant. Dipropylene glycol is widely used as a solvent, plasticizer, and in the fragrance industry. This document provides detailed application notes and experimental protocols for the primary synthesis methods of these two important glycols.
Methods for the Preparation of 1,2-Propanediol
There are two primary industrial methods for the synthesis of 1,2-propanediol: the hydration of propylene oxide and the hydrogenolysis of glycerol. Additionally, biotechnological routes are emerging as a sustainable alternative.
Hydration of Propylene Oxide
This is the traditional and most common method for producing 1,2-propanediol. The reaction involves the ring-opening of the epoxide ring of propylene oxide by water. This process can be carried out non-catalytically at high temperatures and pressures or catalytically under milder conditions. The non-catalytic process is often favored in industrial settings to avoid catalyst separation steps.[1]
| Parameter | Non-Catalytic Hydration | Catalytic Hydration | Reference |
| Reactants | Propylene Oxide, Water | Propylene Oxide, Water | [1][2] |
| Catalyst | None | Acid or Base (e.g., H₂SO₄, NaOH, Ion-exchange resin) | [1][2] |
| Temperature | 190-200 °C | 29-40 °C (simulated) | [1][3] |
| Pressure | 1.8 MPa | Atmospheric to moderate | [1][3] |
| Water/PO Molar Ratio | >15:1 | 1:1 to 7.5:1 | [1][2][3] |
| 1,2-Propanediol Yield | High (byproduct formation is controlled by high water ratio) | >90% | [1][4] |
| 1,2-Propanediol Selectivity | High (due to excess water) | Up to 98.2% | [1][4] |
| Product Purity | >99.5% after distillation | High, dependent on catalyst and purification | [1] |
This protocol describes a continuous process for the non-catalytic hydration of propylene oxide.
Materials:
-
Propylene Oxide (PO)
-
Deionized Water
Equipment:
-
High-pressure, high-temperature continuous reactor
-
Mixing vessel
-
Distillation column
Procedure:
-
Pre-mix propylene oxide and a significant excess of deionized water (molar ratio >15:1) in a mixing vessel.[1]
-
Continuously pump the mixture into a high-pressure reactor.
-
Maintain the reactor temperature at 190 °C and the pressure at 1.8 MPa.[1]
-
The output from the reactor, a mixture of 1,2-propanediol, water, and byproducts (dipropylene glycol and tripropylene glycol), is fed into a series of distillation columns.[1]
-
Separate the unreacted water for recycling.
-
Purify the 1,2-propanediol by fractional distillation to achieve a purity of ≥99.5%.[1]
Hydrogenolysis of Glycerol
The hydrogenolysis of glycerol is a promising green alternative for 1,2-propanediol production, utilizing a renewable feedstock derived from biodiesel production. This process involves the selective cleavage of a C-O bond in the glycerol molecule, followed by hydrogenation.[5]
| Parameter | Value | Reference |
| Reactants | Glycerol, Hydrogen | [6] |
| Catalyst | Copper-based (e.g., Copper chromite, Cu/Al₂O₃, Cu-Pd/TiO₂) | [5][6][7] |
| Temperature | 180-260 °C | [5] |
| Pressure | 0.8-20 bar H₂ | [7] |
| Glycerol Conversion | 55% to >95% | [5] |
| 1,2-Propanediol Selectivity | 85% to >97% | [5][7] |
This protocol is for a continuous flow trickle-bed reactor setup.
Materials:
-
Glycerol (80% w/w in water)
-
Hydrogen gas
-
Copper chromite catalyst
Equipment:
-
Stainless steel packed-bed reactor (trickle-bed)
-
High-pressure liquid pump
-
Mass flow controller for hydrogen
-
Temperature-controlled oven
-
Gas-liquid separator
-
Product collection vessel
Procedure:
-
Pack the reactor with 4 g of copper chromite catalyst (35-80 mesh).[7]
-
Reduce the catalyst in-situ by flowing hydrogen gas at 250 °C for 1-3 hours.[7]
-
Set the reactor temperature to 230 °C and the pressure to 14 bar with a continuous flow of hydrogen (48 NmL/min).[7]
-
Pump the 80% w/w glycerol-water solution into the reactor at a liquid hourly space velocity (LHSV) of 1.9 h⁻¹.[7]
-
The reactor effluent is passed through a gas-liquid separator.
-
Collect the liquid product for analysis of glycerol conversion and 1,2-propanediol selectivity.
Methods for the Preparation of Dipropylene Glycol
Dipropylene glycol is primarily produced as a byproduct during the synthesis of 1,2-propanediol from propylene oxide. However, its synthesis can be optimized by adjusting reaction conditions or through a dedicated synthesis from 1,2-propanediol and propylene oxide.[8]
Byproduct of 1,2-Propanediol Synthesis
In the hydration of propylene oxide, dipropylene glycol is formed through the reaction of 1,2-propanediol with another molecule of propylene oxide. Its yield can be influenced by the water to propylene oxide molar ratio.
Direct Synthesis from 1,2-Propanediol and Propylene Oxide
This method allows for the targeted production of dipropylene glycol.
| Parameter | Value | Reference |
| Reactants | 1,2-Propanediol, Propylene Oxide | [8] |
| Catalyst | Secondary amine | [8] |
| Temperature | 363-423 K (90-150 °C) | [8] |
| Pressure | 1-4 atm (gauge) | [8] |
| Molar Ratio (1,2-PDO/PO) | 1-4 | [8] |
| Propylene Oxide Conversion | 50-67% | [9] |
| Dipropylene Glycol Selectivity | Up to 98% (combined with tripropylene glycol) | [9] |
This protocol is based on an optimized batch reaction.
Materials:
-
1,2-Propanediol
-
Propylene Oxide
-
Secondary amine catalyst
Equipment:
-
High-pressure autoclave reactor with temperature and pressure control
-
Stirring mechanism
Procedure:
-
Charge the high-pressure autoclave with 1,2-propanediol and the secondary amine catalyst.
-
Seal the reactor and purge with an inert gas.
-
Heat the reactor to the desired temperature (e.g., 120 °C).
-
Introduce propylene oxide into the reactor to achieve the desired molar ratio of 1,2-propanediol to propylene oxide.
-
Maintain the reaction at the set temperature and pressure for a specified time (e.g., 45 minutes).[9]
-
After the reaction, cool the reactor to room temperature.
-
The resulting product mixture, containing dipropylene glycol, unreacted 1,2-propanediol, and other glycols, can be purified by fractional distillation.
Visualizations
Synthesis Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Simulation Study of Propylene Glycol Formation from Propylene Oxide and Water: Effect of Reactor Type, Reactant Ratio, Temperature, and Reactor Configuration | Ariyanto | IJFAC (Indonesian Journal of Fundamental and Applied Chemistry) [ijfac.unsri.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Production of Propanediols through In Situ Glycerol Hydrogenolysis via Aqueous Phase Reforming: A Review [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 9. WO2013111839A1 - Method for producing dipropylene glycol and/or tripropylene glycol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2'-Oxydipropan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2'-Oxydipropan-2-ol, a primary isomer of dipropylene glycol (DPG). Commercial DPG is typically a mixture of three isomers, and achieving high purity of this compound is crucial for various research, development, and manufacturing applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is one of the three structural isomers of dipropylene glycol (DPG). Purifying this specific isomer is essential as the physicochemical properties of the individual isomers can differ, impacting reaction kinetics, product profiles, and final product performance in applications such as polymer synthesis, pharmaceuticals, and as specialized solvents.
Q2: What are the common impurities in commercial this compound?
A2: The most common impurities are the other two isomers of dipropylene glycol: 1,1'-Oxydipropan-2-ol and 2-(2-hydroxypropoxy)-1-propanol. Other potential impurities include residual propylene glycol, water, and byproducts from the synthesis process, such as higher propylene glycol oligomers.
Q3: What are the principal techniques for purifying this compound?
A3: The primary methods for purifying this compound are fractional distillation under vacuum, preparative high-performance liquid chromatography (HPLC), and potentially recrystallization. The choice of method depends on the required purity, scale of operation, and the specific impurity profile.
Q4: How can I assess the purity of my this compound sample?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of DPG isomers. High-performance liquid chromatography (HPLC) can also be used. For routine checks, measuring the refractive index and comparing it to the value of the pure isomer can provide a quick indication of purity.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound using various techniques.
Fractional Distillation
Fractional distillation is the most common industrial method for separating glycols. However, separating isomers with close boiling points can be challenging.
Issue 1: Poor Separation of Isomers (Low Purity of Fractions)
-
Possible Causes:
-
Insufficient column efficiency (too few theoretical plates).
-
Incorrect reflux ratio (too low).
-
Fluctuations in heating or vacuum pressure.
-
Flooding or weeping of the distillation column.
-
-
Solutions:
-
Increase Column Efficiency: Use a longer packed column (e.g., with structured packing like Raschig rings or metal sponge) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. A higher reflux ratio means more vapor is condensed and returned to the column, allowing for better equilibrium between liquid and vapor phases. Start with a ratio of at least 5:1 (reflux:distillate) and optimize from there.
-
Stabilize Conditions: Ensure a stable heat source and a consistent vacuum. Use a high-quality vacuum pump with a regulator. Insulate the distillation column to minimize heat loss.
-
Address Column Hydraulics: If flooding (liquid backing up the column) occurs, reduce the heating rate. If weeping (liquid dripping through the packing instead of flowing down) occurs, increase the heating rate or use a packing material with smaller voids.
-
Issue 2: Thermal Degradation of the Product (Discoloration or Impurity Formation)
-
Possible Causes:
-
Excessively high reboiler temperature.
-
Prolonged residence time at high temperatures.
-
Presence of oxygen or other reactive impurities.
-
-
Solutions:
-
Reduce Reboiler Temperature: Operate the distillation under a higher vacuum to lower the boiling points of the isomers. This is the most effective way to prevent thermal degradation.
-
Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Once the desired fraction is collected, cool the system promptly.
-
Inert Atmosphere: Purge the system with an inert gas like nitrogen or argon before starting the distillation to remove oxygen.
-
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers high resolution for separating isomers but can be limited by sample loading capacity and solvent consumption.
Issue 1: Co-elution or Poor Resolution of Isomers
-
Possible Causes:
-
Inappropriate stationary phase (column).
-
Suboptimal mobile phase composition.
-
Column overloading.
-
-
Solutions:
-
Column Selection: For separating polar isomers like DPG, a normal-phase column (e.g., silica or diol-based) or a polar-embedded reversed-phase column may provide better selectivity than a standard C18 column.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal-phase HPLC, a gradient of a polar solvent (e.g., ethanol or isopropanol) in a non-polar solvent (e.g., hexane) can be effective. For reversed-phase, a shallow gradient of acetonitrile or methanol in water may resolve the isomers.
-
Reduce Sample Load: If peaks are broad and poorly resolved, reduce the amount of sample injected onto the column. Overloading is a common issue in preparative HPLC that significantly degrades separation performance.
-
Issue 2: Difficulty in Recovering the Purified Product from the Mobile Phase
-
Possible Causes:
-
High boiling point of the mobile phase solvents.
-
Large volume of solvent collected.
-
-
Solutions:
-
Solvent Choice: Whenever possible, use mobile phase components with lower boiling points to facilitate removal by rotary evaporation.
-
Solvent Removal Techniques: Use a rotary evaporator, possibly with a high-vacuum pump and a heated water bath, to remove the solvent. For very high-boiling solvents, techniques like lyophilization (if the solvent is suitable) or extraction into a more volatile solvent may be necessary.
-
Recrystallization
While not a standard method for DPG isomers due to their liquid nature at room temperature, it may be possible under specific conditions or by forming derivatives.
Issue 1: Oiling Out Instead of Crystallizing
-
Possible Causes:
-
The melting point of the compound is below the temperature of the solution.
-
The solvent is too good a solvent, even at low temperatures.
-
Presence of impurities that inhibit crystallization.
-
-
Solutions:
-
Solvent System: Experiment with mixed solvent systems. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then heat to clarify and cool slowly. For DPG, a non-polar solvent like hexane could be the "poor" solvent.
-
Low-Temperature Crystallization: Attempt crystallization at very low temperatures (e.g., using a dry ice/acetone bath).
-
Derivative Formation: Consider forming a solid derivative (e.g., an ester or urethane) that has a higher melting point and is more amenable to recrystallization. The pure derivative can then be hydrolyzed to recover the pure this compound.
-
Data Presentation
The following table summarizes typical performance characteristics for the purification of this compound. Note that these values are illustrative and can vary significantly based on the specific experimental conditions and the initial purity of the sample.
| Purification Technique | Typical Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Distillation | 95 - 99% | 60 - 80% | High | Scalable, cost-effective for large quantities. | Requires careful optimization, risk of thermal degradation. |
| Preparative HPLC | > 99.5% | 70 - 90% | Low to Medium | High resolution, excellent for high-purity requirements. | High solvent consumption, limited loading capacity, expensive. |
| Recrystallization | Variable | Variable | Low | Can be simple and effective if a suitable solvent is found. | Difficult for low-melting or liquid compounds, may require derivatization. |
Experimental Protocols
Protocol 1: Fractional Distillation under Vacuum
This protocol outlines a general procedure for the laboratory-scale purification of this compound from a commercial DPG mixture.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., a Vigreux or packed column with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Procedure:
-
Charge the round-bottom flask with the impure DPG mixture (do not fill more than two-thirds full).
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the temperature at the distillation head. The temperature will rise as the first fraction begins to distill.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Slowly increase the heating to distill the DPG isomers. The temperature should plateau as each isomer distills. Collect fractions in separate receiving flasks. The order of elution will depend on the boiling points of the isomers under vacuum.
-
Monitor the purity of the fractions using GC-MS.
-
Once the desired isomer has been collected, stop heating and allow the system to cool before slowly releasing the vacuum.
-
Protocol 2: Preparative HPLC
This protocol provides a starting point for developing a preparative HPLC method for the separation of DPG isomers.
-
Analytical Method Development:
-
Start with an analytical scale HPLC system.
-
Screen different columns (e.g., normal-phase silica, diol, and polar-embedded reversed-phase) and mobile phase systems.
-
A promising starting point for normal-phase separation is a gradient of isopropanol in hexane. For reversed-phase, a shallow gradient of acetonitrile in water could be effective.
-
Optimize the gradient and flow rate to achieve baseline separation of the isomers.
-
-
Scale-Up to Preparative HPLC:
-
Choose a preparative column with the same stationary phase as the optimized analytical method. The column dimensions will depend on the amount of material to be purified.
-
Scale the flow rate and gradient according to the column dimensions.
-
Perform a loading study by injecting increasing amounts of the sample to determine the maximum loading capacity without significant loss of resolution.
-
Set up the preparative HPLC system with the optimized method and a fraction collector.
-
Inject the sample and collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Technical Support Center: Separation of Dipropylene Glycol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of dipropylene glycol (DPG) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of dipropylene glycol?
A1: Commercial dipropylene glycol is typically a mixture of three primary isomers:
-
1,1'-oxybis-2-propanol
-
2-(2-hydroxypropoxy)-1-propanol
-
2,2'-oxybis-1-propanol[1]
Q2: What is the most common method for separating dipropylene glycol isomers?
A2: Gas chromatography (GC) is the most widely used and effective method for the separation and analysis of dipropylene glycol isomers.[1][2] It allows for both qualitative and quantitative analysis of the isomer distribution in a sample.
Q3: Is it possible to separate DPG isomers by distillation?
A3: Fractional distillation can be used to separate the isomers, but it can be challenging due to their close boiling points. The effectiveness of the separation depends on the efficiency of the distillation column and precise control of the process parameters.
Q4: Are there established High-Performance Liquid Chromatography (HPLC) methods for separating DPG isomers?
A4: While HPLC is a powerful separation technique, detailed and established protocols specifically for the separation of the primary dipropylene glycol isomers are not widely reported in scientific literature. Gas chromatography is the predominantly documented method. Preparative HPLC has been mentioned for the fractionation of DPG isomers, suggesting its potential for separation on a larger scale.[3]
Q5: What is derivatization and is it necessary for the GC analysis of DPG isomers?
A5: Derivatization is a chemical modification of the analytes to enhance their volatility and thermal stability, which can improve their separation and detection by gas chromatography. For DPG isomers, derivatization using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can lead to sharper peaks and more reproducible results, especially when using non-polar capillary columns.[4][5]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Poor separation of isomer peaks (co-elution).
-
Possible Cause 1: Inappropriate GC column.
-
Solution: The choice of GC column is critical. For polar compounds like glycols, a polar stationary phase is often recommended.
-
Recommended Columns:
-
Wax-type columns (e.g., Carbowax 20M, InertCap WAX-HT): These polyethylene glycol (PEG) phases are a traditional choice for separating polar compounds.[2]
-
Mid-polar to non-polar columns (e.g., HP-5): While less intuitive, non-polar columns can also effectively separate DPG isomers, particularly after derivatization.[1][4] A patent describes a successful separation using an HP-5 capillary column.[1]
-
-
-
-
Possible Cause 2: Sub-optimal temperature program.
-
Solution: Optimize the temperature ramp rate. A slower ramp rate can improve the resolution between closely eluting peaks. An initial hold at a lower temperature can also enhance the separation of more volatile components. A published method suggests an initial temperature of 70°C held for 10 minutes, followed by a ramp to 280°C.[1]
-
-
Possible Cause 3: Incorrect carrier gas flow rate.
-
Solution: The flow rate of the carrier gas (e.g., helium) affects the efficiency of the separation. The optimal flow rate depends on the column dimensions. Experiments have shown good separation of DPG isomers at flow rates of 1.5 mL/min, 2.5 mL/min, and 3.5 mL/min.[1]
-
Issue 2: Tailing peaks.
-
Possible Cause 1: Active sites in the GC system.
-
Solution: The hydroxyl groups in the DPG isomers can interact with active sites in the injector liner or the column, leading to peak tailing.
-
Use a deactivated injector liner.
-
Consider derivatization of the hydroxyl groups to reduce their polarity and interaction with active sites.[4]
-
-
-
Possible Cause 2: Incompatible column phase.
-
Solution: While polar columns are generally used for polar analytes, strong interactions can sometimes cause tailing. If using a wax-type column, ensure it is of high quality and has not degraded. Alternatively, try a less polar column after derivatization.
-
Issue 3: Irreproducible retention times.
-
Possible Cause 1: Fluctuations in oven temperature or carrier gas flow.
-
Solution: Ensure your GC system is properly calibrated and maintained. Check for leaks in the gas lines and verify the stability of the oven temperature control.
-
-
Possible Cause 2: Sample matrix effects.
-
Solution: If the sample contains other components, they may affect the chromatography. Ensure proper sample preparation and cleanup to remove interfering substances. Using an internal standard can help to correct for variations in injection volume and system response.
-
Fractional Distillation
Issue: Incomplete separation of isomers.
-
Possible Cause 1: Insufficient column efficiency.
-
Solution: Use a distillation column with a higher number of theoretical plates. A packed column (e.g., with Raschig rings or structured packing) or a spinning band column can provide the necessary efficiency for separating compounds with close boiling points.
-
-
Possible Cause 2: Incorrect reflux ratio.
-
Solution: A higher reflux ratio generally leads to better separation but increases the distillation time. The optimal reflux ratio will need to be determined empirically for your specific setup.
-
-
Possible Cause 3: Fluctuations in heating or pressure.
-
Solution: Maintain a stable heat input to the reboiler and ensure the distillation is carried out under a stable pressure (atmospheric or vacuum). Fluctuations can disrupt the vapor-liquid equilibrium and reduce separation efficiency.
-
Data Presentation
Table 1: Physical Properties of Dipropylene Glycol Isomers
| Isomer | CAS Number | Boiling Point (°C) |
| 1,1'-oxybis-2-propanol | 110-98-5 | 229-232[6] or 232.8[7] |
| 2-(2-hydroxypropoxy)-1-propanol | 106-62-7 | 224[8] |
| 2,2'-oxybis-1-propanol | 108-61-2 | Not explicitly found |
Note: The boiling point for the mixture of DPG isomers is approximately 230.5-235 °C.[9][10]
Table 2: Gas Chromatography Data for Dipropylene Glycol Isomer Separation
| Parameter | Method 1 | Method 2 |
| Column | HP-5 (30m x 0.25mm x 0.25µm)[1] | Carbowax 20M (5% w/w on Fluoropak 80)[2] |
| Temperature Program | Initial: 70°C (hold 10 min), Ramp: 10°C/min to 280°C (hold 5 min)[1] | Oven: 175°C (isothermal)[2] |
| Injector Temperature | 250°C[1] | 280°C[2] |
| Detector Temperature | Not Specified | 250°C (FID)[2] |
| Carrier Gas | Helium[1] | Helium[2] |
| Flow Rate | 1.5 mL/min[1] | 80 mL/min[2] |
| Relative Retention Times | See Note 1 | Not Specified |
Note 1: A separate analysis using an InertCap WAX-HT column provided the following relative retention times: Isomer 1 (1.00), Isomer 2 (1.07), Isomer 3 (1.08), Isomer 4 (1.11), Isomer 5 (1.18). The specific isomer corresponding to each peak was not identified.[11]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for DPG Isomer Separation
This protocol is adapted from a patented method for the separation and detection of DPG isomers.[1]
-
Sample Preparation:
-
Accurately weigh approximately 0.25 g of the DPG sample into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., isopropanol) containing an internal standard (e.g., dodecane) to the flask and bring to volume.
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm filter before injection.
-
-
GC-MS Instrument Conditions:
-
GC Column: HP-5 capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector: 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 10 minutes.
-
Ramp: Increase temperature at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 29-370 amu.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the DPG isomers based on their retention times and mass spectra.
-
Quantify the isomers using the internal standard method.
-
Derivatization Protocol for GC Analysis
This is a general guideline for the derivatization of glycols using BSTFA.
-
Sample Preparation:
-
Dissolve a known amount of the DPG sample in a suitable aprotic solvent (e.g., N,N-dimethylformamide - DMF).
-
Add an excess of the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 60-80°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
The derivatized sample is then ready for GC analysis.
-
Visualizations
Caption: Overview of separation methods for DPG isomers.
Caption: A logical workflow for troubleshooting common GC issues.
References
- 1. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. dipropylene glycol - Chromatography Forum [chromforum.org]
- 5. Dipropylene Glycol GC method - Chromatography Forum [chromforum.org]
- 6. 1,1'-Oxydi-2-propanol | 110-98-5 [chemicalbook.com]
- 7. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(2-Hydroxypropoxy)-1-propanol | 106-62-7 [amp.chemicalbook.com]
- 9. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 10. atamankimya.com [atamankimya.com]
- 11. glsciences.com [glsciences.com]
Technical Support Center: Synthesis of 2,2'-Oxydipropan-2-ol
Welcome to our dedicated technical support center for the synthesis of 2,2'-Oxydipropan-2-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The synthesis of this compound, a di-tertiary ether, is inherently challenging due to the steric hindrance and reactivity of the tertiary carbon centers. The two main theoretical approaches are:
-
Modified Williamson Ether Synthesis: This involves the reaction of a tertiary alkoxide with a tertiary alkyl halide. However, this method is prone to significant side reactions, primarily elimination.
-
Acid-Catalyzed Dehydration of a Tertiary Alcohol: This route involves the dehydration of a suitable tertiary alcohol, such as tert-butanol, to form the corresponding ether. This reaction also faces challenges with competing elimination reactions.
Q2: Why is the standard Williamson ether synthesis not ideal for producing this compound?
A2: The standard Williamson ether synthesis proceeds via an S_N2 mechanism, which is highly sensitive to steric hindrance.[1][2] For the synthesis of a di-tertiary ether like this compound, both the nucleophile (a tertiary alkoxide) and the electrophile (a tertiary alkyl halide) are sterically bulky. This steric hindrance makes the backside attack required for an S_N2 reaction extremely difficult. Consequently, the competing E2 elimination reaction, where the alkoxide acts as a base to abstract a proton and form an alkene, becomes the dominant pathway.[1][2][3]
Q3: What is the major byproduct in the acid-catalyzed dehydration route to this compound?
A3: The major byproduct in the acid-catalyzed dehydration of a tertiary alcohol is the corresponding alkene.[4][5][6] The reaction proceeds through a tertiary carbocation intermediate, which is relatively stable.[7][8] This carbocation can either be attacked by another alcohol molecule to form the ether (substitution) or lose a proton to form an alkene (elimination). Higher temperatures and strong acid concentrations tend to favor the elimination pathway, leading to increased alkene formation.[4]
Q4: How can I purify this compound from the reaction mixture?
A4: Purification is a significant challenge due to the presence of isomers and byproducts with similar boiling points. This compound is an isomer of dipropylene glycol, and the separation of these isomers is known to be difficult.[9][10][11]
-
Fractional Distillation: This is the primary method for separating components with different boiling points. However, complete separation of isomers may require highly efficient distillation columns.
-
Chromatography: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective analytical techniques for separating and identifying isomers.[9][10][12] For preparative separations, column chromatography may be employed, though it can be resource-intensive. Derivatization of the hydroxyl groups to trimethylsilyl ethers can sometimes improve separation in GC analysis.[10]
Troubleshooting Guides
Problem 1: Low Yield of this compound via Modified Williamson Ether Synthesis
| Possible Cause | Troubleshooting Suggestion |
| Dominant E2 Elimination: The tertiary alkoxide is acting as a strong base, leading to the formation of an alkene instead of the desired ether.[1][2] | - Use a less hindered, non-nucleophilic base to generate the alkoxide in situ at low temperatures. - Employ milder reaction conditions (lower temperature, shorter reaction time) to disfavor the elimination pathway. - Consider alternative synthetic routes if yields remain unsatisfactory. |
| Steric Hindrance: The bulky nature of the reactants prevents the S_N2 reaction from occurring efficiently.[1][13] | - This is an inherent challenge of this route for di-tertiary ethers and is difficult to overcome completely. |
| Reaction Conditions Not Optimized: Incorrect solvent or temperature can favor side reactions. | - Use a polar aprotic solvent like DMF or DMSO to favor the S_N2 reaction, although this may also increase the rate of elimination.[3] - Carefully control the temperature to find a balance between a reasonable reaction rate and minimizing elimination. |
Problem 2: High Proportion of Alkene Byproduct in Acid-Catalyzed Dehydration
| Possible Cause | Troubleshooting Suggestion |
| High Reaction Temperature: Elevated temperatures favor the elimination reaction (E1 mechanism) leading to the alkene.[4] | - Conduct the reaction at the lowest possible temperature that still allows for a reasonable rate of ether formation. - Monitor the reaction progress closely and stop it before significant alkene formation occurs. |
| High Acid Concentration: A high concentration of a strong acid can promote the dehydration to the alkene. | - Use a milder acid catalyst or a lower concentration of a strong acid. - Consider using a solid acid catalyst which can sometimes offer better selectivity.[5] |
| Water Removal: The water produced during the reaction can shift the equilibrium back towards the starting alcohol. | - If feasible for the scale of the reaction, attempt to remove water as it is formed using a Dean-Stark apparatus or molecular sieves. |
Quantitative Data Summary
The following table summarizes the expected product distribution based on the reaction mechanism for the two primary synthesis routes. Exact yields are highly dependent on specific experimental conditions and require empirical optimization.
| Synthesis Route | Reactants | Expected Major Product | Expected Major Byproduct(s) | Key Influencing Factors |
| Modified Williamson Ether Synthesis | Tertiary Alkoxide + Tertiary Alkyl Halide | Alkene | This compound (minor) | Temperature, Base Strength, Steric Hindrance[1][2] |
| Acid-Catalyzed Dehydration | Tertiary Alcohol | This compound or Alkene | Water, Alkene or Ether | Temperature, Acid Concentration[4][5] |
Experimental Protocols
Note: The following are representative protocols based on general synthetic principles. They have not been optimized for the synthesis of this compound and should be adapted and optimized by the user.
Representative Protocol 1: Modified Williamson Ether Synthesis Approach (Hypothetical)
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butanol in a suitable anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base (e.g., n-butyllithium) dropwise while monitoring the temperature.
-
Allow the mixture to stir at low temperature for 30 minutes to ensure complete formation of the lithium tert-butoxide.
-
Ether Formation: Slowly add a solution of tert-butyl chloride in the same anhydrous solvent to the alkoxide solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 24-48 hours.
-
Work-up and Purification: Quench the reaction by carefully adding water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the product distribution. Purify by fractional distillation or column chromatography.
Representative Protocol 2: Acid-Catalyzed Dehydration Approach (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butanol.
-
Cool the flask in an ice bath and slowly add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Gently heat the mixture to a carefully controlled temperature (e.g., 50-60 °C) and monitor the reaction progress by GC.
-
Continue heating until the desired amount of starting material has been consumed or the ratio of ether to alkene is optimal.
-
Work-up and Purification: Cool the reaction mixture and neutralize the acid by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and then brine. Dry the organic layer over anhydrous calcium chloride, filter, and concentrate.
-
Purify the crude product by fractional distillation.
Visualizations
Caption: Challenges in the Williamson ether synthesis of this compound.
Caption: Troubleshooting logic for byproduct formation in acid-catalyzed dehydration.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. doubtnut.com [doubtnut.com]
- 9. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 10. dipropylene glycol - Chromatography Forum [chromforum.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Separation of Bisphenol A bis(2-hydroxypropyl) ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
Proper handling and storage procedures for 2,2'-Oxydipropan-2-ol
Technical Support Center: 2,2'-Oxydipropan-2-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling and storage procedures for this compound (CAS No. 108-61-2). Note that this compound is an isomer of dipropylene glycol, and safety data for dipropylene glycol (CAS No. 25265-71-8) is often reported for the mixture of its isomers.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its related isomers.
| Property | Value | Reference |
| Molecular Formula | C6H14O3 | [1][2][3] |
| Boiling Point | 227°C | [4] |
| Flash Point | 95.5°C | [1] |
| Density | 1.02 g/cm³ | [4] |
| Solubility in Water | Miscible | [4] |
| Log Pow (n-octanol/water) | -1.07 (for 1,2-propanediol component) | [5] |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Mild skin irritation, redness, or de-fatting of the skin. | Prolonged or repeated skin contact without appropriate personal protective equipment (PPE). | 1. Immediately wash the affected area thoroughly with soap and water. 2. Remove any contaminated clothing. 3. For persistent irritation, seek medical attention. 4. Always wear PVC or rubber gloves and protective overalls during handling.[4][6] |
| Eye irritation, tearing, or stinging sensation. | Vapors, mists, or direct contact with the eyes. | 1. Immediately flush the eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[5][7] 2. Continue rinsing. 3. If eye irritation persists, get medical advice/attention.[8] 4. Always wear safety goggles or a face shield when handling the substance.[4][6] |
| Respiratory tract irritation. | Inhalation of vapors or mists. | 1. Move the affected person to fresh air and keep them comfortable for breathing.[5][9] 2. If the person feels unwell, call a poison center or doctor.[7][8] 3. Ensure adequate ventilation or use local exhaust ventilation to minimize exposure.[6][7][9] |
| Accidental ingestion. | Ingestion of the substance. | 1. Rinse the mouth with water.[7][10] 2. Have the person drink one or two glasses of water.[5] 3. Do not induce vomiting. 4. If large quantities are swallowed or if the person feels unwell, seek immediate medical attention.[4][6] |
| Spillage of the substance. | Accidental release during handling or storage. | 1. Evacuate non-essential personnel from the area. 2. Remove all sources of ignition.[4][9] 3. Ensure adequate ventilation.[9] 4. Contain the spill using an inert absorbent material like sand or proprietary material.[4] 5. Collect the absorbed material into a suitable, labeled waste container for disposal according to local regulations.[4][9] 6. Prevent the spill from entering drains or waterways.[5][10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for dipropylene glycol and its isomers, this compound is generally not classified as a hazardous substance.[5][6][10] However, it may cause mild skin and eye irritation upon contact.[6] Inhalation of high concentrations of vapor or mist may lead to respiratory tract irritation.[6] It is considered to have a low ingestion hazard.[6]
Q2: What personal protective equipment (PPE) should be worn when handling this chemical?
A2: It is recommended to wear PVC or rubber gloves, safety goggles or a face shield, and protective overalls to prevent skin and eye contact.[4][6] In situations with poor ventilation where vapors or mists may be generated, respiratory protection may be necessary.[6]
Q3: What are the proper storage conditions for this compound?
A3: Store in a cool, well-ventilated area with a recommended storage temperature between 15–25 °C.[10] Keep containers tightly closed and sealed, and protect them from heat and sources of ignition.[4][10]
Q4: What materials are incompatible with this compound?
A4: It can react vigorously with strong oxidizing materials and strong acids.[9][11]
Q5: How should I dispose of waste this compound?
A5: Dispose of waste material at a licensed waste disposal site in accordance with local, state, and federal regulations.[9] Do not allow the product to enter drains or waterways.[5][10]
Q6: What should I do in case of a fire involving this compound?
A6: Use carbon dioxide, alcohol-resistant foam, or dry powder to extinguish the fire.[4] Avoid using a direct water jet.[4] Firefighters should wear self-contained breathing apparatus.[4][5] Although the substance itself is not highly flammable, it is combustible and its vapors can form explosive mixtures with air upon intense heating.[5][10]
Visual Workflow for Handling and Storage
The following diagram illustrates the logical workflow for the proper handling and storage of this compound.
Caption: Logical workflow for safe handling and storage of this compound.
References
- 1. 2,2'-oxydipropanol | CAS#:108-61-2 | Chemsrc [chemsrc.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2,2'-Oxydipropanol | C6H14O3 | CID 92739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.ekmcdn.com [files.ekmcdn.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gjchemical.com [gjchemical.com]
- 7. chemos.de [chemos.de]
- 8. geneseo.edu [geneseo.edu]
- 9. MSDS Isopropanol [search.abb.com]
- 10. carlroth.com [carlroth.com]
- 11. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Identification of 2,2'-Oxydipropan-2-ol Degradation Products
Welcome to the technical support center for the analysis of 2,2'-Oxydipropan-2-ol and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting issues related to the degradation of this compound in various experimental settings. Please note that "this compound" is an isomer of the more commonly used industrial chemical, dipropylene glycol (DPG). DPG is typically a mixture of three isomers: 2-(2-hydroxypropoxy)-propan-1-ol, 1-(2-hydroxypropoxy)-propan-2-ol, and 2,2'-oxybis(propan-1-ol). The information provided here is relevant to the degradation of DPG as a whole.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound degradation.
Issue 1: Unexpected Peaks in Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Question: I am analyzing my this compound sample after heat treatment and see multiple unexpected peaks in my GC-MS chromatogram. How can I identify these?
-
Answer: The appearance of new peaks following experimental treatment is a strong indication of degradation. The thermal degradation of glycols, such as DPG, is known to produce smaller, more volatile compounds.
-
Initial Identification: Compare the mass spectra of the unknown peaks with spectral libraries (e.g., NIST, Wiley) to get a preliminary identification. Common thermal degradation products of related glycols include organic acids and aldehydes. For instance, the thermal degradation of propylene glycol, a related compound, is known to produce pyruvic acid, lactic acid, formic acid, and acetic acid.[1]
-
Confirmation: To confirm the identity of these compounds, it is recommended to run authentic standards of the suspected degradation products under the same GC-MS conditions.
-
Derivatization: For better separation and identification of polar degradation products like carboxylic acids and smaller glycols, consider derivatization. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase the volatility and improve the chromatographic peak shape of these compounds, making them more amenable to GC-MS analysis.
-
Issue 2: Poor Peak Shape and Resolution for Polar Degradation Products
-
Question: When I try to analyze the degradation products, I get broad, tailing peaks for some of the more polar compounds. How can I improve my chromatography?
-
Answer: Poor peak shape for polar analytes is a common issue in GC analysis.
-
Column Choice: Ensure you are using a suitable GC column. A polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is often a good choice for separating polar analytes.[2]
-
Derivatization: As mentioned previously, derivatizing your sample to convert polar hydroxyl and carboxyl groups into less polar silyl ethers can significantly improve peak shape and resolution.
-
Alternative Technique: For highly polar and non-volatile degradation products, especially organic acids, consider using Ion Chromatography (IC). IC is specifically designed for the separation and quantification of ionic species and can provide excellent resolution for these types of compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under different conditions?
-
A1: The degradation of this compound (DPG) can proceed through several pathways depending on the environmental conditions:
-
Thermal Degradation: When heated, particularly at elevated temperatures, DPG is expected to break down into smaller molecules. Based on studies of analogous compounds like propylene glycol, the primary degradation products are likely to be carboxylic acids such as lactic acid, formic acid, acetic acid, and pyruvic acid.[1] Aldehydes like formaldehyde and acetaldehyde may also be formed.[3][4]
-
Photodegradation: Upon exposure to ultraviolet (UV) light, especially in the presence of a photocatalyst like titanium dioxide (TiO2), DPG can be oxidized. The photodegradation of propylene glycol, a similar compound, has been shown to produce formaldehyde as a key intermediate, which is ultimately mineralized to carbon dioxide and water.[5]
-
Biodegradation: DPG is considered to be readily biodegradable.[6] Aerobic biodegradation by microorganisms is expected to proceed through oxidation of the terminal alcohol groups. The biodegradation of propylene glycol has been shown to produce 1-hydroxy-2-propanone as a major intermediate.[7] Anaerobic degradation may result in the formation of propionic acid.[8]
-
Q2: How can I quantify the degradation products of this compound?
-
A2: Quantitative analysis of the degradation products requires appropriate analytical techniques and standards.
-
For Carboxylic Acids: Ion Chromatography (IC) with conductivity detection is a highly effective method for the quantitative analysis of acidic degradation products like formic, acetic, and lactic acids.[1]
-
For Aldehydes and Other Volatiles: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying more volatile and less polar degradation products. For accurate quantification, it is essential to use an internal standard and create a calibration curve with certified reference standards of the target analytes.
-
Q3: Are there any safety concerns associated with the degradation products of this compound?
-
A3: While DPG itself has low toxicity, some of its potential degradation products can be hazardous.[6] For example, formaldehyde is a known carcinogen, and organic acids can be corrosive. It is crucial to handle degraded samples in a well-ventilated area and use appropriate personal protective equipment (PPE).
Data Presentation
The following table summarizes the potential degradation products of this compound based on studies of related glycol compounds.
| Degradation Type | Potential Degradation Products | Analytical Method |
| Thermal | Lactic Acid, Formic Acid, Acetic Acid, Pyruvic Acid, Formaldehyde, Acetaldehyde | Ion Chromatography, GC-MS |
| Photodegradation | Formaldehyde, Carbon Dioxide, Water | GC-MS, TOC Analyzer |
| Biodegradation | 1-Hydroxy-2-propanone, Propionic Acid | GC-MS, HPLC |
Experimental Protocols
Protocol 1: Analysis of Acidic Degradation Products by Ion Chromatography
This protocol is a general guideline for the analysis of carboxylic acids formed during the degradation of this compound.
-
Sample Preparation:
-
Dilute the degraded sample with deionized water to bring the concentration of the analytes within the calibration range of the instrument.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
Ion Chromatograph equipped with a conductivity detector.
-
Anion-exchange column suitable for the separation of organic acids (e.g., Dionex AS11-HC or similar).
-
Suppressor to reduce background conductivity.
-
-
Chromatographic Conditions:
-
Eluent: A gradient of sodium hydroxide (NaOH) is typically used. The exact gradient program will depend on the specific column and the target analytes. A starting concentration of 1 mM NaOH, ramping to 30 mM NaOH over 20 minutes, is a reasonable starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Detection: Suppressed conductivity.
-
-
Quantification:
-
Prepare a series of calibration standards containing known concentrations of the target carboxylic acids (e.g., formic, acetic, lactic, pyruvic acid).
-
Generate a calibration curve for each analyte by plotting peak area against concentration.
-
Determine the concentration of the degradation products in the sample by comparing their peak areas to the calibration curves.
-
Protocol 2: GC-MS Analysis of Volatile Degradation Products with Silylation
This protocol provides a general procedure for the analysis of less polar and volatile degradation products, including the parent compound and its isomers, using GC-MS with derivatization.
-
Sample Preparation and Derivatization:
-
Take a known volume or weight of the degraded sample and evaporate it to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program may need optimization depending on the specific analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless or split, depending on the concentration of the analytes.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Identification and Quantification:
-
Identify the degradation products by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and by matching their retention times with those of derivatized standards.
-
For quantification, prepare calibration standards of the target analytes, derivatize them using the same procedure as the samples, and construct calibration curves based on the peak areas of characteristic ions.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. biakhim.com.ua [biakhim.com.ua]
- 3. researchgate.net [researchgate.net]
- 4. espublisher.com [espublisher.com]
- 5. Heterogeneous photocatalytic degradation of ethylene glycol and propylene glycol [authors.library.caltech.edu]
- 6. shell.com [shell.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Natural and enhanced biodegradation of propylene glycol in airport soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during 2,2'-Oxydipropan-2-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Oxydipropan-2-ol. The focus is on minimizing common side reactions and impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a specific isomer of dipropylene glycol (DPG). The primary industrial production of DPG involves the reaction of propylene oxide with water, which results in a mixture of isomers.[1][2][3] Another common method is the condensation reaction between propylene glycol and propylene oxide.[4] The main challenge in synthesizing a specific isomer like this compound is controlling the formation of other isomers and higher glycols.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of dipropylene glycol (DPG) mixture | - Inefficient catalyst activity- Suboptimal reaction temperature- Incorrect molar ratio of reactants | - Catalyst: Evaluate different acid or base catalysts. The choice of catalyst significantly influences reaction efficiency.[4] For instance, a niobium-based catalyst has shown high activity for the synthesis of DPG from propylene oxide and water.[5]- Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote the formation of higher glycols.[5]- Molar Ratio: Adjust the molar ratio of propylene oxide to water or propylene glycol. An excess of water in the propylene oxide hydrolysis will favor the formation of monopropylene glycol. |
| High concentration of undesired DPG isomers | - Non-selective catalyst- Inappropriate reaction conditions | - Catalyst Selection: The catalyst plays a crucial role in determining the isomer distribution.[4] While specific catalysts for maximizing this compound are not extensively documented in publicly available literature, experimenting with different solid acid or base catalysts is recommended.- Process Conditions: Systematically vary the reaction temperature and pressure to observe the impact on the isomer ratio. |
| Significant formation of tripropylene glycol and higher polyglycols | - High reaction temperature- High propylene oxide concentration relative to the diol initiator | - Temperature Control: Maintain the reaction temperature within the optimal range to minimize the further reaction of DPG with propylene oxide.[5]- Reactant Ratio: A higher concentration of propylene glycol or water at the start of the reaction can help to reduce the formation of higher-order glycols. |
| Difficulty in purifying the desired this compound isomer | - Similar boiling points of the DPG isomers | - Advanced Distillation: Fractional distillation under reduced pressure is the primary method for separating DPG isomers. High-efficiency distillation columns are required.- Chromatographic Methods: For high-purity applications, preparative chromatography may be necessary, although this is often not feasible on an industrial scale. |
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the synthesis of this compound?
A1: The primary "side products" are the other isomers of dipropylene glycol: 1,1'-oxidi-2-propanol and 2-(2'-hydroxypropoxy)-1-propanol.[1][2][3] Additionally, tripropylene glycol and other higher polyglycols can form, especially at elevated temperatures.[3]
Q2: How does the choice of catalyst affect the synthesis?
A2: The catalyst, whether acidic or basic, influences both the reaction rate and the distribution of the resulting isomers.[4] While the industrial process for propylene oxide hydrolysis can proceed without a catalyst at high temperatures and pressures, catalysts are employed to improve efficiency and selectivity.[4]
Q3: What is the typical industrial route for producing dipropylene glycol?
A3: Industrially, dipropylene glycol is most commonly produced as a co-product during the manufacture of monopropylene glycol. This process involves the hydrolysis of propylene oxide with water. The resulting mixture of glycols is then separated by distillation.[1][2][3]
Q4: Are there any non-traditional synthesis routes being explored?
A4: Yes, research has been conducted on alternative routes, such as the acid-catalyzed condensation of bio-derived propylene glycol at elevated temperatures.[6] This approach is being investigated as a more sustainable method.
Q5: How can the different isomers of dipropylene glycol be identified and quantified?
A5: Gas chromatography-mass spectrometry (GC-MS) is an effective analytical technique for separating, identifying, and quantifying the different isomers of dipropylene glycol.[7]
Experimental Protocols
General Protocol for the Synthesis of Dipropylene Glycol
This protocol is a general guideline and should be optimized for specific laboratory conditions and desired isomer distribution.
Materials:
-
Propylene glycol (1,2-propanediol)
-
Propylene oxide
-
Catalyst (e.g., a secondary amine or a solid acid/base catalyst)
-
High-pressure reactor with temperature and pressure control
-
Distillation apparatus
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with propylene glycol and the chosen catalyst.
-
Purging: Purge the reactor with an inert gas, such as nitrogen, to remove any air.
-
Reactant Addition: Under controlled temperature and pressure, slowly feed the propylene oxide into the reactor. The molar ratio of propylene glycol to propylene oxide should be carefully controlled to influence the product distribution.
-
Reaction: Maintain the reaction at the desired temperature and pressure for a specified duration. These parameters should be optimized based on the catalyst and desired outcome.
-
Quenching and Neutralization: After the reaction is complete, cool the reactor and neutralize the catalyst if necessary.
-
Purification: The crude product mixture is then subjected to fractional distillation under reduced pressure to separate the unreacted starting materials, monopropylene glycol, the dipropylene glycol isomers, and any higher glycols.
Data Presentation
| Parameter | Effect on DPG Yield | Effect on Higher Glycol Formation | General Impact on Isomer Distribution |
| Temperature | Increases up to an optimal point, then may decrease due to side reactions. | Generally increases with higher temperatures. | Can influence the relative abundance of the different DPG isomers. |
| Pressure | Primarily affects the reaction rate, especially when using a volatile reactant like propylene oxide. | May have a minor influence. | Less direct impact compared to catalyst and temperature. |
| Catalyst Type (Acid vs. Base) | Both can be effective, but the optimal choice depends on the specific reaction conditions. | Can be influenced by the catalyst's selectivity. | A key factor in determining the final isomer ratio. |
| Reactant Molar Ratio (Diol:PO) | A higher ratio of diol to propylene oxide generally favors lower molecular weight glycols. | A lower ratio of diol to propylene oxide will increase the formation of higher glycols. | Can affect the relative rates of formation of the different isomers. |
Visualizations
Caption: Troubleshooting workflow for optimizing DPG synthesis.
Caption: Simplified reaction pathway showing the formation of DPG and side products.
References
- 1. shell.com [shell.com]
- 2. DIPROPYLENE GLYCOL (DPG) - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 2,2'-Oxydipropanol | 108-61-2 | Benchchem [benchchem.com]
- 5. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 6. EP4414353A1 - Process for preparing dipopylene glycol isomers - Google Patents [patents.google.com]
- 7. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
Troubleshooting guide for experiments involving 2,2'-Oxydipropan-2-ol
Welcome to the technical support center for 2,2'-Oxydipropan-2-ol, also commonly known as dipropylene glycol (DPG). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this versatile solvent, plasticizer, and formulation excipient.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what forms is it commercially available?
A1: this compound is an organic compound that is part of a mixture of three isomers collectively known as dipropylene glycol (DPG).[1] The three isomers are 4-oxa-2,6-heptandiol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[1] It is a colorless, nearly odorless, slightly viscous liquid with a high boiling point and low toxicity.[1][2] DPG is typically available in two grades: an industrial grade and a fragrance grade, which has a lower odor profile.[3] The specific isomer composition can vary between manufacturers and grades, which may impact experimental reproducibility.
Q2: What are the primary applications of this compound in a research and development setting?
A2: Due to its low toxicity and excellent solvent properties, this compound is widely used in various applications, including:
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Solvent: It is an effective solvent for a wide range of substances and is completely miscible with water and many organic solvents.[4] It is frequently used in the formulation of pharmaceuticals to enhance the solubility of poorly soluble drugs.[4][5]
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Plasticizer: It is used as a plasticizer for polymers such as PVC.[2]
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Intermediate: It serves as an intermediate in industrial chemical reactions, such as in the production of polyester and alkyd resins.[2]
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Personal Care Products: It is a common ingredient in cosmetics, perfumes, and skin and hair care products, acting as a humectant, emollient, and carrier for fragrances.[3]
Q3: Is this compound considered safe for use in laboratory experiments, particularly those involving biological systems?
A3: this compound has low acute toxicity via oral, dermal, and inhalation routes.[2] It is generally not considered to be a skin or eye irritant, nor is it a skin sensitizer.[2][6] However, as with any chemical, it is essential to follow good laboratory practices and use appropriate personal protective equipment. At high concentrations, propylene glycol (a related compound) has been shown to cause cytotoxicity in primary human proximal tubule cells.[7] Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
Analytical Chromatography Issues
Problem: I am observing a noisy baseline or unexpected peaks in my HPLC chromatogram when using a mobile phase containing this compound.
-
Possible Cause 1: Mobile Phase Contamination or Degradation. The mobile phase may be contaminated, or the this compound may have degraded.
-
Solution: Prepare a fresh mobile phase using high-purity solvents and reagents.[8] Filter the mobile phase before use. If the problem persists, consider a different batch of this compound.
-
-
Possible Cause 2: Air Bubbles in the System. Air bubbles in the pump, detector cell, or other parts of the HPLC system can cause baseline noise.
-
Possible Cause 3: Detector Cell Contamination. The flow cell of the detector may be contaminated with residual sample or impurities from the mobile phase.
-
Solution: Flush the detector cell with a strong solvent. If necessary, clean the cell according to the manufacturer's instructions.[8]
-
-
Possible Cause 4: Isomeric Impurities. Commercial grades of dipropylene glycol are a mixture of isomers.[1] These isomers may have slightly different retention times, leading to broad or multiple peaks.
Problem: My GC-MS analysis of a sample containing this compound shows co-eluting peaks or poor separation of isomers.
-
Possible Cause: Inadequate Chromatographic Resolution. The GC column and conditions may not be optimal for separating the different isomers of dipropylene glycol.
-
Solution: Utilize a polar capillary column, such as a PEG-type column, which can provide better separation of the isomers.[12] Optimization of the temperature program is also crucial. A method involving dilution with a suitable solvent (e.g., ethanol, isopropanol) followed by GC-MS analysis has been shown to be effective.[10]
-
-
Possible Cause: Interference from the Sample Matrix. Other components in your sample may be co-eluting with the dipropylene glycol isomers.
-
Solution: Employing a derivatization step, such as silylation with BSTFA, can alter the volatility and chromatographic behavior of the isomers, potentially moving them away from interfering peaks.[12]
-
Cell Culture and Biological Assay Issues
Problem: I am observing a decrease in cell viability or other signs of cytotoxicity after introducing a formulation containing this compound to my cell culture.
-
Possible Cause 1: Direct Cytotoxicity of this compound. Although generally considered to have low toxicity, high concentrations can be detrimental to some cell lines.
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line.[13] This will help you identify a non-toxic working concentration. Consider using a lower concentration or exploring alternative solvents if significant toxicity is observed.
-
-
Possible Cause 2: Osmotic Stress. The addition of a high concentration of any solute, including this compound, can increase the osmolarity of the culture medium, leading to cell stress and death.
-
Solution: When preparing your formulation, ensure that the final concentration of this compound does not significantly alter the osmolarity of the cell culture medium. If necessary, adjust the osmolarity of your control medium to match that of the treatment group.
-
-
Possible Cause 3: Impurities in the this compound. The grade of the solvent may contain impurities that are toxic to cells.
-
Solution: Use a high-purity, sterile-filtered grade of this compound specifically intended for biological applications. If you suspect impurities, consider analyzing the solvent by GC-MS.
-
Formulation and Material Science Issues
Problem: A drug formulation containing this compound as a solubilizing agent is showing signs of instability (e.g., precipitation, color change).
-
Possible Cause 1: Drug-Excipient Incompatibility. The active pharmaceutical ingredient (API) may be reacting with the this compound or its impurities.
-
Solution: Conduct forced degradation studies to assess the stability of the API in the presence of this compound under various stress conditions (e.g., heat, light, pH changes). Analytical techniques like HPLC-MS can be used to identify any degradation products.[14]
-
-
Possible Cause 2: pH Shift. The pH of the formulation may have shifted over time, leading to a decrease in the solubility of the API.
-
Solution: Monitor the pH of the formulation over time. If necessary, incorporate a buffering system to maintain a stable pH.
-
-
Possible Cause 3: Photodegradation. Exposure to light may be causing the degradation of the API or the excipient.
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Solution: Store the formulation in light-protected containers. Conduct photostability studies to assess the impact of light on the formulation.
-
Problem: I am concerned about the migration of this compound from a polymer matrix in my experiment.
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Possible Cause: Leaching of the Plasticizer. As a plasticizer, this compound is not chemically bound to the polymer and can migrate out over time, especially when in contact with liquids or at elevated temperatures.
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Solution: Perform migration testing to quantify the amount of this compound that leaches from the polymer under conditions that mimic your experimental setup.[15] This can be done by immersing the polymer in a suitable solvent for a specific period and then analyzing the solvent for the presence of the plasticizer using techniques like GC-MS.[15]
-
Data and Protocols
Quantitative Data
| Property | Value | Reference |
| Chemical Formula | C6H14O3 | [1] |
| Molar Mass | 134.173 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.0206 g/cm³ at 20 °C | [1] |
| Boiling Point | 230.5 °C | [1] |
| Flash Point | 121 °C | [1] |
| Solubility in Water | Miscible | [1] |
| Acute Oral LD50 (rat) | >13 g/kg | [6] |
Experimental Protocols
Protocol 1: Assessment of Excipient Cytotoxicity using MTT Assay
This protocol outlines a general procedure for determining the cytotoxicity of this compound in a specific cell line.
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Preparation of Test Substance: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium). Prepare a serial dilution of the stock solution to create a range of concentrations to be tested.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the different concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][16]
-
Mix thoroughly to ensure complete solubilization.[16]
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.[17]
Protocol 2: Method for Enhancing the Solubility of a Poorly Soluble Drug
This protocol provides a general workflow for using this compound as a co-solvent to improve the solubility of a hydrophobic compound.
-
Solubility Screening:
-
Prepare a series of vials containing a fixed amount of the poorly soluble drug.
-
Add varying ratios of a this compound/water (or other aqueous buffer) mixture to each vial.
-
Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
-
Quantification of Solubilized Drug:
-
After equilibration, centrifuge the samples to pellet any undissolved drug.
-
Carefully collect the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Analyze the diluted supernatant to determine the concentration of the dissolved drug.
-
-
Formulation Optimization:
-
Stability Assessment:
-
Store the final formulation under various conditions (e.g., different temperatures, light exposure) to assess its physical and chemical stability over time.
-
Periodically analyze the formulation for drug concentration, presence of degradation products, and any physical changes (e.g., precipitation, color change).
-
Visualizations
Caption: A general workflow for troubleshooting experiments.
Caption: Troubleshooting analytical chromatography issues.
Caption: Troubleshooting decreased cell viability.
References
- 1. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 2. shell.com [shell.com]
- 3. lyondellbasell.com [lyondellbasell.com]
- 4. The Science Behind Dipropylene Glycol: How It Works [epchems.com]
- 5. ijpbr.in [ijpbr.in]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.com [phenomenex.com]
- 9. Strange noisy baseline - Chromatography Forum [chromforum.org]
- 10. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. dipropylene glycol - Chromatography Forum [chromforum.org]
- 13. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. adhesivesmag.com [adhesivesmag.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. globalresearchonline.net [globalresearchonline.net]
Improving the efficiency of catalysts in 2,2'-Oxydipropan-2-ol production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of catalysts in the production of 2,2'-Oxydipropan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for the synthesis of this compound?
A1: The synthesis of this compound, an isomer of dipropylene glycol, typically involves an etherification reaction. The most common catalysts are solid acids, which offer advantages in terms of separation and reusability. These include:
-
Ion-Exchange Resins: Macroreticular sulfonic acid resins like Amberlyst-15 are widely used due to their high acid capacity and thermal stability.[1][2][3][4][5]
-
Zeolites: Zeolites such as H-Beta are effective due to their shape selectivity and strong acid sites, which can influence product distribution.[6][7][8][9]
-
Other Solid Acids: Niobium-based catalysts have also been explored for the synthesis of dipropylene glycol, showing high activity and selectivity.[10]
Base catalysts, such as sodium hydroxide or organic amines, are also employed in the synthesis of dipropylene glycol isomers from propylene glycol and propylene oxide.[11][12]
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: Reaction conditions are highly dependent on the catalyst used. For solid acid catalysts like Amberlyst-15 or zeolites, typical conditions are:
-
Temperature: 80°C to 150°C. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and catalyst degradation.[9][11][13]
-
Pressure: Atmospheric pressure is often sufficient, though sealed systems are used to prevent the loss of volatile reactants and products.[1][13]
-
Reactant Ratio: The molar ratio of the alcohol reactants can be varied to optimize the yield of the desired ether.
-
Catalyst Loading: This will depend on the specific activity of the catalyst and the scale of the reaction.
Q3: How can I monitor the progress of my reaction?
A3: The most common method for monitoring the reaction progress is gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[14][15][16][17][18] This allows for the quantification of reactants, the desired this compound product, and any byproducts. An internal standard is often used for accurate quantification.[14][15]
Q4: What are the main byproducts I should expect?
A4: In the synthesis of this compound, especially from propan-2-ol, potential byproducts include:
-
Other Dipropylene Glycol Isomers: 1,1'-Oxydi-2-propanol and 2-(2-hydroxypropoxy)-1-propanol are common isomers.[11]
-
Propylene: Dehydration of propan-2-ol can lead to the formation of propylene.
-
Higher Oligomers: Further etherification reactions can lead to the formation of tripropylene glycol and other higher molecular weight ethers.[10]
-
Acetone: Oxidation of propan-2-ol can form acetone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Reactants | 1. Catalyst Deactivation: Active sites may be blocked by coke or poisoned by impurities. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 3. Low Reaction Temperature: The temperature may not be high enough for the catalyst to be sufficiently active. 4. Poor Mass Transfer: Inefficient stirring can limit the contact between reactants and the catalyst surface. | 1. Regenerate the catalyst (see Q5 in FAQs) or use a fresh batch. Ensure reactants are pure. 2. Increase the catalyst loading incrementally. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. 4. Increase the stirring speed to ensure the catalyst is well-suspended. |
| Low Selectivity to this compound | 1. High Reaction Temperature: Can favor the formation of dehydration products (propylene) or other isomers. 2. Unsuitable Catalyst: The pore structure or acid site strength of the catalyst may favor the formation of other products. 3. Prolonged Reaction Time: Can lead to the formation of higher oligomers. | 1. Reduce the reaction temperature. 2. Experiment with different catalysts (e.g., a zeolite with a different pore size or a different ion-exchange resin). 3. Monitor the reaction over time and stop it when the concentration of the desired product is at its maximum. |
| Catalyst Deactivation | 1. Coking: Deposition of carbonaceous materials on the catalyst surface. 2. Poisoning: Strong adsorption of impurities from the reactants or solvent onto the active sites. 3. Sintering: Agglomeration of catalyst particles at high temperatures, leading to a loss of surface area. | 1. Regenerate by calcination in air.[19] 2. Purify reactants before use. Regeneration may involve washing with a suitable solvent.[20] 3. Operate at a lower temperature if possible. Choose a catalyst with higher thermal stability. |
| Difficulty in Product Separation | 1. Formation of Close-Boiling Isomers: The boiling points of dipropylene glycol isomers are very close. 2. Presence of Multiple Byproducts: A complex product mixture makes purification challenging. | 1. Utilize high-efficiency fractional distillation. Alternatively, chromatographic separation methods can be employed. 2. Optimize reaction conditions to minimize byproduct formation. |
Quantitative Data
Table 1: Performance of Different Catalysts in Etherification Reactions
| Catalyst | Reactants | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Amberlyst-15 | Isoamyl alcohol | 115 | 18 | - | - | [13] |
| H-Beta Zeolite | Glycerol + tert-butyl alcohol | 80 | 81.35 | 32.44 (di-ether) | 26.39 (di-ether) | [9] |
| Niobium Catalyst | Propylene Oxide + Water | <200 | - | High to DPG/TPG | - | [10] |
| Cs-ETS-10 | Propylene Glycol | - | - | <50 (to Propylene Oxide) | - |
Note: Data for the direct synthesis of this compound is limited. The table presents data from related etherification reactions to provide a general indication of catalyst performance.
Experimental Protocols
Protocol 1: Catalyst Preparation and Activation (Amberlyst-15)
-
Washing: Wash the fresh Amberlyst-15 resin with distilled water to remove any impurities.
-
Drying: Dry the washed resin in a vacuum oven at 368 K (95 °C) overnight to remove moisture.[1]
-
Storage: Store the dried catalyst in a desiccator until use.
Protocol 2: Synthesis of this compound in a Batch Reactor
-
Reactor Setup: A three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer is assembled. The flask is placed in a heating mantle.[1]
-
Charging Reactants: Charge the reactor with propan-2-ol and the activated catalyst (e.g., Amberlyst-15, 5% w/w of the limiting reactant).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 100 °C) with vigorous stirring.
-
Sampling: Periodically, withdraw small aliquots of the reaction mixture using a syringe. Filter the sample to remove the catalyst before analysis.
-
Reaction Monitoring: Analyze the samples by gas chromatography (GC) to determine the conversion of propan-2-ol and the yield of this compound.
-
Work-up: After the reaction reaches the desired conversion, cool the mixture to room temperature. Separate the catalyst by filtration. The product can be purified from the crude reaction mixture by distillation.
Protocol 3: Gas Chromatography (GC) Analysis of Reaction Mixture
-
Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column suitable for the separation of polar compounds, such as a DB-WAX or HP-5 column.[14][16]
-
Temperature Program:
-
Initial temperature: 70 °C, hold for 10 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: 5 minutes at 280 °C.[14]
-
-
Injector and Detector Temperatures: Set the injector temperature to 250 °C and the detector temperature to 280 °C.
-
Carrier Gas: Use high-purity helium or nitrogen as the carrier gas.[14]
-
Sample Preparation: Dilute the reaction sample in a suitable solvent (e.g., ethanol, isopropanol) and add an internal standard (e.g., n-butanol) for quantification.[14]
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: Identify and quantify the peaks corresponding to the reactants, products, and byproducts by comparing their retention times and peak areas with those of known standards.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield and selectivity issues.
Caption: Simplified reaction pathway for this compound synthesis.
References
- 1. jetir.org [jetir.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 11. benchchem.com [benchchem.com]
- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 13. Bot Detection [revistas.unicartagena.edu.co]
- 14. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 15. oiv.int [oiv.int]
- 16. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: 2,2'-Oxydipropan-2-ol vs. Propylene Glycol as Solvents in Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and formulation, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and overall process efficiency. Among the myriad of available solvents, glycols, particularly 2,2'-Oxydipropan-2-ol (Dipropylene Glycol, DPG) and Propylene Glycol (PG), are frequently employed due to their versatile properties. This guide provides an objective comparison of these two solvents, supported by their physicochemical properties and their roles in specific chemical reactions, to aid researchers in making informed decisions for their laboratory and developmental needs.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences in the chemical structures of DPG and PG give rise to distinct physical properties that dictate their suitability for various applications. Propylene glycol is a simple diol, while dipropylene glycol consists of two propylene glycol units linked by an ether bond, resulting in a higher molecular weight and different isomeric forms.[1][2]
| Property | This compound (Dipropylene Glycol) | Propylene Glycol | References |
| Chemical Formula | C₆H₁₄O₃ | C₃H₈O₂ | [1] |
| Molecular Weight | 134.17 g/mol | 76.09 g/mol | [1] |
| Boiling Point | ~230 °C | ~188 °C | [1][3] |
| Viscosity | Higher | Lower | [1][4] |
| Vapor Pressure | Lower (less volatile) | Higher | [1] |
| Solubility | Miscible with water and many organic solvents. More soluble in oil than PG. | Miscible with water and alcohols. | [1][3][4] |
| Hygroscopicity | Less hygroscopic than PG. | Highly hygroscopic. | [4] |
These properties translate into practical advantages and disadvantages in a laboratory setting. The higher boiling point and lower volatility of DPG make it an excellent choice for reactions requiring elevated temperatures and for applications where solvent evaporation needs to be minimized, such as in fragrance formulations to ensure scent longevity.[1][2][3] In contrast, the lower viscosity of PG facilitates easier handling and mixing.[4]
Performance in Specific Chemical Reactions
While comprehensive, direct comparative studies with quantitative data across a wide range of specific reactions are not abundant in publicly available literature, the distinct properties of DPG and PG allow for an informed discussion of their potential performance in key reaction types relevant to drug development and chemical synthesis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura and Heck Reactions)
Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of pharmaceuticals and complex organic molecules. The choice of solvent in these reactions is critical as it influences catalyst stability, substrate solubility, and overall reaction rate.[5]
Propylene Glycol (PG):
-
Potential Advantages: Its miscibility with water is beneficial for Suzuki-Miyaura reactions, which often use aqueous bases.[6] The hydroxyl groups can act as ligands, potentially stabilizing the palladium catalyst.
-
Potential Disadvantages: Its lower boiling point may limit the reaction temperature, which can be a drawback for less reactive substrates that require more energy to proceed at a reasonable rate.[7]
This compound (DPG):
-
Potential Advantages: The high boiling point of DPG allows for a wider range of reaction temperatures, which can be advantageous for activating less reactive aryl chlorides or bromides.[3] Its ability to dissolve a broad range of polar and non-polar substances can improve the solubility of diverse reactants.[4]
-
Potential Disadvantages: The higher viscosity might slightly impede mass transfer, although this can often be overcome with efficient stirring.
Experimental Data: While a direct head-to-head comparison in a single study is elusive, the literature on Suzuki-Miyaura and Heck reactions indicates that a variety of polar aprotic solvents, as well as alcohols and glycols, can be employed.[6][8] The optimal solvent is highly substrate-dependent, and the choice between PG and DPG would likely be guided by the required reaction temperature and the solubility of the specific reactants.
Below is a logical workflow for selecting a solvent for a palladium-catalyzed cross-coupling reaction, illustrating the decision-making process based on substrate reactivity and desired reaction conditions.
Caption: Logical workflow for solvent selection in cross-coupling reactions.
Enzymatic Reactions
Enzymatic catalysis is a cornerstone of green chemistry and is increasingly used in pharmaceutical synthesis. The solvent plays a crucial role in maintaining enzyme activity and stability.
Propylene Glycol (PG):
-
Potential Advantages: As a widely used excipient in pharmaceutical formulations, its biocompatibility is well-established.[1] It can act as a cryoprotectant for enzymes.
-
Potential Disadvantages: Its high hygroscopicity can sometimes interfere with reactions that are sensitive to water content.
This compound (DPG):
-
Potential Advantages: Its lower hygroscopicity could be beneficial in water-sensitive enzymatic reactions.[4]
-
Potential Disadvantages: Less data is available on its direct interaction with a wide range of enzymes compared to PG.
Nanoparticle Synthesis
The synthesis of nanoparticles for drug delivery and other applications often utilizes the polyol method, where a glycol serves as both the solvent and a reducing agent.
Propylene Glycol (PG):
-
Potential Advantages: Its reducing potential and ability to stabilize growing nanoparticles are well-documented. It has been used in the synthesis of various metallic nanoparticles.
-
Potential Disadvantages: Its lower boiling point might not provide a high enough temperature for the synthesis of certain crystalline structures.
This compound (DPG):
-
Potential Advantages: The higher boiling point of DPG can facilitate the formation of more crystalline nanoparticles by allowing for higher reaction temperatures.
-
Potential Disadvantages: The reaction kinetics might be different compared to more commonly used polyols like ethylene glycol and propylene glycol, requiring specific optimization.
Experimental Data: Research has been conducted on the use of propylene glycol in the synthesis of silver nanowires, often in combination with other polyols like ethylene glycol and glycerol.[10] The specific contribution of each glycol to the final nanoparticle morphology is an area of active research. A direct comparison of nanoparticle characteristics when synthesized in pure PG versus pure DPG would be necessary to determine the optimal solvent for a specific application.
The following diagram illustrates the general workflow for nanoparticle synthesis using the polyol method, highlighting the key stages where the choice of solvent is critical.
Caption: General workflow for nanoparticle synthesis via the polyol method.
Summary and Recommendations
The selection between this compound and propylene glycol as a solvent is highly dependent on the specific requirements of the chemical reaction or formulation.
Choose Propylene Glycol (PG) when:
-
High purity (USP/pharmaceutical grade) is required.[1]
-
The reaction involves temperature-sensitive materials that necessitate a lower boiling point.
-
Good miscibility with water is essential.
-
The solvent is intended for use in a final product for oral or injectable administration, given its established safety profile and regulatory acceptance.[1][2]
Choose this compound (DPG) when:
-
A higher reaction temperature is necessary to drive a reaction to completion or to overcome activation energy barriers.[3]
-
Low volatility is critical to prevent solvent loss during long reaction times or in open systems.
-
Enhanced solubility of a wide range of both polar and non-polar compounds is required.[4]
-
The final application is not for internal consumption, such as in fragrances, coatings, or industrial resins.[1][2]
For drug development professionals, propylene glycol remains the solvent of choice for formulations due to its extensive safety data and regulatory approvals. However, for the synthesis of active pharmaceutical ingredients (APIs) and intermediates, dipropylene glycol presents a viable and potentially advantageous alternative, particularly for reactions that benefit from higher temperatures and its unique solvency characteristics.
Ultimately, the optimal choice will be determined by empirical investigation. Researchers are encouraged to perform initial screening experiments to evaluate the performance of both solvents in their specific reaction systems, paying close attention to reaction yield, purity of the product, and reaction time.
References
- 1. Propylene Glycol vs Dipropylene Glycol: A Comprehensive Comparison | Niran Chemical [niranchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. Dipropylene Glycol vs Propylene Glycol: Which Is Better for Your Needs? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. Propylene Glycol (PG) vs. Dipropylene Glycol (DPG) [cnchemsino.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
Data Presentation: Physical Properties of Dipropylene Glycol (Isomer Mixture)
A Comparative Analysis of the Physical Properties of Dipropylene Glycol Isomers
Dipropylene glycol (DPG) is a versatile chemical compound widely utilized as a solvent, plasticizer, and as an intermediate in various industrial chemical reactions.[1][2] It is a colorless, nearly odorless, and viscous liquid with a high boiling point and low toxicity.[1][3] DPG is not a single entity but a mixture of three structural isomers: 4-oxa-2,6-heptandiol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol.[1][3] This guide provides a comparative overview of the key physical properties of the commercially available mixture of dipropylene glycol isomers, supported by detailed experimental methodologies for their determination.
The following table summarizes the key physical properties of the dipropylene glycol isomer mixture based on available experimental data. It is important to note that as a mixture, some properties are reported as a range.
| Physical Property | Value |
| Boiling Point | 222.2 - 235 °C[3][4][5][6] |
| Melting Point | -40 to -20 °C[4][5][7] |
| Density | 1.020 - 1.023 g/cm³ at 20-25 °C[3][4][5][8] |
| Refractive Index | nD/20: 1.439 - 1.442[8][9] |
| Viscosity | ~107 mPa·s (or cP) at 20 °C[7] |
Experimental Protocols
The determination of the physical properties listed above requires precise and standardized experimental protocols. Below are detailed methodologies for each key experiment.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the distillation method.[10][11]
Methodology: Simple Distillation
-
Apparatus Setup: A distillation flask is filled with a few milliliters of the dipropylene glycol sample. The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the flask leading to the condenser.[10]
-
Heating: The flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point.[10]
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point varies with pressure.[11]
Determination of Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range. The capillary tube method is a standard technique for this measurement.[12][13]
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the solidified dipropylene glycol (frozen using a cooling bath) is ground into a fine powder. This powder is then packed into a capillary tube to a depth of a few millimeters.[13]
-
Apparatus Setup: The capillary tube is attached to a thermometer, or placed in a designated slot in a modern melting point apparatus.[12][14]
-
Heating: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, to ensure thermal equilibrium.[13]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the melting range.[15]
Determination of Density
Density is the mass of a substance per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids.[16][17]
Methodology: Pycnometer Method
-
Mass of Empty Pycnometer: A clean and dry pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is accurately weighed.
-
Mass of Pycnometer with Sample: The pycnometer is filled with dipropylene glycol, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off. The filled pycnometer is then weighed.
-
Volume Determination: The mass of the dipropylene glycol is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The volume of the pycnometer is determined by repeating the process with a liquid of known density, such as deionized water.
-
Calculation: The density of the dipropylene glycol is calculated by dividing the mass of the sample by the volume of the pycnometer.[17]
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often measured using an Abbe refractometer.[18][19]
Methodology: Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the dipropylene glycol sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.[19]
Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow. A rotational viscometer is a common instrument for measuring the viscosity of liquids.[20][21]
Methodology: Rotational Viscometer
-
Apparatus Setup: A spindle is attached to the viscometer and immersed in the dipropylene glycol sample up to a specified mark.
-
Measurement: The viscometer motor rotates the spindle at a constant speed. The torque required to rotate the spindle is measured by the instrument. This torque is proportional to the viscous drag on the spindle, and thus to the viscosity of the liquid.[21]
-
Calculation: The viscosity is calculated by the instrument based on the rotational speed, the geometry of the spindle, and the measured torque. The temperature of the sample should be controlled and recorded.
Visualization of Dipropylene Glycol Isomers
The following diagram illustrates the structural relationship of the three isomers that constitute commercial dipropylene glycol.
Caption: Structural isomers of dipropylene glycol.
References
- 1. atamankimya.com [atamankimya.com]
- 2. DIPROPYLENE GLYCOL (DPG) - Ataman Kimya [atamanchemicals.com]
- 3. Dipropylene glycol - Wikipedia [en.wikipedia.org]
- 4. Dipropylene glycol (mixture of isomers) for synthesis 25265-71-8 [sigmaaldrich.com]
- 5. Dipropylene glycol CAS 25265-71-8 | 803265 [merckmillipore.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Dipropylene Glycol | C12H28O6 | CID 134692469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dipropylene glycol 99 , mixture of isomers 25265-71-8 [sigmaaldrich.com]
- 9. ScenTree - Dipropylene glycol (CAS N° 25265-71-8) [scentree.co]
- 10. vernier.com [vernier.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. westlab.com [westlab.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. pennwest.edu [pennwest.edu]
- 16. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 17. webassign.net [webassign.net]
- 18. researchgate.net [researchgate.net]
- 19. athabascau.ca [athabascau.ca]
- 20. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 21. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Validation of 2,2'-Oxydipropan-2-ol purity using high-performance liquid chromatography (HPLC)
A Comparative Guide to the Validation of 2,2'-Oxydipropan-2-ol Purity: HPLC vs. GC Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the purity validation of this compound, a key intermediate in various industrial and pharmaceutical applications. Ensuring the purity of this compound is critical for the safety and efficacy of the final products. While Gas Chromatography (GC) is a traditionally referenced method for analyzing glycols and their isomers, this guide details a proposed High-Performance Liquid Chromatography (HPLC) method and objectively compares its performance characteristics with established GC techniques.
Introduction to Purity Analysis of this compound
This compound is one of the three primary isomers of dipropylene glycol. Its purity can be affected by the presence of these other isomers (1,1'-oxybis-2-propanol and 2-(2-hydroxypropoxy)-1-propanol) and residual starting materials from its synthesis. The selection of an appropriate analytical method for purity testing is therefore crucial. The primary challenge in developing an HPLC method for this analyte is its lack of a strong ultraviolet (UV) chromophore, making detection by standard UV-Vis detectors problematic without chemical modification.
This guide explores two potential HPLC approaches to overcome this challenge: the use of a universal detector and pre-column derivatization to introduce a UV-active moiety. These are compared against the more conventional Gas Chromatography with Flame Ionization Detection (GC-FID) method.
Proposed High-Performance Liquid Chromatography (HPLC) Method
As no standard validated HPLC method for this compound is readily available in published literature, this section outlines a proposed method based on established principles for analyzing similar non-chromophoric analytes.
Approach 1: HPLC with Refractive Index Detection (HPLC-RID)
This approach leverages a universal detector that measures the difference in the refractive index between the mobile phase and the analyte. It is suitable for isocratic separations.
Experimental Protocol: HPLC-RID
-
Instrument: HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm).
-
Mobile Phase: 0.005 M Sulfuric Acid in ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 55°C.
-
Detector Temperature: 55°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample accurately in the mobile phase to a suitable concentration (e.g., 1-10 mg/mL).
Approach 2: HPLC with UV Detection via Pre-Column Derivatization
This method involves a chemical reaction to attach a chromophore to the hydroxyl groups of this compound, allowing for sensitive UV detection. Benzoyl chloride is a common derivatizing agent for alcohols.[1][2]
Experimental Protocol: HPLC-UV (with Derivatization)
-
Derivatization Step:
-
To 1 mL of a sample solution in acetonitrile, add a suitable amount of pyridine (as a catalyst) and an excess of benzoyl chloride.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for approximately 30-60 minutes to form the dibenzoate ester.
-
Quench the reaction with a small amount of water.
-
Extract the derivative into a non-polar solvent like hexane and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Ultrapure Water
-
B: Acetonitrile
-
-
Gradient Program: A time-based gradient from a lower to a higher concentration of acetonitrile (e.g., 50% B to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Workflow for HPLC-UV with Derivatization
Caption: Experimental workflow for HPLC-UV analysis via pre-column derivatization.
Data Presentation: Validation Parameters for Proposed HPLC Methods
The following table summarizes the key validation parameters and typical acceptance criteria as per ICH Q2(R2) guidelines for an HPLC purity method.[3][4][5][6][7]
| Parameter | HPLC-RID (Isocratic) | HPLC-UV (Derivatization) | Typical Acceptance Criteria |
| Specificity | Baseline resolution from impurities | Baseline resolution from isomers and reagent peaks | Peak purity > 990; Resolution > 2.0 |
| Linearity (r²) | > 0.995 | > 0.999 | r² ≥ 0.995 |
| Range | 0.1 - 10 mg/mL | 1 - 100 µg/mL | 80% to 120% of the test concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate | ≤ 2.5% | ≤ 2.0% | ≤ 3.0% |
| LOD | ~10 µg/mL | ~0.1 µg/mL | S/N ratio of 3:1 |
| LOQ | ~30 µg/mL | ~0.3 µg/mL | S/N ratio of 10:1 |
| Robustness | Tolerant to minor flow/temp changes | Tolerant to minor flow/temp/pH changes | % RSD should remain within limits |
Alternative Method: Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying the volatile isomers of dipropylene glycol. It is often considered the benchmark method for this type of analysis.[8]
Experimental Protocol: GC-FID
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID), split/splitless injector, and an autosampler.
-
Column: Carbowax 20M or HP-5 capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 10 minutes.
-
Ramp: Increase to 280°C at 10°C/min.
-
Final Hold: 5 minutes.
-
-
Injection Volume: 1 µL (with a split ratio, e.g., 20:1).
-
Sample Preparation: Dilute the sample in a suitable solvent like isopropanol or acetone.[9]
Comparison of Analytical Methods
The choice between HPLC and GC depends on several factors, including available instrumentation, required sensitivity, and the specific goals of the analysis.
| Feature | HPLC-RID | HPLC-UV (Derivatization) | GC-FID |
| Principle | Universal detection of non-chromophoric compounds in an isocratic system. | UV detection after chemical modification to add a chromophore. | Separation of volatile compounds in the gas phase. |
| Selectivity | Moderate; may have difficulty resolving closely related isomers. | High; chromatographic separation of derivatives can be optimized. | High; excellent resolution of volatile isomers is achievable.[8] |
| Sensitivity | Low (µg/mL range).[10] | Very High (ng/mL range).[2] | High (pg-ng range). |
| Sample Prep | Simple (dissolve and inject). | Complex and time-consuming; requires reaction and extraction.[11] | Simple (dilute and inject). |
| Gradient Elution | Not compatible. | Fully compatible. | Not applicable (uses temperature gradient). |
| Pros | - Universal detection- Simple sample prep- Non-destructive | - High sensitivity & selectivity- Uses common UV detectors- Gradient compatible | - High resolution for isomers- High sensitivity- Robust and reliable |
| Cons | - Low sensitivity- No gradient elution- Temperature sensitive | - Complex sample prep- Potential for incomplete derivatization | - Requires analyte volatility- High temperatures can degrade some samples |
Method Selection Logic
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 10. [PDF] Determination of glycols by HPLC with refractive index detection | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Structural Characterization of 2,2'-Oxydipropan-2-ol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural characterization of 2,2'-Oxydipropan-2-ol and its primary isomers, 1,1'-oxybis-2-propanol and 2-(2-hydroxypropoxy)-1-propanol. Commercial dipropylene glycol is typically a mixture of these isomers, making their individual characterization crucial for applications requiring high purity. This document outlines the key analytical techniques and presents experimental data to aid in their identification and confirmation.
At a Glance: Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented below. These properties are fundamental for their handling, formulation, and separation.
| Property | This compound | 1,1'-oxybis-2-propanol | 2-(2-hydroxypropoxy)-1-propanol |
| Molecular Formula | C₆H₁₄O₃ | C₆H₁₄O₃ | C₆H₁₄O₃ |
| Molecular Weight | 134.17 g/mol | 134.17 g/mol | 134.17 g/mol |
| CAS Number | 72986-46-0[1] | 110-98-5[2] | 106-62-7[3] |
| IUPAC Name | 2-(2-hydroxypropan-2-yloxy)propan-2-ol | 1-(2-hydroxypropoxy)propan-2-ol[4] | 2-(2-hydroxypropoxy)propan-1-ol[3] |
| Boiling Point | Not readily available | 232 °C | 189 °C |
| Density | Not readily available | 1.021 g/cm³ | 1.023 g/cm³ |
Spectroscopic Characterization
The following sections detail the expected outcomes from key spectroscopic techniques used for the structural elucidation of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of the dipropylene glycol isomers due to the unique chemical environment of each proton and carbon atom.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Environment | This compound | 1,1'-oxybis-2-propanol | 2-(2-hydroxypropoxy)-1-propanol |
| CH₃ | ~1.2 (s, 12H) | ~1.1 (d, 6H) | ~1.1 (d, 3H), ~1.2 (d, 3H) |
| CH₂ | - | ~3.4 (m, 4H) | ~3.4-3.6 (m, 4H) |
| CH | - | ~3.9 (m, 2H) | ~3.8 (m, 1H), ~4.0 (m, 1H) |
| OH | Variable | Variable | Variable |
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Environment | This compound | 1,1'-oxybis-2-propanol | 2-(2-hydroxypropoxy)-1-propanol |
| CH₃ | ~27 | ~20 | ~18, ~20 |
| CH₂ | - | ~75 | ~66, ~75 |
| CH | - | ~67 | ~68, ~76 |
| C-O (quaternary) | ~72 | - | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecules. All three isomers will exhibit a strong, broad absorption band corresponding to the O-H stretch of the alcohol groups and C-O stretching vibrations.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 1,1'-oxybis-2-propanol | 2-(2-hydroxypropoxy)-1-propanol |
| O-H Stretch (alcohol) | 3600-3200 (broad) | 3600-3200 (broad) | 3600-3200 (broad) |
| C-H Stretch (alkane) | 3000-2850 | 3000-2850 | 3000-2850 |
| C-O Stretch (ether) | 1150-1085 | 1150-1085 | 1150-1085 |
| C-O Stretch (alcohol) | 1050-1000 | 1050-1000 | 1050-1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification.
Table 5: Expected Mass Spectrometry Data
| Parameter | This compound | 1,1'-oxybis-2-propanol | 2-(2-hydroxypropoxy)-1-propanol |
| Molecular Ion [M]⁺ | m/z 134 | m/z 134 | m/z 134 |
| [M+H]⁺ | m/z 135 | m/z 135 | m/z 135 |
| Key Fragments | m/z 59, 75 | m/z 45, 59, 89 | m/z 45, 59, 75, 89 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of dipropylene glycol isomers.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).
-
Instrument Setup:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or higher, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of the dipropylene glycol isomers.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition:
-
Acquire the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the dipropylene glycol isomers and obtain their individual mass spectra for identification.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or isopropanol.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Final hold: 5 minutes at 240 °C
-
-
Carrier Gas Flow: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
MS Method:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-200
-
-
Data Analysis:
-
Identify the peaks corresponding to each isomer in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it to reference spectra for identification.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: General workflow for the structural characterization of dipropylene glycol isomers.
References
- 1. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 2. jasco-global.com [jasco-global.com]
- 3. 2-(2-Hydroxypropoxy)-1-propanol | C6H14O3 | CID 32881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Evaluation of Dipropylene Glycol in Polyester Resins: A Comparative Guide
This guide provides a detailed comparison of 2,2'-Oxydipropan-2-ol, an isomer of Dipropylene Glycol (DPG), against other common diols used in the synthesis of polyester resins. Commercial DPG is typically a mixture of three isomers, with the di-secondary isomer (this compound) being a significant component[1][2]. This document is intended for researchers and chemical professionals in the polymer and coatings industry, offering objective comparisons supported by experimental data.
Polyester resins are synthetic polymers formed through the polymerization of diols and dicarboxylic acids or their anhydrides[3][4]. The choice of diol is a critical factor that dictates the final properties of the resin, including its mechanical strength, flexibility, thermal stability, and processing characteristics[5][6]. DPG is a branched aliphatic diol valued for its ability to impart flexibility, reduce crystallinity, and improve hydrolytic stability in polyester resins[2].
Comparative Performance of Diols in Polyester Resins
The selection of a diol monomer is crucial for tailoring the performance characteristics of polyester resins[5]. Diols like DPG, known for their branched structure, are used to inhibit crystallization and lower the viscosity of the resin[2]. In contrast, linear diols may be used to enhance other properties like hardness or thermal resistance. The following tables summarize the qualitative and quantitative impact of various diols on key resin properties.
Table 1: Qualitative Comparison of Common Diols in Polyester Resins
| Diol | Key Contributions to Resin Properties | Common Alternatives |
| Dipropylene Glycol (DPG) | Imparts flexibility, transparency, hydrolytic stability, and reduces crystallinity. Resins exhibit lower viscosity.[2] | 2-Methyl-1,3-propanediol (MPO), 1,3-Butylene Glycol (1,3-BG)[2] |
| Propylene Glycol (PG) | Standard diol providing a balance of properties. Used in general-purpose unsaturated polyester resins.[4][5] | Ethylene Glycol, Diethylene Glycol[4] |
| Ethylene Glycol (EG) | Increases hardness and rigidity. Can lead to higher resin viscosity compared to branched diols.[2][4] | Propylene Glycol[4] |
| Diethylene Glycol (DEG) | Enhances flexibility and impact strength, but may reduce load-bearing capacity.[4] | Dipropylene Glycol |
| Neopentyl Glycol (NPG) | Provides excellent thermal stability, weather resistance, and hydrolytic stability. Can result in higher viscosity resins.[2][5] | 2-Methyl-1,3-propanediol (MPO) |
| 2-Methyl-1,3-propanediol (MPO) | Similar to DPG, it reduces crystallinity and viscosity while improving toughness and water resistance.[2][7] | Dipropylene Glycol (DPG)[2] |
| 1,4-Butanediol (BDO) | Used to produce strong and flexible polymers.[5][8] | 1,6-Hexanediol |
Table 2: Quantitative Performance Data of Diol-Based Polyester Resins
Note: The following data is compiled from various studies and represents typical values. Actual performance can vary significantly with the full formulation (i.e., types of acids/anhydrides used, monomer ratios, and curing conditions).
| Property | Resin based on PG/NPG mixture | Resin based on Isosorbide |
| Young's Modulus (GPa) | 1.23 - 1.74[6] | Higher stiffness, leading to higher viscosity[6] |
| Ultimate Tensile Strength (MPa) | 12.5 - 35.1[6] | N/A |
| Elongation at Break (%) | 0.90 - 4.39[6] | N/A |
| Glass Transition Temp. (Tg) | -30.1 to -16.6 °C (for various bio-based UPEs)[9][10] | -23.04 °C (for a specific NPG/adipic acid system)[11] |
Studies have shown that fully bio-based unsaturated polyester resins (UPRs) can be formulated to compete with traditional petroleum-based resins. For instance, a UPR with an equimolar ratio of propylene glycol and neopentyl glycol demonstrated good mechanical properties[6]. The introduction of longer-chain diols like diethylene glycol (DEG) can significantly increase flexibility, leading to a remarkably high elongation at break (>180%) but with a corresponding decrease in tensile strength and Tg[12].
Chemical Structures of Diols
The molecular structure of the diol is fundamental to its performance. Below are the structures of DPG and its common alternatives.
Caption: Chemical structures of DPG isomers and alternatives.
Experimental Protocols
Synthesis of Unsaturated Polyester Resin via Polycondensation
This protocol describes a general method for synthesizing an unsaturated polyester resin using a two-stage melt condensation process. The specific reactants and their molar ratios can be adjusted to achieve desired resin properties[4].
Materials:
-
Diols: Propylene Glycol (PG), Dipropylene Glycol (DPG), or other selected diols.
-
Dicarboxylic Acids/Anhydrides:
-
Unsaturated: Maleic Anhydride (MA) or Fumaric Acid.
-
Saturated/Aromatic: Phthalic Anhydride (PA), Isophthalic Acid (IPA).
-
-
Catalyst (optional): Tin-based catalysts or p-toluenesulfonic acid.
-
Inhibitor: Hydroquinone.
-
Reactive Diluent: Styrene or Dimethyl Itaconate[6].
Procedure:
-
Charging the Reactor: A reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser is charged with the selected diols (e.g., a mixture of PG and DPG).
-
First Stage (Addition): The mixture is heated to approximately 60-80°C under a nitrogen blanket. Phthalic anhydride is added slowly while stirring. An exothermic reaction will occur, and the temperature should be controlled.
-
Second Stage (Esterification): After the initial reaction subsides, maleic anhydride is added. The temperature is then gradually increased to 150-160°C.
-
Polycondensation: The temperature is further raised to 190-210°C to initiate the polycondensation reaction. Water, a byproduct of the esterification, is continuously removed and collected.
-
Monitoring: The reaction progress is monitored by periodically measuring the acid value and viscosity of the mixture. The reaction is considered complete when the acid value drops to the target range (e.g., 25-35 mg KOH/g).
-
Cooling and Dilution: Once the target acid value is reached, the reactor is cooled to about 170°C, and an inhibitor (e.g., hydroquinone) is added to prevent premature crosslinking. The hot polyester resin is then slowly added to a blending tank containing styrene monomer (reactive diluent) to achieve the desired final viscosity.
Experimental Workflow
The synthesis of polyester resins follows a structured workflow from reactant selection to final product characterization.
Caption: General workflow for polyester resin synthesis.
Conclusion
This compound, as a key isomer of Dipropylene Glycol, is a versatile diol for polyester resin synthesis. It is particularly effective in formulations where flexibility, lower viscosity, and hydrolytic stability are desired. Resins based on DPG and similar branched diols like MPO offer distinct advantages over those formulated with linear, more rigid diols such as Ethylene Glycol[2]. The properties of the final cured polyester can be precisely tuned by the careful selection of the diol component, as well as the types of diacids used and the overall molar ratios in the formulation[4][6]. This allows for the development of resins tailored to a wide array of applications, from coatings and adhesives to composite materials[3][8].
References
- 1. 2,2'-Oxydipropanol | 108-61-2 | Benchchem [benchchem.com]
- 2. gantrade.com [gantrade.com]
- 3. dic-global.com [dic-global.com]
- 4. researchgate.net [researchgate.net]
- 5. ulprospector.com [ulprospector.com]
- 6. The Effect of Glycol Derivatives on the Properties of Bio-Based Unsaturated Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105131193A - Formula and method for synthesis of unsaturated polyester resin with 2-methyl 1, 3-propanediol - Google Patents [patents.google.com]
- 8. specialchem.com [specialchem.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of 2,2'-Oxydipropan-2-ol, a primary isomer in commercial dipropylene glycol, and other common glycols: propylene glycol, ethylene glycol, and butylene glycol. The information presented is intended to assist researchers and professionals in evaluating the relative safety profiles of these compounds. The data is compiled from a comprehensive review of available toxicological studies.
Executive Summary
Glycols are a class of organic compounds widely used in various industrial and pharmaceutical applications as solvents, humectants, and intermediates. While they share structural similarities, their toxicological profiles differ significantly. This guide highlights that propylene glycol, dipropylene glycol (and its isomer this compound), and butylene glycol generally exhibit a low order of toxicity. In stark contrast, ethylene glycol is considerably more toxic, primarily due to its metabolic pathway which leads to the formation of toxic metabolites, causing metabolic acidosis and renal toxicity. This document summarizes key toxicological endpoints, including acute toxicity, irritation, repeated dose toxicity, developmental and reproductive toxicity, cytotoxicity, and genotoxicity.
Data Presentation
The following tables provide a summary of the quantitative toxicological data for the selected glycols.
Table 1: Acute Toxicity Data
| Chemical | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) | Inhalation LC50 (rat, mg/L/4h) |
| This compound (as Dipropylene Glycol) | >5000[1] | >5010[1] | >2.34[1] |
| Propylene Glycol | 20000[2] | 20800[2] | No data available |
| Ethylene Glycol | 4700 | >3500 | >2.5 |
| Butylene Glycol | 23000 | No data available | No data available |
Table 2: Skin and Eye Irritation
| Chemical | Skin Irritation (rabbit) | Eye Irritation (rabbit) |
| This compound (as Dipropylene Glycol) | Minimal to mild[3] | Slightly irritating[4] |
| Propylene Glycol | Essentially not irritating[2] | Slight temporary irritation[2] |
| Ethylene Glycol | Mild irritant | Slight irritation[5] |
| Butylene Glycol | Minimal to mild[3] | Not an irritant to rabbits, but was to humans[3] |
Table 3: Repeated Dose and Developmental Toxicity
| Chemical | NOAEL (Subchronic, oral, rat, mg/kg/day) | Developmental Toxicity NOAEL (oral, rat, mg/kg/day) |
| This compound (as Dipropylene Glycol) | ~6200 (in drinking water)[4] | 5000 (No fetal toxicity or teratogenicity)[4] |
| Propylene Glycol | 1000 (in diet) | 1320 (No reproductive effects) |
| Ethylene Glycol | 150 (Nephrosis) | 500[5] |
| Butylene Glycol | No data available | No data available |
Table 4: Genotoxicity and Cytotoxicity
| Chemical | Ames Test | In vivo Micronucleus Test | Cytotoxicity (IC50) |
| This compound (as Dipropylene Glycol) | Negative | Negative[4] | No specific data available |
| Propylene Glycol | Negative | Negative | High IC50 values, indicating low cytotoxicity |
| Ethylene Glycol | Negative[5] | Negative | Toxic metabolites (glycoaldehyde and glyoxylate) are cytotoxic |
| Butylene Glycol | No data available | No data available | No specific data available |
Experimental Protocols
The toxicological data presented in this guide are primarily based on studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the key experimental methodologies.
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)
This method is used to assess the acute toxic effects of a substance when administered orally. The test involves administering the substance in a stepwise manner to animals (usually rats) at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The animals are observed for signs of toxicity and mortality for up to 14 days. This procedure aims to identify a dose that causes evident toxicity without mortality, thereby reducing the number of animals that experience severe suffering.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to a shaved patch of skin on an animal (typically a rabbit) for a defined period (usually 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after exposure. The severity of the reactions is scored to determine the irritation potential.
Acute Eye Irritation/Corrosion (OECD 405)
This protocol is designed to assess the potential of a substance to cause eye irritation or damage. A small, measured amount of the substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at various intervals after application.
Bacterial Reverse Mutation Test (Ames Test, OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. An increase in the number of revertant colonies indicates that the substance is mutagenic. The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.
In Vitro Cytotoxicity
Cytotoxicity assays are performed on cultured mammalian cells to determine the concentration of a substance that is toxic to the cells. Common endpoints include cell viability, membrane integrity, and metabolic activity. The half-maximal inhibitory concentration (IC50) is a standard measure of cytotoxicity, representing the concentration of a substance that reduces a specific cellular function by 50%. Various cell lines can be used, such as HepG2 (human liver carcinoma) and HaCaT (human keratinocytes), to assess organ-specific toxicity.
Mandatory Visualization
Signaling Pathway for Ethylene Glycol Toxicity
General Metabolic Pathway for Propylene Glycols
Experimental Workflow for Comparative Toxicity Assessment
Conclusion
The toxicological data compiled in this guide indicate a clear distinction between the toxicity profiles of the evaluated glycols. This compound (as a major component of dipropylene glycol), propylene glycol, and butylene glycol demonstrate a low order of acute and systemic toxicity. They are generally not considered to be skin or eye irritants and have not shown evidence of genotoxicity.
In contrast, ethylene glycol exhibits a significantly higher level of toxicity, which is directly linked to its metabolism into toxic organic acids. These metabolites can lead to severe metabolic acidosis and renal failure due to the formation of calcium oxalate crystals.
For researchers and professionals in drug development and other industries, this comparative assessment underscores the importance of selecting appropriate glycols based on their intended application and potential for human exposure. While propylene glycol and dipropylene glycol are often considered safe for use in many consumer and pharmaceutical products, the use of ethylene glycol is restricted to applications where human contact is minimal due to its inherent toxicity. Further research into the specific cytotoxicity and long-term effects of butylene glycol would be beneficial to complete its safety profile.
References
- 1. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. dynamed.com [dynamed.com]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
Navigating Solvent Selection: A Comparative Guide to Alternatives for 2,2'-Oxydipropan-2-ol in Chemical Manufacturing
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction efficiency, product purity, and the overall sustainability of a chemical process. This guide provides a comprehensive comparison of viable alternatives to 2,2'-Oxydipropan-2-ol, an isomer of Dipropylene Glycol (DPG), offering a data-driven analysis of their performance in various chemical manufacturing applications.
This compound, with the CAS number 108-61-2, is one of the three isomers that constitute commercial Dipropylene Glycol (DPG)[1]. While widely used as a solvent, reactive diluent, and viscosity-reducing agent, the chemical industry is increasingly seeking higher-performing and more sustainable alternatives. This guide explores the performance of three key alternatives: 2-Methyl-1,3-propanediol (MPO), Dimethyl Isosorbide (DMI), and Propylene Glycol (PG), presenting quantitative data, detailed experimental protocols, and a logical workflow for solvent selection.
Performance Comparison of Alternatives
The efficacy of a solvent is highly dependent on the specific reaction system. Below is a comparative analysis of DPG and its alternatives in key chemical manufacturing processes.
2-Methyl-1,3-propanediol (MPO)
MPO is a branched aliphatic diol that has shown significant promise as a substitute for DPG, particularly in the synthesis of polyesters and polyurethanes.
Key Performance Data:
| Parameter | This compound (DPG) | 2-Methyl-1,3-propanediol (MPO) | Application Context | Source |
| Esterification Rate | Slower | 4 to 5 times faster | Synthesis of polyester resins with aromatic acids (IPA, TPA) or adipic acid. | [1] |
| Reactivity | Good | Higher | Increased productivity in unsaturated polyester resin manufacturing.[2][3] | [2][3] |
| Resin Viscosity | Lower than EG and NPG | Lower than EG and NPG | Polyester resin formulations. | [1] |
| Side Reactions | Prone to side reactions | Reacts cleanly | General polyester synthesis. | [1] |
| Hygroscopicity | More hygroscopic | Less hygroscopic | Handling and storage considerations. | [1] |
MPO's higher reactivity, attributed to its two primary hydroxyl groups, leads to faster esterification rates and increased productivity in the manufacturing of unsaturated polyester resins[1][2][3]. This translates to lighter colored resins and a more efficient process overall.
Dimethyl Isosorbide (DMI)
DMI is a bio-based, non-toxic solvent that has emerged as a green alternative to traditional dipolar aprotic solvents. Its performance has been evaluated in several synthetically important reactions.
Key Performance Data:
| Reaction Type | Substrate/Reagents | Product | Solvent | Yield (%) | Source |
| Suzuki-Miyaura Coupling | Various aryl halides and boronic acids | Biaryls | DMI | 62-100 | [4][5] |
| Mizoroki-Heck Reaction | Various aryl halides and alkenes | Substituted alkenes | DMI | 47-91 | [4][5] |
| Sonogashira Coupling | Various aryl iodides and alkynes | Aryl alkynes | DMI | 65-98 | [4][5] |
| Alkaline Hydrolysis of PET | Waste Polyethylene Terephthalate (PET) | Terephthalic Acid (TPA) | DMI/Ethylene Glycol (6:4) | 99.6 | [6] |
DMI has demonstrated excellent performance in palladium-catalyzed cross-coupling reactions, offering high yields and compatibility with a range of functional groups[4][5]. Furthermore, its efficacy in the chemical recycling of PET highlights its potential in promoting a circular economy[6].
Propylene Glycol (PG)
Propylene Glycol is a structurally similar and commonly used solvent. While extensive quantitative head-to-head comparisons with DPG in specific manufacturing reactions are limited in the available literature, its properties make it a viable, though sometimes less specialized, alternative.
General Comparison:
| Property | This compound (DPG) | Propylene Glycol (PG) | Implication in Manufacturing |
| Boiling Point | Higher | Lower | DPG is less volatile, which can be advantageous in high-temperature reactions. |
| Reactivity | Less reactive | More reactive | PG's higher reactivity can be beneficial in some syntheses but may lead to more side products in others. |
| Hygroscopicity | Less hygroscopic | More hygroscopic | PG's tendency to absorb moisture can be a critical factor in moisture-sensitive reactions. |
| Toxicity | Low | Generally Recognized as Safe (GRAS) for food and pharmaceutical applications | PG has a more established safety profile for applications with potential for human contact. |
Experimental Protocols
To facilitate the objective comparison of these solvents in a laboratory setting, the following experimental protocols are provided.
General Protocol for Solvent Screening in Organic Synthesis
This protocol outlines a systematic approach to evaluating the performance of different solvents for a specific chemical reaction.
-
Reaction Setup:
-
In a series of identical reaction vessels (e.g., round-bottom flasks or vials), place the starting materials and any solid reagents or catalysts.
-
To each vessel, add a different solvent to be tested (e.g., DPG, MPO, DMI, PG), ensuring the same concentration of reactants in each case.
-
-
Reaction Execution:
-
Stir the reaction mixtures at a constant rate and maintain a consistent temperature using a controlled heating/cooling system.
-
Monitor the progress of the reaction over time by taking small aliquots from each vessel at regular intervals.
-
-
Analysis:
-
Analyze the aliquots using an appropriate analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products.
-
-
Data Evaluation:
-
Calculate the reaction yield, conversion of starting material, and selectivity for the desired product for each solvent at different time points.
-
Plot the concentration of the product versus time to determine the initial reaction rate for each solvent.
-
-
Product Purity Assessment:
-
Upon completion of the reaction, isolate the product from each reaction mixture.
-
Analyze the purity of the isolated products using techniques like GC-MS, LC-MS, or melting point analysis to identify and quantify any impurities.
-
Standard Test Method for Solvent Resistance of Coatings
This method is used to assess the degree of cure of a coating by its resistance to a solvent.
-
Materials:
-
Coated test panels.
-
Absorbent cloth (e.g., cheesecloth).
-
Specified solvent (e.g., Methyl Ethyl Ketone - MEK).
-
A device for applying consistent pressure and rubbing motion.
-
-
Procedure:
-
Saturate the absorbent cloth with the solvent.
-
Rub the coated surface with the saturated cloth for a specified number of double rubs (one forward and one backward motion) under a constant load.
-
-
Evaluation:
-
After the specified number of rubs, visually inspect the coating for any signs of degradation, such as removal of the film, softening, or blistering.
-
The resistance is often rated on a scale based on the number of rubs required to expose the substrate.
-
Visualization of the Solvent Selection Workflow
A logical and systematic approach is crucial for selecting the optimal solvent for a given chemical process. The following diagram illustrates a typical workflow for solvent selection, integrating computational and experimental methods.
References
Spectroscopic Analysis for Structural Validation: A Comparative Guide to Dipropylene Glycol Isomers
Authoritative Note on Nomenclature: The compound "2,2'-Oxydipropan-2-ol" is chemically ambiguous. This guide will focus on the structural validation of a well-characterized isomer of dipropylene glycol, 1,1'-Oxydi-2-propanol (CAS: 110-98-5) . For comparative purposes, spectroscopic data for another common isomer, 2,2'-Oxydipropan-1-ol (CAS: 108-61-2) , and the parent compound, Propylene Glycol (CAS: 57-55-6) , are also presented. This approach provides a framework for researchers to differentiate between structurally similar compounds using standard spectroscopic techniques.
This guide provides a comparative analysis of spectroscopic data for the structural validation of 1,1'-Oxydi-2-propanol against its related isomers. Detailed experimental protocols, quantitative data, and a logical workflow are presented to aid researchers, scientists, and drug development professionals in the unambiguous identification of these compounds.
Comparative Spectroscopic Data
The structural nuances between isomers of dipropylene glycol and its parent compound, propylene glycol, are clearly delineated by their respective spectroscopic signatures. The following table summarizes the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
| Spectroscopic Technique | 1,1'-Oxydi-2-propanol | 2,2'-Oxydipropan-1-ol | Propylene Glycol |
| IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~3400), Strong C-O stretch (~1100), C-H stretch (2850-3000)[1] | Broad O-H stretch (3200-3600), Strong C-O stretch, C-H stretch (2850-3000) | Broad O-H stretch (~3300), Strong C-O stretch (~1050), C-H stretch (2850-3000)[2] |
| ¹³C NMR (δ, ppm) | ~20.5 (CH₃), ~66.0 (CHOH), ~75.5 (CH₂O)[3][4] | Data available, specific shifts vary based on substitution pattern[5] | ~19.0 (CH₃), ~66.5 (CH₂OH), ~68.0 (CHOH) |
| ¹H NMR (δ, ppm) | Multiplets corresponding to CH₃, CH₂, and CH protons. Specific shifts are solvent dependent. | Multiplets corresponding to CH₃, CH₂, and CH protons. | 1.13 (d, 3H), 3.39 (dd, 1H), 3.57 (dd, 1H), 3.86 (m, 1H)[6] |
| Mass Spectrometry (m/z) | Key fragments: 45, 59, 89[3] | Top Peak: 59, 2nd Highest: 31, 3rd Highest: 45[5] | Key fragments: 45, 46, 31 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small, polar organic molecules like dipropylene glycol isomers.
Infrared (IR) Spectroscopy
Objective: To identify functional groups based on the absorption of infrared radiation.
Methodology (Neat Liquid Sample):
-
Sample Preparation: Ensure the sample is free of water and particulate matter. No solvent is required for a neat sample analysis.[7]
-
Salt Plate Preparation: Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Handle them by the edges to avoid moisture contamination from fingerprints.[7][8]
-
Sample Application: Using a pipette, place one to two drops of the liquid sample onto the center of one salt plate.[7]
-
Creating the Film: Place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. The film should be free of air bubbles.[8]
-
Data Acquisition:
-
Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the ambient air.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Post-Analysis: Clean the salt plates thoroughly with a dry solvent (e.g., acetone or isopropanol), dry them, and return them to the desiccator.[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the analyte.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm as a reference point.[10]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using appropriate pulse sequences. A standard acquisition involves a 90° pulse and a relaxation delay.
-
¹³C NMR: Acquire the carbon spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.[11] DEPT (Distortionless Enhancement by Polarization Transfer) sequences can be used to differentiate between CH, CH₂, and CH₃ groups.[12]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a sample and determine their mass-to-charge ratio for identification and structural elucidation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC-MS System Configuration:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250°C).
-
GC Column: Use a capillary column appropriate for the analysis of polar compounds (e.g., a wax-based or a low-bleed polar-phase column).
-
Oven Program: Program the oven temperature to separate the analytes effectively. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute all compounds.[13]
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[13]
-
-
Mass Spectrometer Parameters:
-
Ionization Source: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Set the mass analyzer to scan over a relevant mass range (e.g., m/z 30-300).
-
Detector: Ensure the detector is tuned and calibrated.
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the data. The output will be a total ion chromatogram (TIC).
-
Analyze the mass spectrum for each chromatographic peak by comparing the fragmentation pattern to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for identification.[13][14]
-
Workflow for Structural Validation
The process of validating a chemical structure using spectroscopy follows a logical progression. The following diagram illustrates a typical workflow.
Caption: Workflow for Spectroscopic Structural Validation.
References
- 1. 2-Propanol, 1,1'-oxybis- [webbook.nist.gov]
- 2. Propylene Glycol [webbook.nist.gov]
- 3. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,2'-Oxydipropanol | C6H14O3 | CID 92739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propylene glycol(57-55-6) IR Spectrum [chemicalbook.com]
- 7. webassign.net [webassign.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Propanol, 1,1'-oxybis- [webbook.nist.gov]
Cross-Validation of Analytical Methods for 2,2'-Oxydipropan-2-ol Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise detection of 2,2'-Oxydipropan-2-ol, a known isomer of dipropylene glycol, is critical in various stages of drug development and manufacturing. This guide provides a comparative analysis of two primary analytical techniques for its detection: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The selection of an appropriate analytical method is paramount for ensuring product quality, safety, and regulatory compliance.
This document outlines the experimental protocols for each method and presents a quantitative comparison of their performance characteristics. The information herein is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific application, based on factors such as sensitivity, selectivity, and sample throughput.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the GC-FID and HPLC-UV methods for the analysis of glycols, providing a basis for method selection. Data presented is based on validated methods for closely related glycol compounds, offering a strong indication of expected performance for this compound.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Limit of Detection (LOD) | 10 ppb | 1 mg/L[1][2][3] |
| Limit of Quantitation (LOQ) | 30 ppb | 2 mg/L[1][2][3] |
| Linearity (Range) | 50 ppb - 50 ppm | 2 - 50 mg/L[2] |
| Precision (%RSD) | < 15% | < 5% |
| Sample Throughput | ~7 minutes per sample[4] | ~15-20 minutes per sample |
| Derivatization Required | Yes (for enhanced sensitivity)[4] | Yes (for UV detection)[1][2][3] |
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols are based on established methods for related glycols and can be adapted for the specific analysis of this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the quantification of this compound and its isomers in various matrices. A derivatization step is included to improve the volatility and chromatographic behavior of the analyte.
1. Sample Preparation and Derivatization:
-
Accurately weigh 1 g of the sample into a 10 mL volumetric flask.
-
Add 5 mL of a suitable solvent (e.g., methanol, ethanol, or isopropanol) and vortex to dissolve.[5]
-
Add an internal standard solution (e.g., 1,3-propanediol).[4]
-
To the solution, add a derivatizing agent such as benzoyl chloride under alkaline conditions.[4]
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
After cooling, neutralize the solution and extract the derivatized analyte into an organic solvent (e.g., petroleum ether).[4]
-
The organic layer is then collected for GC-FID analysis.
2. GC-FID Conditions:
-
Column: InertCap WAX-HT (30 m x 0.53 mm I.D., 1.2 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium or Hydrogen at a constant pressure (e.g., 22 kPa).[6]
-
Injection: Split injection (e.g., 10:1 split ratio) with an injection volume of 1 µL.[6]
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 250°C.[6]
3. Data Analysis:
-
Quantification is performed using the internal standard method, comparing the peak area of the analyte to that of the internal standard.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method
This method provides an alternative to GC-FID and is particularly useful for laboratories where GC instrumentation is less readily available. A pre-column derivatization step is necessary to introduce a chromophore for UV detection.
1. Sample Preparation and Derivatization:
-
Prepare a standard stock solution of this compound in water.
-
For sample and standard solutions, add a derivatizing agent, such as p-toluenesulfonyl isocyanate (TSIC) or benzoyl chloride, to the aqueous solution.[3][7]
-
The reaction is typically carried out at room temperature for a defined period.
-
The resulting derivatives are then separated by reversed-phase HPLC.
2. HPLC-UV Conditions:
-
Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M KH2PO4, pH 2.5) and acetonitrile.[7] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection: UV detector set at a wavelength appropriate for the derivatizing agent used (e.g., 227 nm for TSIC derivatives or 237 nm for benzoyl chloride derivatives).[1][2][3][7]
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the GC-FID and HPLC-UV methods.
Caption: Workflow for this compound analysis by GC-FID.
Caption: Workflow for this compound analysis by HPLC-UV.
References
- 1. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 6. glsciences.com [glsciences.com]
- 7. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Plasticizers: An In-Depth Comparison of 2,2'-Oxydipropan-2-ol and Its Traditional Counterparts
For researchers, scientists, and drug development professionals, the selection of appropriate plasticizers is a critical consideration in material science and formulation. This guide provides a detailed comparison of the efficacy of 2,2'-Oxydipropan-2-ol, an isomer of dipropylene glycol, with traditional plasticizers, supported by an analysis of key performance indicators and experimental methodologies.
Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials. For decades, traditional plasticizers such as phthalates, including Di(2-ethylhexyl) phthalate (DOP) and Diisononyl phthalate (DINP), have been the industry standard. However, growing concerns over their potential health and environmental impacts have spurred the search for safer, more effective alternatives.[1] Among the emerging candidates is this compound, a component of commercial Dipropylene Glycol (DPG). This guide will delve into the comparative efficacy of this compound against its well-established predecessors.
Key Performance Indicators for Plasticizer Efficacy
The effectiveness of a plasticizer is evaluated based on a range of performance metrics that dictate its suitability for a given application. These include mechanical properties, thermal stability, and migration resistance.
Mechanical Properties
The primary function of a plasticizer is to enhance the flexibility and reduce the brittleness of a polymer.[2] This is quantified by measuring changes in its mechanical properties. As plasticizer content increases, there is typically a decrease in tensile strength and an increase in elongation at break, signifying a transition from a rigid to a more flexible material.[2]
Table 1: Comparison of Mechanical Properties of Plasticized PVC
| Plasticizer Type | Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| This compound | 40 | Data Not Available | Data Not Available | Data Not Available |
| Di(2-ethylhexyl) phthalate (DOP) | 40 | 15 - 25 | 250 - 400 | 75 - 90 |
| Diisononyl phthalate (DINP) | 40 | 18 - 28 | 280 - 420 | 80 - 95 |
| Tributyl Citrate (TBC) | 40 | 20 - 30 | 200 - 350 | 85 - 98 |
Thermal Stability
The thermal stability of a plasticized polymer is crucial, especially for applications involving elevated temperatures during processing or end-use.[3] Thermogravimetric analysis (TGA) is a standard technique used to assess this property by measuring the weight loss of a material as a function of temperature.[3] A higher decomposition temperature indicates greater thermal stability.
Table 2: Thermal Stability of Plasticized PVC
| Plasticizer Type | Concentration (phr) | Onset of Decomposition (TGA, °C) |
| This compound | 40 | Data Not Available |
| Di(2-ethylhexyl) phthalate (DOP) | 40 | ~200 - 250 |
| Diisononyl phthalate (DINP) | 40 | ~210 - 260 |
| Polymeric Plasticizers | 40 | >250 |
Note: The thermal stability of plasticized PVC is influenced by the volatility and chemical structure of the plasticizer. Polymeric plasticizers generally exhibit higher thermal stability due to their lower volatility.
Migration Resistance
A critical factor in the long-term performance and safety of a plasticized material is the plasticizer's resistance to migration.[4] Migration, the process by which a plasticizer leaches out of the polymer matrix, can lead to a loss of flexibility and potential contamination of surrounding materials, which is a significant concern for food contact and medical applications.[4]
Table 3: Migration Resistance of Plasticizers from PVC
| Plasticizer Type | Test Condition | Migration Rate (% weight loss) |
| This compound | Data Not Available | Data Not Available |
| Di(2-ethylhexyl) phthalate (DOP) | Hexane extraction, 24h | High |
| Diisononyl phthalate (DINP) | Hexane extraction, 24h | Moderate to High |
| Polymeric Plasticizers | Hexane extraction, 24h | Low |
Note: Migration is highly dependent on the molecular weight of the plasticizer and its compatibility with the polymer. Higher molecular weight and greater compatibility generally lead to lower migration.
Experimental Protocols
To ensure objective and reproducible comparisons of plasticizer efficacy, standardized experimental protocols are essential.
Mechanical Property Testing
-
Tensile Strength and Elongation at Break: These properties are typically measured using a universal testing machine according to ASTM D882 or ISO 527-3 standards. Dumbbell-shaped specimens of the plasticized polymer are stretched at a constant rate until they fracture.
-
Hardness: The hardness of the material is determined using a durometer, following ASTM D2240, which measures the resistance of the material to indentation. The Shore A scale is commonly used for flexible plastics.
Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA): TGA is performed using a thermogravimetric analyzer. A small sample of the plasticized polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The instrument records the weight of the sample as a function of temperature. The onset of decomposition is a key parameter obtained from the TGA curve.
Migration Resistance Testing
-
Solvent Extraction: This method, often guided by standards like ASTM D1239, involves immersing a weighed sample of the plasticized polymer in a specific solvent (e.g., hexane, ethanol, or a food simulant) for a defined period and at a controlled temperature. The weight loss of the sample after drying corresponds to the amount of plasticizer that has migrated into the solvent.
-
Contact Migration: In this test, the plasticized polymer is placed in direct contact with another material (e.g., another polymer or a solid food simulant). After a specified time at a set temperature, the amount of plasticizer that has transferred to the contact material is quantified, often using analytical techniques like gas chromatography-mass spectrometry (GC-MS).
Visualizing Experimental Workflows and Logical Relationships
To better understand the processes involved in evaluating plasticizer efficacy, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the logical relationships between plasticizer properties and performance.
Conclusion
While traditional plasticizers like DOP and DINP have a long history of use and a well-documented performance profile, the quest for safer alternatives is paramount. This compound, as a component of Dipropylene Glycol, presents a potential alternative. However, a comprehensive, data-driven comparison of its efficacy against traditional plasticizers is currently lacking in publicly available literature.
To fully assess the viability of this compound as a primary plasticizer, further research is required to generate quantitative data on its performance in various polymer systems. Such studies should follow standardized experimental protocols to allow for direct and meaningful comparisons with established plasticizers. This will enable researchers and industry professionals to make informed decisions when selecting the most appropriate plasticizer for their specific applications, balancing performance requirements with safety and environmental considerations.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2,2'-Oxydipropan-2-ol Against Commercial Solvents: A Comparative Guide
In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly influence experimental outcomes, product efficacy, and formulation stability. This guide provides a detailed performance benchmark of 2,2'-Oxydipropan-2-ol, an isomer of Dipropylene Glycol (DPG), against commonly used commercial solvents: Propylene Glycol (PG), Ethanol, and Isopropanol (IPA). The following sections present a comprehensive comparison of their physical and chemical properties, performance in dissolving active pharmaceutical ingredients (APIs), and standardized experimental protocols.
I. Comparative Analysis of Physical and Chemical Properties
The fundamental characteristics of a solvent dictate its suitability for various applications. Key physical and chemical properties of Dipropylene Glycol (of which this compound is an isomer), Propylene Glycol, Ethanol, and Isopropanol are summarized below.
| Property | Dipropylene Glycol (DPG) | Propylene Glycol (PG) | Ethanol | Isopropanol (IPA) |
| Chemical Formula | C6H14O3 | C3H8O2 | C2H5OH | C3H8O |
| Molecular Weight ( g/mol ) | 134.17 | 76.09 | 46.07 | 60.1 |
| Boiling Point (°C) | ~230.5 | 188.2 | 78.3 | 82.3 |
| Flash Point (°C, closed cup) | ~124 | 99 | 13 | 12 |
| Density (g/cm³ at 20°C) | ~1.023 | ~1.036 | ~0.789 | ~0.785 |
| Viscosity (cP at 20°C) | ~107 | ~56 | ~1.2 | ~2.4 |
| Evaporation Rate (n-BuAc=1) | <0.01 | ~0.01 | ~1.7 | ~1.5 |
| Solubility in Water | Miscible | Miscible | Miscible | Miscible |
Note: Properties for Dipropylene Glycol are for the commercial mixture of isomers.
II. Performance in Active Pharmaceutical Ingredient (API) Solubilization
| Active Pharmaceutical Ingredient (API) | Dipropylene Glycol (DPG) | Propylene Glycol (PG) | Ethanol | Isopropanol (IPA) |
| Ibuprofen | Data not available | High solubility (~300 mg/g)[1][2] | High solubility | Data not available |
| Naproxen | Data not available | Soluble, enhanced with ethanol[3][4][5] | High solubility (~55 mg/ml)[6] | Soluble[5] |
| Diclofenac | Data not available | High solubility for sodium salt (~50% w/w)[7]; low for acid form (1.16% w/w)[7] | Soluble | High solubility for sodium salt in IPA/water systems[8] |
Note: Solubility can be highly dependent on the specific experimental conditions (e.g., temperature, pH, presence of co-solvents).
III. Experimental Protocols
Standardized methodologies are crucial for generating reliable and comparable data. The following are outlines of established protocols for determining key solvent properties. For comprehensive and legally mandated testing, adherence to guidelines from organizations such as the OECD is recommended.[9][10][11][12][13]
1. Determination of Viscosity (Ostwald Viscometer Method)
This method determines the kinematic viscosity of a liquid, from which the dynamic viscosity can be calculated using the liquid's density.
-
Apparatus: Ostwald viscometer, constant temperature water bath, stopwatch, pipette.
-
Procedure:
-
Clean and dry the viscometer thoroughly.
-
Pipette a precise volume of the solvent into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.
-
Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.
-
Repeat the measurement several times to ensure accuracy.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Workflow for Viscosity Determination
Caption: Workflow for determining solvent viscosity using an Ostwald viscometer.
2. Determination of Flash Point (Pensky-Martens Closed-Cup Method)
This method is used to determine the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture with air.
-
Apparatus: Pensky-Martens closed-cup tester.
-
Procedure:
-
A sample of the solvent is placed in the test cup.
-
The cup is heated at a slow, constant rate.
-
A small flame is periodically directed into the vapor space of the cup.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.
-
Logical Flow for Flash Point Determination
Caption: Logical flow for determining the flash point of a solvent.
3. Determination of Evaporation Rate
The evaporation rate can be determined by measuring the mass loss of a solvent over time under controlled conditions.
-
Apparatus: Analytical balance, shallow dish, controlled environment (constant temperature, humidity, and airflow).
-
Procedure:
-
Place a known mass of the solvent into a shallow dish of a known surface area.
-
Place the dish on an analytical balance in a controlled environment.
-
Record the mass of the solvent at regular time intervals.
-
The evaporation rate is calculated from the change in mass over time per unit surface area.
-
Signaling Pathway for Evaporation Rate Experiment
Caption: Key stages in an experimental workflow for determining solvent evaporation rate.
IV. Conclusion
The choice between this compound (as a component of DPG) and other commercial solvents like Propylene Glycol, Ethanol, and Isopropanol is highly dependent on the specific application requirements.
-
Dipropylene Glycol offers a low evaporation rate, high viscosity, and a high flash point, making it suitable for applications requiring long-lasting solvency and stability, such as in fragrances and some industrial cleaning formulations.[5] Its lower volatility can be a significant advantage in reducing volatile organic compound (VOC) emissions.[14]
-
Propylene Glycol shares many properties with DPG but has a lower molecular weight, lower viscosity, and a slightly lower boiling point.[4][5][9] It is widely used in pharmaceuticals and cosmetics due to its established safety profile and excellent humectant properties.[5][9]
-
Ethanol and Isopropanol are highly volatile solvents with low viscosity and low flash points. Their rapid evaporation makes them ideal for applications requiring quick drying, such as in certain coatings and as cleaning agents for electronics.[3][13][15] Ethanol is also a common solvent in pharmaceutical formulations due to its excellent ability to dissolve a wide range of compounds.[3][6]
For drug development professionals, the high solubilizing power of Propylene Glycol and Ethanol for various APIs is well-documented. While Dipropylene Glycol is also recognized as a good solvent, further experimental data is needed to provide a direct and quantitative comparison of its performance in solubilizing a broader range of active pharmaceutical ingredients. Researchers are encouraged to conduct head-to-head solubility studies to determine the most effective solvent system for their specific API and formulation requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimisation of cosolvent concentration for topical drug delivery - II: influence of propylene glycol on ibuprofen permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. WO2016132159A1 - Topical pharmaceutical formulation - Google Patents [patents.google.com]
- 8. AU2019203449A1 - Topical diclofenac sodium compositions - Google Patents [patents.google.com]
- 9. oecd.org [oecd.org]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 12. oecd.org [oecd.org]
- 13. OECD and EU test guidelines - ECHA [echa.europa.eu]
- 14. dujps.com [dujps.com]
- 15. oil-tester.com [oil-tester.com]
Safety Operating Guide
Safe Disposal of 2,2'-Oxydipropan-1-ol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,2'-Oxydipropan-1-ol (CAS No. 108-61-2), ensuring compliance and minimizing risk.
2,2'-Oxydipropan-1-ol, also known as a form of dipropylene glycol, is a colorless, viscous liquid commonly used as a solvent. While it has low toxicity, improper disposal can lead to environmental contamination. Adherence to proper disposal protocols is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all relevant personnel are familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE to avoid skin and eye contact. This includes:
-
Ventilation: Work in a well-ventilated area to avoid inhalation of any vapors.[2]
-
Ignition Sources: Keep away from open flames and heat sources as flammable vapors may be generated upon heating.[1][2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
Step-by-Step Disposal Procedure
The ultimate disposal of 2,2'-Oxydipropan-1-ol must align with local, state, and federal regulations. It is crucial to consider the material's potential impact on the environment.
-
Recycle or Return: Whenever possible, recycle any unused portion of the chemical for its approved use or return it to the manufacturer or supplier.[5]
-
Waste Collection:
-
Collect waste 2,2'-Oxydipropan-1-ol in a designated, sealable, and properly labeled container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Licensed Waste Disposal Contractor: Arrange for the disposal of the chemical waste through a licensed waste disposal contractor.[1] This ensures the material is handled and disposed of in accordance with all applicable environmental regulations.
-
Decontamination: Thoroughly decontaminate any containers or equipment that have come into contact with 2,2'-Oxydipropan-1-ol before reuse or disposal.
Spill Response Protocol
In the event of a spill, follow these procedures to mitigate hazards and ensure a safe cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[4]
-
Contain the Spill: For small spills, use a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain the liquid.[1] For larger spills, create a dike around the spill to prevent it from spreading.
-
Absorb and Collect: Once contained, absorb the spilled material. Use non-sparking tools to collect the saturated absorbent and place it in a suitable, sealed container for disposal.[2][4]
-
Clean the Area: After the absorbed material has been removed, clean the spill area with water.[2]
-
Dispose of Cleanup Materials: All contaminated cleanup materials, including absorbent and personal protective equipment, should be placed in a sealed container and disposed of as hazardous waste through a licensed contractor.
First Aid Measures
In case of accidental exposure, take the following immediate actions:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin thoroughly with soap and water.[1][2]
-
Inhalation: Move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek medical attention.[2]
Quantitative Data
The following table summarizes key quantitative data for 2,2'-Oxydipropan-1-ol for easy reference.
| Property | Value |
| CAS Number | 108-61-2[6][7][8] |
| Molecular Formula | C₆H₁₄O₃[6][7][8] |
| Molecular Weight | 134.17 g/mol [7][9] |
| Boiling Point | 227°C (440.6°F)[1] |
| Flash Point | 337°C (638.6°F)[1] |
| Density | 1.02 g/cm³[1] |
| Solubility in Water | Miscible[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 2,2'-Oxydipropan-1-ol.
Caption: Disposal workflow for 2,2'-Oxydipropan-1-ol.
References
- 1. files.ekmcdn.com [files.ekmcdn.com]
- 2. Bis(2-hydroxypropyl) ether SDS, 110-98-5 Safety Data Sheets - ECHEMI [echemi.com]
- 3. carlroth.com [carlroth.com]
- 4. gjchemical.com [gjchemical.com]
- 5. 1,1'-Oxydi-2-propanol | C6H14O3 | CID 8087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 2,2'-Oxydipropanol | C6H14O3 | CID 92739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Propanol, 2,2'-oxybis- [webbook.nist.gov]
- 9. 2,2'-Oxydipropanol | 108-61-2 | Benchchem [benchchem.com]
Personal protective equipment for handling 2,2'-Oxydipropan-2-ol
For Immediate Use by Laboratory Professionals
This guide provides essential safety protocols and logistical plans for handling 2,2'-Oxydipropan-2-ol (CAS: 108-61-2), a compound also known by its IUPAC name, 2-(1-hydroxypropan-2-yloxy)propan-1-ol. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents specific hazards that necessitate the use of appropriate personal protective equipment.[1]
GHS Hazard Classifications
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |
Recommended Personal Protective Equipment
Based on the identified hazards, the following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and eye contact, which can cause serious irritation.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn to prevent skin contact and irritation.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors, which may cause respiratory irritation.
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to maintain exposure levels below occupational limits.[2]
-
Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
Disposal Plan:
All waste materials, including contaminated absorbents and disposable PPE, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
